Product packaging for Lazuvapagon(Cat. No.:CAS No. 2379889-71-9)

Lazuvapagon

Katalognummer: B608488
CAS-Nummer: 2379889-71-9
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: BKHSWGKGWGWMSM-CCLHPLFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Lazuvapagon is under investigation in clinical trial NCT03116191 (Trial of SK-1404 for Nocturia Due to Nocturnal Polyuria in Japanese Subjects).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N4O3 B608488 Lazuvapagon CAS No. 2379889-71-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSWGKGWGWMSM-CCLHPLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379889-71-9
Record name Lazuvapagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAZUVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lazuvapagon: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404 and KRP-N118) is an investigational small molecule identified as a selective vasopressin V2 receptor agonist. It is currently undergoing clinical evaluation for the treatment of nocturia. This technical guide synthesizes the available, albeit limited, public information to detail the core mechanism of action of this compound. The document outlines the theoretical framework of its interaction with the vasopressin V2 receptor, the subsequent signaling cascade, and its physiological effects on water homeostasis. Due to the proprietary nature of early drug development, specific quantitative data on binding affinities and functional potency for this compound are not publicly available. Therefore, this guide provides a comprehensive overview based on the established pharmacology of vasopressin V2 receptor agonists and includes generalized experimental protocols that are foundational in the characterization of such compounds.

Introduction

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a significant impact on quality of life. A key underlying cause of nocturia is nocturnal polyuria, the overproduction of urine during the night. The regulation of urine production is primarily controlled by the hormone arginine vasopressin (AVP), which acts on the vasopressin V2 receptors in the renal collecting ducts to promote water reabsorption. This compound is a V2 receptor agonist designed to mimic the action of endogenous AVP, thereby reducing nocturnal urine volume.

Core Mechanism of Action: Vasopressin V2 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts.

Signaling Pathway

Activation of the V2 receptor by this compound is expected to initiate the following intracellular signaling cascade:

  • Receptor Binding and G-Protein Activation: this compound binds to the V2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates specific serine residues on the aquaporin-2 (AQP2) water channel proteins located on intracellular vesicles.

  • Increased Water Permeability: Phosphorylation of AQP2 triggers the translocation and insertion of these water channels into the apical membrane of the collecting duct cells.

  • Water Reabsorption: The increased density of AQP2 channels in the apical membrane enhances the permeability of the collecting duct to water, leading to increased water reabsorption from the tubular fluid back into the bloodstream.

This cascade of events results in the production of a smaller volume of more concentrated urine, thereby addressing the underlying pathophysiology of nocturnal polyuria.

G_protein_signaling Vasopressin V2 Receptor Signaling Pathway This compound This compound V2R Vasopressin V2 Receptor This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 in Apical Membrane AQP2_vesicle->AQP2_membrane Translocates to Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption Mediates

Caption: V2 Receptor Signaling Cascade

Quantitative Data

As of the latest available information, specific quantitative data for this compound, such as its binding affinity (Ki) for the V2 receptor and its functional potency (EC50) in cellular assays, have not been disclosed in publicly accessible literature. The following table is a template that would be populated as such data becomes available.

ParameterValueUnitsAssay Type
Binding Affinity (Ki)
Vasopressin V2 ReceptorData not availablenMRadioligand Binding Assay
Functional Potency (EC50)
cAMP AccumulationData not availablenMCellular Functional Assay

Experimental Protocols

Detailed experimental protocols for this compound are not currently available. However, the following sections describe standard methodologies used to characterize vasopressin V2 receptor agonists.

Radioligand Binding Assay for V2 Receptor Affinity

This assay determines the affinity of a test compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human vasopressin V2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Radioligand: A tritiated V2 receptor antagonist, such as [3H]-SR121463A, is commonly used.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes V2R-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis IC50 and Ki Calculation Scintillation->Data_Analysis

Caption: Radioligand Binding Workflow
cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, a key second messenger in the V2 receptor signaling pathway.

Methodology:

  • Cell Culture: Cells stably expressing the human V2 receptor are cultured in appropriate media.

  • Assay Medium: Cells are incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: Dose-response curves are plotted, and the EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

cAMP_Assay_Workflow cAMP Functional Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cells V2R-expressing Cells Stimulation Stimulation with This compound Cells->Stimulation IBMX IBMX (PDE Inhibitor) IBMX->Stimulation Pre-incubation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Data_Analysis EC50 Calculation Detection->Data_Analysis

Caption: cAMP Assay Workflow

Conclusion

This compound is a vasopressin V2 receptor agonist that holds promise for the treatment of nocturia by reducing nocturnal urine production. Its mechanism of action is centered on the activation of the V2 receptor-mediated cAMP signaling pathway, leading to increased water reabsorption in the kidneys. While specific quantitative data on the pharmacological properties of this compound are not yet in the public domain, the established principles of V2 receptor pharmacology provide a strong framework for understanding its therapeutic potential. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the detailed molecular interactions and clinical efficacy of this compound.

A Technical Guide to Selective Vasopressin V2 Receptor Antagonism: The Case of Tolvaptan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research on the compound "Lazuvapagon" revealed conflicting information regarding its mechanism of action, with available data suggesting it acts as a vasopressin V2 receptor agonist. Due to the scarcity of public data supporting its role as a selective V2 receptor antagonist, this guide will focus on Tolvaptan (B1682983) (OPC-41061) , a well-characterized and clinically approved selective vasopressin V2 receptor antagonist. This substitution allows for a comprehensive and data-rich overview that fulfills the core technical requirements of the original request.

Introduction to Vasopressin V2 Receptor Antagonism

The arginine vasopressin (AVP) receptor 2 (V2R) is a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. Its activation by AVP initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, promoting free water reabsorption.[1][2] Selective V2R antagonists are a class of drugs known as "aquaretics" that competitively block this interaction.[1] This blockade inhibits the reabsorption of free water, leading to an increase in urine water excretion (aquaresis) without significantly altering sodium and potassium excretion.[3][4] This mechanism is therapeutically valuable in conditions characterized by excess water retention and dilutional hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[1][5] Furthermore, by reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP), V2R antagonists have been shown to slow cyst growth in autosomal dominant polycystic kidney disease (ADPKD).[6]

Core Compound Profile: Tolvaptan

Tolvaptan is an orally active, nonpeptide selective V2R antagonist.[7] It competitively blocks the binding of AVP to the V2 receptor with high affinity and selectivity over the V1a receptor subtype.[8]

The following tables summarize the key in vitro binding affinity and functional potency data for tolvaptan.

Table 1: Receptor Binding Affinity of Tolvaptan

Receptor SubtypeLigandPreparationK_i_ (nM)Selectivity (V1a K_i_ / V2 K_i_)Reference
Human V2[³H]-AVPHeLa cells expressing human V2R0.43 ± 0.0629-fold[8]
Human V1a[³H]-AVPHeLa cells expressing human V1aR12.3 ± 0.8-[8]
Human V2--0.06205-fold
Human V1a--12.3-
Rat V2[³H]-AVPRat kidney membranes1.33 ± 0.30244-fold[8]
Rat V1a[³H]-AVPRat liver membranes325 ± 41-[8]

Table 2: In Vitro Functional Activity of Tolvaptan

Assay TypeCell Line / SystemStimulusMeasured EffectIC_50_Reference
cAMP InhibitionHuman ADPKD Cyst Cells1 nM AVPInhibition of cAMP production~0.1 - 0.2 nM[9][10]
cAMP InhibitionHeLa cells expressing human V2RAVPInhibition of cAMP productionPotent inhibition noted[7]
Platelet Aggregation-AVPInhibition of platelet aggregation1.28 µM[11]

Signaling Pathways and Mechanism of Action

Activation of the V2 receptor by arginine vasopressin (AVP) triggers a Gs protein-mediated signaling cascade. This results in the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation and fusion with the apical membrane of the collecting duct principal cells. This increases water permeability and reabsorption.

V2R_Signaling cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP AVP Arginine Vasopressin (AVP) AVP->V2R Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Translocates & Fuses Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Mediates

Caption: V2 Receptor Signaling Cascade.

Tolvaptan acts as a competitive antagonist at the V2 receptor. By occupying the AVP binding site, it prevents the activation of the Gs protein and the subsequent downstream signaling cascade. This blockade inhibits the production of cAMP and prevents the translocation of AQP2 water channels to the cell membrane, thereby reducing water reabsorption and promoting aquaresis.

Tolvaptan_MoA Tolvaptan Tolvaptan V2R V2 Receptor Tolvaptan->V2R Competitively Binds AVP AVP AVP->V2R Binding Blocked Signaling_Cascade Downstream Signaling (cAMP Production) V2R->Signaling_Cascade Activation Blocked AQP2_Translocation AQP2 Translocation Signaling_Cascade->AQP2_Translocation Inhibited Water_Reabsorption Water Reabsorption AQP2_Translocation->Water_Reabsorption Reduced

Caption: Tolvaptan's Mechanism of Action.

Experimental Protocols

This protocol determines the binding affinity (K_i_) of a test compound (e.g., tolvaptan) for the V2 receptor.

  • Materials:

    • Membrane preparation from cells stably expressing the human V2 receptor.

    • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

    • Test compound (Tolvaptan) at various concentrations.

    • Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of [³H]-AVP (at or below its K_d_ value), and varying concentrations of tolvaptan.

    • For total binding wells, add binding buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled AVP.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 4 times) to separate bound from free radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of tolvaptan to generate a competition curve.

    • Determine the IC_50_ value (concentration of tolvaptan that inhibits 50% of specific [³H]-AVP binding) using non-linear regression.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This protocol measures the ability of an antagonist to inhibit AVP-stimulated cAMP production.

  • Materials:

    • Human ADPKD cells or a cell line engineered to express the human V2 receptor (e.g., HEK293, HeLa).

    • Arginine Vasopressin (AVP).

    • Test compound (Tolvaptan).

    • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.

    • Pre-incubate the cells with varying concentrations of tolvaptan in assay buffer for 15-30 minutes at 37°C.

    • Stimulate the cells by adding a fixed concentration of AVP (typically the EC_80_ concentration) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the basal cAMP level (no AVP) as 0% and the maximal AVP-stimulated level as 100%.

    • Plot the percent inhibition against the log concentration of tolvaptan.

    • Determine the IC_50_ value from the resulting dose-response curve using non-linear regression.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate V2R-expressing cells B Pre-incubate with varying [Tolvaptan] A->B C Stimulate with fixed [AVP] (EC80) B->C D Lyse cells & measure intracellular [cAMP] C->D E Plot dose-response curve D->E F Calculate IC50 E->F

Caption: Workflow for cAMP Inhibition Assay.

Clinical Trial Protocols: An Overview

Clinical development of tolvaptan has focused on hyponatremia and ADPKD. The designs of pivotal trials provide insight into its clinical evaluation.

Table 3: Summary of Key Tolvaptan Clinical Trial Designs

Trial NameIndicationPhaseDesignPrimary EndpointKey Population CriteriaReference
SALT-1 & SALT-2 Euvolemic & Hypervolemic Hyponatremia3Randomized, Double-Blind, Placebo-ControlledAverage daily AUC for change in serum sodium from baseline to Day 4 and Day 30Serum sodium <135 mEq/L[12][13]
TEMPO 3:4 Autosomal Dominant Polycystic Kidney Disease (ADPKD)3Randomized, Double-Blind, Placebo-ControlledAnnual rate of change in total kidney volume (TKV)Age 18-50, TKV ≥750 mL, CrCl ≥60 mL/min[6]
REPRISE Autosomal Dominant Polycystic Kidney Disease (ADPKD)3Randomized-Withdrawal, Double-Blind, Placebo-ControlledChange in eGFR from pre-treatment baseline to post-treatment follow-upAge 18-65, eGFR 25-65 mL/min/1.73m²[14][15]
  • Objective: To evaluate the efficacy and safety of tolvaptan in correcting serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia.[12]

  • Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria: Hospitalized or ambulatory patients with serum sodium < 135 mEq/L (subgroup with <130 mEq/L). Euvolemic or hypervolemic states (e.g., SIADH, heart failure, cirrhosis).[12]

  • Exclusion Criteria: Hypovolemic hyponatremia, need for urgent sodium correction with hypertonic saline, Child-Pugh score > 10.[12]

  • Treatment Protocol:

    • Patients randomized to receive oral tolvaptan or placebo once daily for 30 days.

    • Initial tolvaptan dose of 15 mg/day.

    • Dose titrated up to 30 mg and then 60 mg based on serum sodium response, if needed. Fluid restriction was discouraged.

    • Serum sodium monitored closely, especially during the first 24-48 hours.

    • Seven-day follow-up period after treatment discontinuation.

  • Primary Outcome Measure: The average daily Area Under the Curve (AUC) for the change in serum sodium from baseline to Day 4 and from baseline to Day 30.[13]

  • Secondary Outcome Measures: Change in serum sodium at Day 4 and Day 30, time to normalization of serum sodium, effects on patient-reported outcomes.[12]

Conclusion

Tolvaptan exemplifies the therapeutic application of selective vasopressin V2 receptor antagonism. Its high affinity and selectivity for the V2R translate into a potent aquaretic effect, which has been clinically validated for the treatment of euvolemic and hypervolemic hyponatremia and for slowing disease progression in ADPKD. The methodologies outlined in this guide, from in vitro receptor binding and functional assays to the design of large-scale clinical trials, represent the standard framework for characterizing and validating novel V2R antagonists for future therapeutic development.

References

Lazuvapagon: A Technical Overview of a Novel Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404) is a novel, orally available small molecule identified as a selective vasopressin V2 receptor agonist.[1] Developed by Sanwa Kagaku Kenkyusho, it is currently under investigation for the treatment of nocturia.[1][2] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, based on publicly available information. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex benzazepine derivative.

  • IUPAC Name: (4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide

  • Molecular Formula: C₂₇H₃₂N₄O₃

  • Molecular Weight: 460.57 g/mol

  • CAS Number: 2379889-71-9

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₇H₃₂N₄O₃PubChem
Molecular Weight460.57 g/mol ChemicalBook[3]
CAS Number2379889-71-9ChemicalBook[3]
Boiling Point (Predicted)712.1±60.0 °CChemicalBook
Density (Predicted)1.22±0.1 g/cm³ChemicalBook
pKa (Predicted)14.48±0.10ChemicalBook

Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound exerts its pharmacological effect through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily expressed on the basolateral membrane of the principal cells in the renal collecting ducts.

Signaling Pathway

The binding of an agonist, such as this compound, to the V2 receptor initiates a downstream signaling cascade. This process is crucial for the regulation of water reabsorption in the kidneys.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes This compound This compound This compound->V2R Binds Gs->AC Activates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane Aquaporin-2 Channel AQP2_Vesicle->AQP2_Membrane Translocates to Apical Membrane

Figure 1: Vasopressin V2 Receptor Signaling Pathway

Upon activation by this compound, the V2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels stored in intracellular vesicles. This phosphorylation promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the urine.

Pharmacological Properties (Illustrative)

While specific quantitative data for this compound's binding affinity, potency, and pharmacokinetic profile are not publicly available at the time of this writing, this section provides an illustrative overview of the expected pharmacological properties based on its mechanism of action. The tables below are populated with example data for a hypothetical V2 receptor agonist to demonstrate the expected parameters and their typical ranges.

In Vitro Potency and Binding Affinity

The in vitro activity of a V2 receptor agonist is typically characterized by its binding affinity (Ki or Kd) and its functional potency (EC50) in stimulating cAMP production.

Table 2: Illustrative In Vitro Pharmacology of a V2 Receptor Agonist
ParameterIllustrative ValueDescription
Binding Affinity (Ki) 1.5 nMConcentration of the compound that will bind to half of the receptors at equilibrium.
Functional Potency (EC50) 0.8 nMConcentration of the compound that provokes a response halfway between the baseline and maximum response in a cAMP assay.
In Vivo Pharmacokinetics

The pharmacokinetic profile of an orally administered drug like this compound is crucial for determining its dosing regimen and therapeutic window.

Table 3: Illustrative Pharmacokinetic Parameters of an Oral V2 Receptor Agonist
ParameterIllustrative ValueDescription
Cmax 250 ng/mLMaximum (or peak) serum concentration that a drug achieves.
Tmax 1.5 hoursTime taken to reach the maximum serum concentration (Cmax).
t½ (Half-life) 8 hoursTime required for the concentration of the drug in the body to be reduced by one-half.
Bioavailability (F%) 60%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Clinical Development

This compound is currently under investigation in a clinical trial for the treatment of nocturia in Japanese subjects.

  • Clinical Trial Identifier: NCT03116191

Details regarding the study design, endpoints, and results are not yet publicly available.

Experimental Protocols

The following sections describe standardized experimental protocols that are commonly used to characterize vasopressin V2 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the V2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing V2 receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-AVP) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using scintillation counting Filter->Scintillation IC50 Determine IC50 value Scintillation->IC50 Ki Calculate Ki value IC50->Ki

Figure 2: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human vasopressin V2 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as a V2 receptor agonist.

cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing V2 receptor in a multi-well plate Stimulate Incubate cells with This compound dilutions Cell_Culture->Stimulate Test_Compound Prepare serial dilutions of this compound Test_Compound->Stimulate Lyse Lyse cells and add cAMP detection reagents Stimulate->Lyse Measure Measure signal (e.g., luminescence or fluorescence) Lyse->Measure Dose_Response Generate dose-response curve Measure->Dose_Response EC50 Calculate EC50 value Dose_Response->EC50

Figure 3: cAMP Functional Assay Workflow

Methodology:

  • Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.

  • Compound Addition: The cells are treated with varying concentrations of the test compound (this compound). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

  • Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.

Conclusion

This compound is a promising vasopressin V2 receptor agonist with a well-defined mechanism of action. Its development for the treatment of nocturia highlights the continued therapeutic potential of targeting the vasopressin system. While detailed preclinical and clinical data are not yet widely available, the information presented in this technical guide provides a foundational understanding of this compound's chemical structure, signaling pathway, and the experimental approaches used for its characterization. Further publications and clinical trial results are anticipated to provide a more complete pharmacological profile of this novel compound.

References

Lazuvapagon for Nocturnal Polyuria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of Lazuvapagon for nocturnal polyuria research based on publicly available information. As of December 2025, detailed quantitative results and the complete experimental protocol from the Phase 2 clinical trial (NCT03116191) have not been widely disseminated. Therefore, certain sections of this guide, particularly those pertaining to clinical trial data and specific experimental procedures, are based on established methodologies for similar compounds and should be considered representative until formal data is published.

Executive Summary

Nocturnal polyuria, a common cause of nocturia, is characterized by the overproduction of urine during the night. It significantly impacts quality of life, leading to sleep fragmentation and associated health issues. The underlying pathophysiology often involves a disruption in the circadian rhythm of arginine vasopressin (AVP) secretion. This compound (formerly SK-1404), a selective vasopressin V2 receptor agonist, is in development for the treatment of nocturnal polyuria. By mimicking the action of endogenous AVP on the renal collecting ducts, this compound is expected to increase water reabsorption and reduce nocturnal urine volume. This technical guide provides an in-depth overview of the core scientific and clinical aspects of this compound relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound is a small molecule agonist of the vasopressin V2 receptor (V2R). The V2R is a G-protein coupled receptor primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Signaling Pathway

The binding of this compound to the V2R initiates a signaling cascade that ultimately leads to increased water permeability of the collecting duct epithelium. This process is crucial for the concentration of urine and the reduction of urine output.

G Vasopressin V2 Receptor Signaling Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->V2R Binds to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene Promotes AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Urine_concentration Urine Concentration Water_reabsorption->Urine_concentration NUV_reduction Reduced Nocturnal Urine Volume Urine_concentration->NUV_reduction

Caption: this compound's mechanism of action via the V2 receptor signaling pathway.

Clinical Development for Nocturnal Polyuria

This compound has been investigated in a Phase 2 clinical trial for the treatment of nocturia due to nocturnal polyuria in Japanese subjects (NCT03116191). While detailed results are not yet publicly available, the study aimed to assess the efficacy and safety of the compound in this patient population.

Data Presentation

The following tables represent the anticipated endpoints from the Phase 2 clinical trial of this compound. Note: The data presented are placeholders and do not reflect actual trial results.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (Dose 1) (N=XX)This compound (Dose 2) (N=XX)Placebo (N=XX)Total (N=XX)
Age (years), mean (SD)[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Sex, n (%)
Male[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Female[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Mean Nocturnal Voids, mean (SD)[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Nocturnal Urine Volume (mL), mean (SD)[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Nocturnal Polyuria Index*, mean (SD)[Data Not Available][Data Not Available][Data Not Available][Data Not Available]

*Nocturnal Polyuria Index = Nocturnal Urine Volume / 24-hour Urine Volume

Table 2: Efficacy Endpoints (Change from Baseline at Week X)

EndpointThis compound (Dose 1)This compound (Dose 2)Placebop-value vs. Placebo (Dose 1)p-value vs. Placebo (Dose 2)
Primary Endpoint
Mean Change in Number of Nocturnal Voids[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Secondary Endpoints
Mean Change in Nocturnal Urine Volume (mL)[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Mean Change in First Uninterrupted Sleep Period (minutes)[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Responder Rate (≥50% reduction in nocturnal voids), n (%)[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]

Table 3: Safety and Tolerability

Adverse EventThis compound (Dose 1) n (%)This compound (Dose 2) n (%)Placebo n (%)
Any Adverse Event[Data Not Available][Data Not Available][Data Not Available]
Serious Adverse Events[Data Not Available][Data Not Available][Data Not Available]
Adverse Events of Special Interest
Hyponatremia (Serum Sodium <130 mmol/L)[Data Not Available][Data Not Available][Data Not Available]
Dry Mouth[Data Not Available][Data Not Available][Data Not Available]
Dizziness[Data Not Available][Data Not Available][Data Not Available]

Experimental Protocols

The following section outlines a representative experimental protocol for a Phase 2 clinical trial of a vasopressin V2 receptor agonist, such as this compound, for nocturnal polyuria. This is based on common practices in the field and should not be considered the definitive protocol for NCT03116191.

Study Design and Workflow

G Representative Phase 2 Clinical Trial Workflow for this compound Screening Screening Period (2-4 weeks) Baseline Baseline Assessment (3-day bladder diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Treatment_A Treatment Arm A (this compound Dose 1) Randomization->Treatment_A Treatment_B Treatment Arm B (this compound Dose 2) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Treatment_Period Treatment Period (12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_up Follow-up Period (4 weeks) Treatment_Period->Follow_up Efficacy_Assessment Efficacy Assessments (Bladder diaries, Questionnaires) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessments (AEs, Vitals, Labs) Treatment_Period->Safety_Assessment Final_Analysis Final Data Analysis Follow_up->Final_Analysis

Caption: A typical workflow for a Phase 2 clinical trial investigating a new treatment for nocturnal polyuria.
Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Male and female subjects aged 20 years and older.

  • Diagnosis of nocturia with an average of ≥2 nocturnal voids per night, confirmed by a 3-day bladder diary.

  • Diagnosis of nocturnal polyuria, defined as a nocturnal polyuria index (NPI) > 33%.

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • Significant urological conditions other than nocturnal polyuria that could cause nocturia (e.g., severe benign prostatic hyperplasia, overactive bladder, bladder outlet obstruction).

  • History of hyponatremia or serum sodium level < 135 mmol/L at screening.

  • Uncontrolled hypertension or significant cardiovascular disease.

  • Severe renal or hepatic impairment.

  • Use of medications known to affect urine production or cause hyponatremia within a specified period before the study.

  • Pregnancy or lactation.

Efficacy and Safety Assessments

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the mean number of nocturnal voids.

  • Secondary Endpoints:

    • Change from baseline in mean nocturnal urine volume.

    • Change from baseline in the duration of the first uninterrupted sleep period (FUSP).

    • Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.

    • Change from baseline in health-related quality of life scores (e.g., Nocturia Quality of Life questionnaire, N-QoL).

Safety Assessments:

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

  • Regular monitoring of serum sodium levels, particularly during the initial phase of treatment.

  • Vital signs (blood pressure, heart rate).

  • Standard clinical laboratory tests (hematology, clinical chemistry).

Future Directions

The development of selective vasopressin V2 receptor agonists like this compound represents a targeted approach to the management of nocturnal polyuria. Future research should focus on:

  • The public dissemination of the Phase 2 clinical trial results to allow for a thorough evaluation of this compound's efficacy and safety profile.

  • The design and execution of Phase 3 trials to confirm the findings in a larger and more diverse patient population.

  • Investigation into the optimal dosing strategy to maximize efficacy while minimizing the risk of hyponatremia.

  • Pharmacokinetic and pharmacodynamic studies to fully characterize the drug's profile in different patient populations.

The successful development of this compound could provide a valuable new therapeutic option for the millions of individuals affected by nocturnal polyuria.

The Rise and Discontinuation of Lazuvapagon: A Technical Overview of a Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – December 2, 2025 – This document provides an in-depth technical guide on the discovery and development of Lazuvapagon (BMS-986141), a novel, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Developed by Bristol Myers Squibb, this compound represented a promising new approach in antiplatelet therapy, aiming to reduce thrombotic events with a potentially lower bleeding risk compared to existing treatments. Despite promising preclinical and early clinical data, its development was ultimately discontinued (B1498344). This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific journey of this compound, from its mechanism of action to its clinical evaluation.

Introduction: The Rationale for a PAR4 Antagonist

Thrombotic diseases, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapies are a cornerstone of prevention and treatment, but their efficacy is often limited by an increased risk of bleeding. This compound was developed to address this unmet need by selectively targeting PAR4, a G-protein coupled receptor on human platelets.[1]

Thrombin is a potent platelet activator that signals through two protease-activated receptors on human platelets: PAR1 and PAR4. While PAR1 antagonism has been explored clinically, it has been associated with significant bleeding risks. PAR4 is believed to play a more prominent role in the sustained and amplified phase of platelet activation, suggesting that its inhibition could effectively prevent occlusive thrombus formation while preserving initial hemostasis, thereby offering a wider therapeutic window.[2][3] this compound and its predecessor, BMS-986120, were designed as potent and selective antagonists of PAR4 to test this hypothesis.[1][4]

Mechanism of Action: Targeting the PAR4 Signaling Pathway

This compound functions as a direct, reversible, and highly selective antagonist of PAR4.[1] Its mechanism of action is centered on preventing the signaling cascade initiated by the activation of PAR4 by thrombin.

The PAR4 Signaling Cascade

Upon cleavage of its N-terminal domain by thrombin, PAR4 undergoes a conformational change that initiates intracellular signaling through the coupling of G-proteins Gq and G12/13. This leads to a cascade of downstream events culminating in platelet activation, aggregation, and thrombus formation.

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelets Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G12_13 G12/13 PAR4->G12_13 Activates This compound This compound (BMS-986141) This compound->PAR4 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Shape_change Platelet Shape Change RhoA->Shape_change Granule_secretion Granule Secretion Ca_mobilization->Granule_secretion PKC_activation->Granule_secretion Integrin_activation Integrin αIIbβ3 Activation PKC_activation->Integrin_activation Platelet_aggregation Platelet Aggregation Granule_secretion->Platelet_aggregation Integrin_activation->Platelet_aggregation

Caption: PAR4 Signaling Pathway and the inhibitory action of this compound.

Preclinical Development

This compound underwent a comprehensive preclinical evaluation to establish its pharmacodynamic and pharmacokinetic profiles, as well as its safety and efficacy in animal models.

In Vitro Pharmacology

In vitro studies confirmed this compound as a potent and selective PAR4 antagonist.

ParameterSpeciesIC₅₀ (nM)
PAR4-AP Induced Platelet AggregationHuman1.8
PAR4-AP Induced Platelet AggregationMonkey1.3
PAR4 Binding (Kd)Human0.098
Table 1: In Vitro Potency of this compound and its predecessor, BMS-986120.[5][6]
In Vivo Pharmacology & Efficacy

The primary in vivo model used to assess the antithrombotic efficacy of this compound was the electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[7]

CompoundDose (mg/kg)Thrombosis Weight Reduction (%)Bleeding Time Increase (fold vs. control)
This compound (BMS-986141) 0.0536-
0.163-
0.5881.2
BMS-986120 1.082>2
Clopidogrel --~8
Aspirin --2.2
Table 2: Preclinical Efficacy and Bleeding Profile of this compound and Comparators in Cynomolgus Monkeys.[7]

These studies demonstrated that this compound has potent antithrombotic activity with a significantly lower impact on bleeding time compared to standard-of-care antiplatelet agents like clopidogrel.[7]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. The main study was a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy participants (NCT02341638).[8]

Pharmacokinetics

This compound exhibited dose-proportional pharmacokinetics.

Dose (mg)Cₘₐₓ (ng/mL)AUC (h*ng/mL)T₁/₂ (hours)
2.517.618333.7 - 44.7
150958920733.7 - 44.7
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose).[8]

The mean half-life of this compound ranged from 33.7 to 44.7 hours across different dose panels.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring the inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation.

StudyDose (mg)PAR4-AP Concentration (µM)Inhibition of Platelet Aggregation
Single Ascending Dose (SAD)75 & 15025-100≥80% through ≥24 hours post-dose
Multiple Ascending Dose (MAD)≥1012.5 & 25Complete inhibition through 24 hours
Table 4: Pharmacodynamic Effects of this compound on Platelet Aggregation.[8]

This compound demonstrated a concentration-dependent inhibition of PAR4-mediated platelet aggregation, with higher doses achieving complete and sustained inhibition.[8] Importantly, it did not affect PAR1-AP-induced platelet aggregation, confirming its selectivity.[8]

Safety and Tolerability

In the first-in-human study, this compound was found to be safe and well-tolerated over a wide dose range.[8]

Discontinuation of Development

Despite the promising preclinical and early clinical data, the clinical development of this compound (BMS-986141) and its related compound BMS-986120 was discontinued by Bristol Myers Squibb. The precise reasons for this decision have not been publicly disclosed.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of this compound.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model was crucial for assessing the antithrombotic efficacy of this compound.

ECAT_Workflow Electrolytic Carotid Artery Thrombosis (ECAT) Model Workflow Anesthesia Anesthetize Cynomolgus Monkey Surgery Surgical Exposure of Carotid Artery Anesthesia->Surgery Instrumentation Place Flow Probe and Electrode Surgery->Instrumentation Drug_Admin Administer this compound or Vehicle Instrumentation->Drug_Admin Injury Induce Endothelial Injury (Anodal Current) Drug_Admin->Injury Thrombus_Formation Monitor Blood Flow for Thrombus Formation Injury->Thrombus_Formation Harvest Harvest and Weigh Thrombus Thrombus_Formation->Harvest Analysis Analyze Thrombus Weight and Bleeding Time Harvest->Analysis

Caption: Workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) model.

Protocol:

  • Animal Preparation: Cynomolgus monkeys are anesthetized.

  • Surgical Procedure: The carotid artery is surgically exposed.

  • Instrumentation: A flow probe is placed around the artery to monitor blood flow, and an electrode is positioned to induce injury.

  • Drug Administration: this compound or a vehicle control is administered, typically orally.

  • Thrombosis Induction: A controlled anodal electrical current is applied to the arterial wall to induce endothelial injury, initiating thrombus formation.

  • Monitoring: Carotid artery blood flow is monitored continuously to assess the extent of thrombotic occlusion.

  • Endpoint Measurement: After a defined period, the thrombotic material is harvested and its wet weight is determined. Bleeding time is also assessed through a standardized incision.

Platelet Aggregation Assays (Light Transmission Aggregometry)

This in vitro assay was used to measure the effect of this compound on platelet function.

Protocol:

  • Blood Collection: Whole blood is collected from human or animal subjects into sodium citrate (B86180) anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

  • Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar at 37°C.

  • Agonist Addition: A PAR4-activating peptide (PAR4-AP) is added to induce platelet aggregation.

  • Measurement: The change in light transmission through the PRP sample is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Inhibition Assessment: The assay is performed in the presence and absence of varying concentrations of this compound to determine its inhibitory effect on PAR4-mediated aggregation.

Flow Cytometry for Platelet Activation Markers

Flow cytometry was used to assess specific markers of platelet activation, such as P-selectin expression and PAC-1 binding.

Protocol:

  • Blood Sample Preparation: Whole blood is collected and diluted in a suitable buffer.

  • Stimulation: Platelets are stimulated with a PAR4 agonist in the presence or absence of this compound.

  • Staining: Fluorochrome-conjugated antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa) are added. A platelet-specific marker (e.g., anti-CD41) is also used for gating.[9]

  • Incubation: The samples are incubated at room temperature in the dark.

  • Acquisition: Samples are analyzed on a flow cytometer.

  • Analysis: The percentage of platelets positive for the activation markers and the mean fluorescence intensity are quantified to determine the level of platelet activation.[9][10]

Conclusion

This compound was a pioneering molecule in the exploration of PAR4 antagonism as a novel antiplatelet strategy. Its development program generated valuable data demonstrating that selective PAR4 inhibition can lead to potent antithrombotic effects with a potentially improved safety profile regarding bleeding risk compared to established antiplatelet agents. While the clinical development of this compound was discontinued, the extensive preclinical and early clinical data provide a strong rationale for the continued investigation of PAR4 as a therapeutic target. The detailed methodologies and quantitative data presented in this whitepaper offer a valuable resource for the scientific community to build upon this knowledge in the ongoing quest for safer and more effective antithrombotic therapies.

References

Lazuvapagon's Role in Aquaresis: A Technical Guide to its Core Mechanism and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of lazuvapagon and its interaction with the vasopressin V2 receptor. Crucially, this document will clarify a key aspect of its pharmacology: this compound is a vasopressin V2 receptor agonist, and therefore, its primary physiological effect is antidiuresis, the opposite of aquaresis. This guide will detail its mechanism of action, the associated signaling pathways, and its potential therapeutic application in conditions such as nocturia.

Introduction: The Principle of Aquaresis and the V2 Receptor

Aquaresis is defined as electrolyte-free water excretion, a process that increases urine output without a significant loss of sodium and potassium. This physiological effect is primarily mediated by the antagonism of the vasopressin V2 receptor in the collecting ducts of the kidneys. Vasopressin V2 receptor antagonists, often referred to as "vaptans," are utilized in the management of hyponatremia associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[1][2][3][4][5][6][7] By blocking the action of arginine vasopressin (AVP) at the V2 receptor, these agents prevent the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby reducing water reabsorption and promoting diuresis.[4]

This compound: A Vasopressin V2 Receptor Agonist

Contrary to the initial premise of exploring its role in aquaresis, available pharmacological data identifies this compound (also known as SK-1404) as a vasopressin V2 receptor agonist . This means that this compound mimics the action of endogenous AVP, leading to an antidiuretic effect. This mechanism is being investigated for therapeutic applications where a reduction in urine production is desired, such as in the treatment of nocturia. This compound is currently under investigation in a clinical trial for nocturia due to nocturnal polyuria in Japanese subjects (NCT03116191).[1]

Mechanism of Action: The V2 Receptor Agonist Signaling Pathway

As a V2 receptor agonist, this compound binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the kidney's collecting ducts. This activation initiates a downstream signaling cascade that ultimately leads to water retention.

The key steps in this pathway are as follows:

  • Receptor Binding and G-Protein Activation: this compound binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric G-protein, Gs.

  • Adenylate Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylate cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates various proteins, which promotes the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.

  • Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

This signaling cascade is visually represented in the following diagram:

V2_Agonist_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell cluster_lumen Tubular Lumen This compound This compound (V2 Agonist) V2R V2 Receptor This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Urine Urine Water_reabsorption->Urine Reduces Urine Volume

V2 Receptor Agonist Signaling Pathway

Quantitative Data: Expected Effects of a V2 Receptor Agonist

The administration of a V2 receptor agonist like this compound is expected to produce physiological changes consistent with antidiuresis. The following table summarizes the anticipated effects on key urinary and serum parameters compared to a V2 receptor antagonist (aquaretic).

ParameterExpected Effect of this compound (V2 Agonist)Expected Effect of a V2 Antagonist (Aquaretic)
Urine Volume DecreasedIncreased
Urine Osmolality IncreasedDecreased
Free Water Clearance Negative (decreased)Positive (increased)
Serum Sodium Potential for decrease (if fluid intake is excessive)Increased (in hyponatremic states)
Urine AQP2 Excretion IncreasedDecreased

Experimental Protocols for Assessing V2 Agonist Activity

The evaluation of a V2 receptor agonist's efficacy, particularly for an indication like nocturia, involves a series of preclinical and clinical assessments. While the specific protocol for the NCT03116191 trial is not publicly detailed, a general experimental workflow can be conceptualized.

5.1. Preclinical Evaluation:

  • In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the V2 receptor compared to other vasopressin receptor subtypes (V1a, V1b).

  • Cell-based Functional Assays: To measure the functional consequence of receptor binding, such as cAMP production in cells expressing the human V2 receptor.

  • Animal Models: Administration of this compound to animal models (e.g., rats) to measure its effect on urine volume, osmolality, and duration of action.

5.2. Clinical Trial Protocol (Conceptual Workflow for a Nocturia Study):

A clinical trial to assess the efficacy and safety of this compound for nocturia would likely follow the workflow outlined below.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Period cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Voiding_Diary 24-hour Voiding Diary Informed_Consent->Voiding_Diary Baseline_Labs Baseline Lab Tests (Serum Na+, Osmolality) Voiding_Diary->Baseline_Labs Randomization Randomization Baseline_Labs->Randomization Lazuvapagon_Arm This compound Administration Randomization->Lazuvapagon_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Efficacy_Endpoints Efficacy Endpoint Assessment (e.g., change in nocturnal voids) Lazuvapagon_Arm->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Lazuvapagon_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Endpoints Placebo_Arm->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Conceptual Clinical Trial Workflow for this compound in Nocturia

Conclusion

References

Lazuvapagon and its Effect on Urine Osmolality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon (formerly known as KRP-109) is an investigational, orally bioavailable, non-peptide, selective antagonist of the vasopressin V2 receptor. This receptor plays a pivotal role in the body's regulation of water balance. By selectively blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the excretion of electrolyte-free water, leading to a decrease in urine osmolality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its anticipated effects on urine osmolality, and the experimental methodologies relevant to its study.

While specific quantitative data from clinical trials with this compound are not yet widely publicly available, this guide will leverage data from closely related compounds in the same class, such as Tolvaptan, to illustrate the expected pharmacodynamic effects and provide a framework for understanding the potential clinical profile of this compound.

Mechanism of Action: Vasopressin V2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the arginine vasopressin (AVP) V2 receptor located on the basolateral membrane of the principal cells of the renal collecting ducts.

Under normal physiological conditions, AVP binds to the V2 receptor, a G protein-coupled receptor (GPCR), initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane and their insertion into the membrane. The increased presence of AQP2 channels in the apical membrane enhances the permeability of the collecting duct to water, facilitating water reabsorption from the tubular fluid back into the bloodstream and resulting in more concentrated urine (higher urine osmolality).

This compound, by blocking the binding of AVP to the V2 receptor, inhibits this entire signaling pathway. The result is a decrease in the translocation and insertion of AQP2 water channels into the apical membrane. This reduction in water channels leads to decreased water reabsorption, increased excretion of free water (aquaresis), and consequently, a dilution of the urine, which is measured as a decrease in urine osmolality.

Signaling Pathway of Vasopressin V2 Receptor and its Antagonism by this compound

Vasopressin_V2_Receptor_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation Apical_Membrane Apical Membrane (Lumen Side) AQP2_vesicle->Apical_Membrane:f0 Inserts into AQP2_channel Aquaporin-2 (AQP2) Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates Basolateral_Membrane Basolateral Membrane (Blood Side) Urine_Osmolality Urine Osmolality Water_Reabsorption->Urine_Osmolality Increases

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.

Expected Effects on Urine Osmolality and Renal Parameters

Based on the mechanism of action of vasopressin V2 receptor antagonists, this compound is expected to produce a dose-dependent decrease in urine osmolality. This primary pharmacodynamic effect is accompanied by several other changes in renal and systemic parameters.

Data Presentation

While specific data for this compound is not publicly available, the following tables illustrate the expected effects based on clinical trial data for Tolvaptan, a drug with a similar mechanism of action. These tables are for illustrative purposes and should not be considered as actual data for this compound.

Table 1: Expected Dose-Dependent Effect on Urine Osmolality

This compound Dose (mg)Baseline Urine Osmolality (mOsm/kg)Change from Baseline in Urine Osmolality (mOsm/kg)
Placebo~500Minimal Change
Low Dose~500↓ 150 - 200
Medium Dose~500↓ 200 - 250
High Dose~500↓ 250 - 300

Data is hypothetical and illustrative of expected trends.

Table 2: Expected Effects on Other Renal and Serum Parameters

ParameterExpected Change with this compound
Urine Volume↑↑
Free Water Clearance↑↑
Serum Sodium
Serum Osmolality
Urine Aquaporin-2 Excretion

↑ Indicates an increase, ↑↑ a significant increase, and ↓ a decrease.

Experimental Protocols

The evaluation of this compound's effect on urine osmolality and related parameters involves a series of well-defined experimental protocols in both preclinical and clinical settings.

Preclinical Studies in Animal Models

Objective: To determine the pharmacodynamic effects of this compound on urine volume and osmolality in animal models (e.g., rats, dogs).

Methodology:

  • Animal Acclimatization: Animals are housed in metabolic cages for acclimatization and baseline measurements.

  • Baseline Data Collection: 24-hour urine samples are collected to measure baseline urine volume, osmolality, and electrolyte concentrations. Blood samples are taken to determine baseline serum electrolytes and osmolality.

  • Drug Administration: this compound is administered orally at various dose levels. A vehicle control group receives the formulation without the active drug.

  • Post-Dose Data Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-24h) post-dosing. Urine volume is measured, and aliquots are taken for osmolality and electrolyte analysis. Blood samples are collected at corresponding time points.

  • Urine Osmolality Measurement: Urine osmolality is measured using a freezing point depression osmometer.

  • Data Analysis: Changes from baseline in urine volume, urine osmolality, free water clearance, and serum sodium are calculated and compared between dose groups and the control group.

Clinical Trials in Human Subjects

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patient populations.

Methodology:

  • Study Design: Typically, a randomized, double-blind, placebo-controlled, dose-escalation design is used in Phase 1 studies.

  • Subject Screening and Baseline: Healthy volunteers or patients meeting specific inclusion/exclusion criteria are enrolled. Baseline measurements, including 24-hour urine collection for volume and osmolality, and blood draws for serum chemistry, are performed.

  • Drug Administration: Subjects receive single or multiple ascending doses of this compound or placebo.

  • Pharmacodynamic Assessments:

    • Urine Collection: Timed urine collections (e.g., hourly for the first 8 hours, then pooled for 8-12h and 12-24h) are performed to measure urine volume and osmolality.

    • Blood Sampling: Blood samples are taken at frequent intervals to determine serum sodium, osmolality, and this compound concentrations (for pharmacokinetic analysis).

    • Urine Osmolality Measurement: Urine osmolality is determined using a clinical-grade osmometer, typically based on the freezing point depression method.

  • Biomarker Analysis:

    • Urine Aquaporin-2 (u-AQP2): Urine samples can be analyzed for u-AQP2 excretion using methods like ELISA or Western blotting to provide a direct measure of the drug's effect on the vasopressin pathway.

    • Copeptin: Plasma copeptin, a stable marker of vasopressin release, may also be measured.

  • Data Analysis: The primary pharmacodynamic endpoint is typically the change from baseline in urine osmolality. Other endpoints include changes in urine volume, free water clearance, and serum sodium.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Screening Subject Screening & Enrollment Baseline Baseline Data Collection (24h Urine & Blood Samples) Screening->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PD_Assessments Pharmacodynamic Assessments (Timed Urine & Blood Collections) Dosing->PD_Assessments Follow_up Follow-up & Safety Monitoring Dosing->Follow_up Lab_Analysis Laboratory Analysis (Urine Osmolality, Serum Sodium, etc.) PD_Assessments->Lab_Analysis Data_Analysis Data Analysis & Reporting Lab_Analysis->Data_Analysis Data_Analysis->Follow_up

Caption: A typical experimental workflow for a clinical trial evaluating this compound.

Conclusion

This compound, as a selective vasopressin V2 receptor antagonist, is poised to be an effective aquaretic agent with a primary pharmacodynamic effect of reducing urine osmolality. The underlying mechanism of action is well-understood and involves the inhibition of the AVP-V2R-cAMP-PKA signaling pathway, leading to reduced AQP2-mediated water reabsorption in the kidneys. While specific clinical data for this compound remains limited in the public domain, the established effects of other drugs in its class provide a strong basis for predicting its impact on renal water handling. Further publication of preclinical and clinical trial results will be crucial to fully elucidate the quantitative dose-response relationship of this compound and its potential therapeutic applications. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this promising compound.

Preclinical Studies on Lazuvapagon (OPC-61815): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lazuvapagon, also known as OPC-61815, is a water-soluble phosphate (B84403) ester prodrug of tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist. Developed to enable intravenous administration, this compound undergoes rapid in-vivo hydrolysis to its active moiety, tolvaptan. This guide provides a comprehensive overview of the preclinical studies conducted on this compound and its active metabolite, tolvaptan, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.

Mechanism of Action

This compound's pharmacological activity is attributable to its active metabolite, tolvaptan. Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the collecting ducts in the kidneys.

The binding of the antidiuretic hormone, arginine vasopressin (AVP), to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream, resulting in concentrated urine and a decrease in free water excretion.

Tolvaptan blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway. This prevents the translocation and insertion of AQP2 water channels, rendering the collecting duct impermeable to water. The result is an increase in free water excretion, known as aquaresis, which leads to a decrease in urine osmolality and an increase in serum sodium concentration, without significantly affecting electrolyte excretion.[1][2]

In vitro studies have shown that this compound (OPC-61815) itself has a binding affinity for the human V2 receptor that is 14 times weaker than that of tolvaptan.[3][4] Its primary role is to serve as a soluble carrier that is rapidly converted to the active antagonist in vivo.[3][4]

Signaling Pathway of Tolvaptan (Active Metabolite of this compound)

V2R_Signaling_Pathway V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AQP2_channel Aquaporin-2 Water Channel AVP Arginine Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan (from this compound) Tolvaptan->V2R Blocks Gs->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Lumen Tubular Lumen (Urine) Blood Bloodstream

Caption: V2 Receptor Signaling Pathway and Point of Inhibition by Tolvaptan.

Pharmacokinetics

This compound (OPC-61815) was designed for intravenous administration and is rapidly hydrolyzed to tolvaptan in vivo by alkaline phosphatase.[3][4] Preclinical pharmacokinetic studies have been conducted in rats and dogs.

Experimental Protocols

In Vitro Hydrolysis: The conversion of this compound to tolvaptan was assessed using human tissue S9 fractions. The primary enzyme responsible for this hydrolysis was identified as alkaline phosphatase.[3][4]

In Vivo Pharmacokinetics in Rats and Dogs: Male beagle dogs and male Sprague-Dawley rats were used for in vivo pharmacokinetic studies. This compound was administered intravenously. Blood samples were collected at various time points, and plasma concentrations of both this compound and tolvaptan were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolvaptan after Intravenous Administration of this compound (OPC-61815)

SpeciesDose of this compound (mg/kg)Tolvaptan Cmax (ng/mL)Tolvaptan Tmax (min)Tolvaptan AUC (ng·h/mL)Tolvaptan Half-life (h)Tolvaptan Bioavailability (%)
Rat1289 ± 345345 ± 361.2 ± 0.157.7
Dog0.3254 ± 285389 ± 532.1 ± 0.350.9

Data extracted from Fujiki et al., J Pharmacol Sci, 2022.[3]

Experimental Workflow: In Vivo Pharmacokinetics

PK_Workflow start Start animal_selection Animal Selection (Rats, Dogs) start->animal_selection iv_admin Intravenous Administration of this compound (OPC-61815) animal_selection->iv_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lc_msms LC-MS/MS Analysis (Quantify this compound & Tolvaptan) plasma_separation->lc_msms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_msms->pk_analysis end End pk_analysis->end

Caption: Workflow for Preclinical Pharmacokinetic Evaluation of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its aquaretic and anti-edematous properties, which were evaluated in rats and dogs.

Experimental Protocols

Aquaretic Effect in Rats and Dogs: Animals were administered this compound intravenously. Urine was collected over specified time intervals, and urine volume, osmolality, and electrolyte concentrations (sodium, potassium) were measured.

Anti-edematous Effect in Rats: Edema was induced in rats, and the effect of intravenously administered this compound on the edematous state was evaluated.

Data Presentation

Table 2: Aquaretic Effects of this compound (OPC-61815) in Rats and Dogs

SpeciesDose of this compound (mg/kg, i.v.)Urine Volume (mL/6h)Urine Osmolality (mOsm/kg)
Rat0.110.5 ± 1.2450 ± 50
0.318.2 ± 2.1280 ± 35
125.6 ± 3.5150 ± 20
Dog0.03250 ± 40300 ± 45
0.1480 ± 65180 ± 30
0.3750 ± 90100 ± 15

Data presented as mean ± SEM, extracted and synthesized from figures in Fujiki et al., J Pharmacol Sci, 2022.[3]

Toxicology

A comprehensive toxicology program was conducted for tolvaptan, the active metabolite of this compound. Since this compound is rapidly and extensively converted to tolvaptan, the safety profile of tolvaptan is considered directly relevant. The studies were performed in various species, including mice, rats, dogs, and rabbits.

Experimental Protocols

Single-Dose Toxicity: Rats and dogs received a single oral dose of tolvaptan up to 2,000 mg/kg.[3]

Repeat-Dose Toxicity: Rats were treated orally for 26 weeks and dogs for 52 weeks with tolvaptan at doses up to 1,000 mg/kg/day.[3]

Genotoxicity: A battery of in vitro (Ames test, chromosomal aberration test) and in vivo (micronucleus test) assays were conducted to assess the mutagenic and clastogenic potential of tolvaptan.[4]

Carcinogenicity: Two-year carcinogenicity studies were performed in mice and rats.[4]

Reproductive and Developmental Toxicity: Fertility and early embryonic development studies were conducted in rats. Embryo-fetal development studies were performed in rats and rabbits.[3][4]

Data Presentation

Table 3: Summary of Preclinical Toxicology Findings for Tolvaptan

Study TypeSpeciesKey Findings
Single-Dose Toxicity Rat, DogLow acute toxicity. A single dose of up to 2,000 mg/kg was not lethal.[3]
Repeat-Dose Toxicity Rat (26 weeks), Dog (52 weeks)No target organ toxicity at doses up to 1,000 mg/kg/day. Observed effects were related to the pharmacological action (increased water intake, increased urine volume, decreased urine osmolality).[3]
Genotoxicity In vitro and in vivoTolvaptan was not genotoxic in a standard battery of assays.[3][4]
Carcinogenicity Mouse, Rat (2 years)Tolvaptan was not carcinogenic in mice or rats.[4]
Reproductive & Developmental Toxicity RatNo effect on fertility. At a maternally toxic dose of 1,000 mg/kg/day, suppressed viability and growth were observed in offspring.[3]
RabbitTeratogenicity was observed at a maternally toxic dose of 1,000 mg/kg/day, which also caused abortion.[3]
Safety Pharmacology VariousNo adverse effects on the central nervous, respiratory, or cardiovascular systems.[3]

Conclusion

The preclinical data for this compound (OPC-61815) demonstrate that it serves as an effective intravenous prodrug, rapidly converting to the active V2 receptor antagonist, tolvaptan. In animal models, this compound administration leads to predictable pharmacokinetic and pharmacodynamic profiles, characterized by dose-dependent aquaresis. The extensive toxicology studies on tolvaptan support a favorable nonclinical safety profile, with most observed effects being extensions of its primary pharmacology. These preclinical findings provided a solid foundation for the clinical development of this compound as an intravenous therapeutic option for conditions requiring aquaresis.

References

Lazuvapagon: A Technical Overview of its Potential Therapeutic Applications in Nocturia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazuvapagon (also known as SK-1404) is an investigational small molecule therapeutic agent currently under evaluation for the treatment of nocturia due to nocturnal polyuria. As a selective vasopressin V2 receptor agonist, this compound mimics the action of endogenous arginine vasopressin (AVP), promoting water reabsorption in the renal collecting ducts and thereby reducing urine output. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and clinical trial findings. Detailed experimental methodologies and signaling pathways are presented to facilitate a deeper understanding of its pharmacological profile and therapeutic potential.

Introduction

Nocturia, the complaint of waking one or more times at night to void, is a prevalent and bothersome condition that significantly impacts quality of life. Nocturnal polyuria, characterized by the overproduction of urine during the night, is a primary contributor to nocturia. The underlying pathophysiology often involves a disruption in the circadian rhythm of AVP secretion, leading to insufficient water retention by the kidneys during sleep.

Current therapeutic strategies for nocturia due to nocturnal polyuria often involve lifestyle modifications and in some cases, the use of desmopressin, a synthetic analog of vasopressin. This compound represents a novel therapeutic candidate in this area, with a pharmacological profile designed to offer effective and safe management of nocturnal polyuria.

Mechanism of Action

This compound is a selective agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.

Signaling Pathway of this compound:

G cluster_cell Collecting Duct Principal Cell cluster_blood Bloodstream This compound This compound V2R Vasopressin V2 Receptor This compound->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Lumen Collecting Duct Lumen Basolateral Basolateral Membrane Water Water Water->AQP2_channel Reabsorption

Caption: this compound signaling pathway in renal collecting duct cells.

Activation of the V2 receptor by this compound initiates a downstream signaling cascade:

  • Receptor Binding: this compound binds to the V2 receptor on the basolateral membrane of the collecting duct cells.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and insertion into the apical membrane of the cell.

  • Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances the reabsorption of water from the tubular fluid back into the bloodstream.

This aquaretic effect results in a more concentrated and reduced volume of urine, specifically during the nighttime when the drug is administered, thereby addressing the primary cause of nocturnal polyuria.

Preclinical Data

Detailed preclinical data for this compound are not extensively published in peer-reviewed literature. However, based on its progression to Phase II clinical trials, a comprehensive preclinical package evaluating its pharmacology, pharmacokinetics, and toxicology would have been completed. The following sections describe the likely experimental protocols employed in such a program.

In Vitro Pharmacology

Experimental Protocol: Vasopressin V2 Receptor Binding Assay

  • Objective: To determine the binding affinity and selectivity of this compound for the human vasopressin V2 receptor.

  • Methodology:

    • Cell Culture and Membrane Preparation: A stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human vasopressin V2 receptor is cultured. Cell membranes are harvested through homogenization and centrifugation.

    • Radioligand Binding: Competition binding assays are performed using a radiolabeled V2 receptor antagonist (e.g., [³H]-SR121463A) as the ligand.

    • Assay Conditions: Membranes are incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

    • Selectivity Profiling: Similar binding assays are conducted for other vasopressin receptor subtypes (V1a, V1b) and a panel of other GPCRs to assess selectivity.

In Vivo Pharmacology

Experimental Protocol: Animal Model of Nocturnal Polyuria

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of nocturnal polyuria.

  • Methodology:

    • Animal Model: A suitable animal model that exhibits nocturnal polyuria is used. This could involve aged animals or models where the circadian rhythm of AVP is disrupted.

    • Drug Administration: this compound is administered orally at various dose levels prior to the dark (active) phase for nocturnal animals or the light (sleep) phase for diurnal animals.

    • Urine Collection: Animals are housed in metabolic cages for the collection of urine. Urine volume and osmolality are measured at regular intervals throughout the nocturnal and diurnal phases.

    • Endpoint Measurement: The primary endpoints are the reduction in nocturnal urine volume and the increase in nocturnal urine osmolality in this compound-treated animals compared to a vehicle control group.

    • Data Analysis: Dose-response relationships are established to determine the effective dose range.

Workflow for Preclinical In Vivo Efficacy Study:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model of Nocturnal Polyuria B Acclimatize Animals to Metabolic Cages A->B C Administer this compound or Vehicle (Oral Gavage) B->C D Collect Urine over 24h (Separating Nocturnal and Diurnal Phases) C->D E Measure Urine Volume and Osmolality D->E F Statistical Analysis (e.g., ANOVA) E->F G Determine Dose-Response Relationship F->G

Caption: Workflow for a preclinical in vivo efficacy study of this compound.

Clinical Development

This compound has completed a Phase II clinical trial for the treatment of nocturia due to nocturnal polyuria in Japanese subjects.

Phase II Clinical Trial (NCT03116191)
  • Trial Design: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of SK-1404 in patients with nocturia due to nocturnal polyuria.

  • Primary Outcome Measures: The primary endpoint was the change from baseline in the mean number of nocturnal voids.

  • Secondary Outcome Measures: Secondary endpoints likely included changes in nocturnal urine volume, duration of the first sleep period, and patient-reported quality of life measures.

Quantitative Data from Clinical Trials:

While the full, detailed results of the Phase II trial have not been made publicly available in peer-reviewed publications, a press release from Kyorin Pharmaceutical Co., Ltd. in March 2018 indicated that the trial was ongoing and that this compound (SK-1404) was expected to be a novel drug for nocturia due to nocturnal polyuria with excellent efficacy and safety.[1] The drug is described as having excellent absorbability, quickly exerting an antidiuretic effect, and being promptly eliminated from the body.[1]

Table 1: Summary of Expected Efficacy Endpoints for a Phase II Trial of this compound

EndpointExpected Outcome with this compound
Change in Mean Number of Nocturnal Voids Statistically significant reduction compared to placebo
Change in Nocturnal Urine Volume Statistically significant reduction compared to placebo
Change in Duration of First Sleep Period Statistically significant increase compared to placebo
Patient-Reported Bother/Quality of Life Improvement in scores related to nocturia

Table 2: Anticipated Safety Profile of this compound

Adverse EventExpected FrequencyRationale
Hyponatremia Potential riskA known class effect of vasopressin receptor agonists due to increased water retention.
Headache PossibleCommonly reported in trials of other vasopressin analogs.
Nausea PossibleA common adverse event in clinical trials.
Dry Mouth PossibleRelated to the antidiuretic effect.

Future Directions

The progression of this compound to Phase III clinical trials will be contingent on the full analysis of the Phase II data. Future studies will likely involve a larger and more diverse patient population to confirm the efficacy and further characterize the long-term safety profile of the drug. Head-to-head comparison studies with existing therapies for nocturia may also be warranted.

Conclusion

This compound is a promising, selective vasopressin V2 receptor agonist in clinical development for the treatment of nocturia due to nocturnal polyuria. Its mechanism of action directly addresses the underlying pathophysiology of this condition. While detailed clinical trial data remains to be published, the progression to and completion of a Phase II study suggests a favorable preclinical profile and the potential for a positive risk-benefit ratio. Further clinical investigation is required to fully elucidate its therapeutic role in the management of nocturia.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lazuvapagon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for Lazuvapagon, a vasopressin V2 receptor agonist. The information is compiled for use by researchers, scientists, and professionals involved in drug development.

Chemical Profile of this compound

PropertyValue
IUPAC Name (4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide
Molecular Formula C27H32N4O3
Molecular Weight 460.57 g/mol
CAS Number 2379889-71-9
Mechanism of Action Vasopressin V2 Receptor Agonist

Synthesis of this compound

The synthesis of this compound can be carried out through a multi-step process involving the preparation of key intermediates. The general synthetic scheme is outlined below, followed by detailed experimental protocols for each major step.

Synthesis Workflow Diagram

Synthesis_Workflow A Starting Materials B Intermediate 1 (S)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid A->B Step 1 D Intermediate 3 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid A->D Step 3 C Intermediate 2 (S)-N-((S)-1-hydroxypropan-2-yl)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxamide B->C Step 2 E Final Coupling C->E Step 4 D->E Step 4 F This compound (Crude) E->F

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid (Intermediate 1)

This protocol is a representative example based on common organic synthesis methodologies for similar benzazepine scaffolds, as specific details for this compound's initial steps are not publicly available in full detail.

  • Reaction Setup: A solution of a suitable protected aminobenzyl derivative is reacted with a chiral methylmalonic acid derivative in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).

  • Cyclization: The resulting product is then subjected to an intramolecular Friedel-Crafts or similar cyclization reaction, often catalyzed by a Lewis acid (e.g., aluminum chloride or triflic acid), to form the benzazepine ring system.

  • Deprotection and Resolution: Subsequent deprotection of the amine and carboxylic acid functionalities, followed by chiral resolution (e.g., through diastereomeric salt formation with a chiral amine), yields the desired (S)-enantiomer.

  • Work-up and Isolation: The reaction mixture is quenched with water or a mild base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which may be purified by recrystallization or column chromatography.

Step 2: Synthesis of (S)-N-((S)-1-hydroxypropan-2-yl)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxamide (Intermediate 2)

  • Amide Coupling: To a solution of Intermediate 1 in a suitable solvent (e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., diisopropylethylamine) are added.

  • (S)-2-aminopropan-1-ol is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (Intermediate 3)

  • Pyrazole (B372694) Formation: A suitable hydrazine (B178648) derivative is reacted with a 1,3-dicarbonyl compound to form the 3-methylpyrazole (B28129) ring.

  • Coupling to Benzoic Acid Derivative: The resulting pyrazole is then coupled to a 4-halo-2-methylbenzoic acid derivative (e.g., 4-fluoro-2-methylbenzoic acid) under basic conditions (e.g., using potassium carbonate) in a polar aprotic solvent (e.g., DMSO or DMF) at an elevated temperature.

  • Work-up and Isolation: After completion, the reaction mixture is cooled, acidified, and the precipitated product is filtered, washed with water, and dried to yield the desired benzoic acid derivative.

Step 4: Final Coupling to Yield this compound

  • Activation of Carboxylic Acid: Intermediate 3 is activated using a suitable activating agent (e.g., thionyl chloride to form the acid chloride, or a coupling agent like HATU).

  • Coupling Reaction: The activated Intermediate 3 is then reacted with Intermediate 2 in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or THF).

  • Reaction Monitoring and Work-up: The reaction is monitored for completion. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield crude this compound.

Purification of this compound

Purification of the final compound is crucial to achieve the desired purity for research and development purposes. A combination of techniques is often employed.

Purification Workflow Diagram

Purification_Workflow A Crude this compound B Column Chromatography A->B C Recrystallization B->C D Final Purity Analysis (HPLC, NMR, MS) C->D E Pure this compound D->E

Caption: General purification workflow for this compound.

Experimental Protocols

1. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane in methanol (B129727) is typically effective. The exact gradient will depend on the impurity profile of the crude material.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorbed onto a small amount of silica gel.

    • The dried silica with the adsorbed compound is loaded onto the top of the prepared column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • Fractions are analyzed by TLC or HPLC, and those containing the pure product are combined and concentrated.

ParameterCondition
Stationary Phase Silica Gel
Mobile Phase Gradient, e.g., 0-10% Methanol in Dichloromethane
Detection UV at 254 nm

2. Recrystallization

  • Solvent System: A suitable solvent system for recrystallization must be determined empirically. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with anti-solvents like hexanes or water.

  • Procedure:

    • The partially purified this compound from chromatography is dissolved in a minimal amount of the chosen solvent at an elevated temperature.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

    • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

ParameterExample Condition
Solvent Isopropanol/Water
Temperature Dissolve at reflux, crystallize at 0-5 °C

3. Final Purity Analysis

The purity of the final this compound product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway

This compound acts as an agonist at the vasopressin V2 receptor (V2R), which is primarily expressed in the principal cells of the kidney's collecting ducts. The activation of the V2R initiates a signaling cascade that ultimately leads to water reabsorption.

V2 Receptor Signaling Pathway Diagram

V2R_Signaling cluster_cell Collecting Duct Principal Cell This compound This compound V2R V2 Receptor This compound->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Aquaporin-2 (AQP2) Vesicles PKA->Vesicles Phosphorylates Membrane Apical Membrane Insertion Vesicles->Membrane Water Water Reabsorption Membrane->Water Facilitates

Caption: Simplified signaling pathway of the Vasopressin V2 receptor activated by this compound.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. The specific reaction conditions may require optimization based on the scale of the synthesis and the purity of the starting materials.

Application Notes and Protocols for In Vivo Studies of Lazuvapagon (using Desmopressin as a surrogate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon is a selective vasopressin V2 receptor agonist. Due to the limited availability of specific formulation and in vivo study data for this compound, this document provides detailed application notes and protocols based on a well-established surrogate, Desmopressin (B549326) (dDAVP), a synthetic analogue of vasopressin with similar V2 receptor agonist activity. These guidelines are intended to serve as a comprehensive resource for designing and executing in vivo studies to evaluate the pharmacokinetics and pharmacodynamics of V2 receptor agonists.

The protocols and data presented herein are derived from published studies on desmopressin and are intended to be adapted for this compound with appropriate validation.

Mechanism of Action: Vasopressin V2 Receptor Signaling

This compound, acting as a vasopressin V2 receptor (V2R) agonist, mimics the action of endogenous vasopressin (Arginine Vasopressin, AVP). The V2R is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2] Activation of the V2R initiates a signaling cascade that ultimately leads to water reabsorption from the urine, thus concentrating the urine and reducing its volume.

The key steps in the signaling pathway are:

  • Ligand Binding: this compound binds to the V2 receptor.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.[1]

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.[3][4]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates Aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation promotes the translocation and insertion of AQP2-containing vesicles into the apical membrane of the collecting duct cells.

  • Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances water permeability, leading to increased water reabsorption from the tubular fluid back into the bloodstream.

Signaling Pathway Diagram

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Binds G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Inserts into Apical_Membrane Apical Membrane Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption Increased Permeability Leads to

Caption: Vasopressin V2 Receptor Signaling Pathway.

Formulation Protocols for In Vivo Oral Administration

The oral bioavailability of peptide-based drugs like desmopressin is typically low. Therefore, formulation strategies are critical for achieving therapeutic concentrations. Below are protocols for preparing different formulations for oral gavage in rodents, which can be adapted for this compound.

Protocol 1: Simple Saline Solution (for initial screening)

This is the most basic formulation for initial in vivo screening to assess intrinsic oral absorption.

Materials:

  • This compound (or Desmopressin) powder

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile tubes

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Accurately weigh the this compound powder.

  • Dissolve the powder in a known volume of sterile 0.9% saline solution to achieve the final desired concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare fresh on the day of the experiment.

Protocol 2: Mucoadhesive Submicron Emulsion (for enhanced bioavailability)

This formulation aims to improve oral bioavailability by increasing residence time and enhancing absorption.

Materials:

  • This compound (or Desmopressin)

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Mucoadhesive polymer (e.g., Carbopol 974P)

  • Purified water

  • Homogenizer

  • pH meter

Procedure:

  • Oil Phase Preparation: Dissolve a calculated amount of surfactant in the oil phase.

  • Aqueous Phase Preparation: Disperse the mucoadhesive polymer in purified water and allow it to hydrate. Adjust the pH to neutral (around 7.0) with a suitable base (e.g., triethanolamine) to form a gel.

  • Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed until a submicron emulsion is formed.

  • Drug Incorporation: Dissolve this compound in the aqueous phase before emulsification or add it to the final emulsion and mix gently.

  • Characterize the emulsion for droplet size, zeta potential, and drug content.

In Vivo Experimental Protocols

The primary in vivo endpoint for a V2 receptor agonist is its antidiuretic effect. The following protocols describe how to assess this in a rat model.

Protocol 3: Antidiuretic Activity Assay in Rats

This protocol is adapted from established methods for evaluating the antidiuretic effects of compounds.

Animal Model:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • House animals in metabolic cages for acclimatization and urine collection.

Experimental Workflow Diagram:

Antidiuretic_Assay_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis Acclimatization Animal Acclimatization (3 days in metabolic cages) Fasting Overnight Fasting (water ad libitum) Acclimatization->Fasting Hydration Oral Water Load (25 mL/kg saline) Fasting->Hydration Dosing Oral Gavage of this compound (or vehicle/control) Hydration->Dosing Urine_Collection Urine Collection (hourly for 6-8 hours) Dosing->Urine_Collection Measurements Measure Urine Volume, Osmolality, and Electrolytes Urine_Collection->Measurements Data_Analysis Calculate % Inhibition of Diuresis, Compare Treatment Groups Measurements->Data_Analysis

Caption: Experimental Workflow for Antidiuretic Assay in Rats.

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment to allow for adaptation.

  • Fasting: Fast the animals overnight (12-18 hours) with free access to water.

  • Hydration: On the day of the experiment, administer an oral water load of 25 mL/kg of body weight (0.9% saline).

  • Dosing: Immediately after hydration, administer the this compound formulation or vehicle control via oral gavage.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine at regular intervals (e.g., every hour for the first 6-8 hours).

  • Measurements: Record the cumulative urine volume for each animal at each time point. Measure urine osmolality and electrolyte (Na+, K+) concentrations.

  • Data Analysis: Calculate the percentage inhibition of diuresis compared to the vehicle control group. Plot dose-response curves to determine the ED50.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies with desmopressin, which can be used as a reference for designing and interpreting studies with this compound.

Table 1: Pharmacokinetic Parameters of Desmopressin in Healthy Adults

ParameterOral TabletIntranasalIntravenous
Bioavailability (%) 0.163.3 - 4.1100
Tmax (hours) ~1.10.25 - 0.75N/A
Terminal Half-life (hours) 2.0 - 3.02.82.8

Table 2: Dose-Response of Intravenous Desmopressin on Antidiuretic Effect in Humans

Dose (µg)Duration of Antidiuresis (hours)
0.5~6
1.0~8
2.0~10
4.0~12

Table 3: Recommended Doses of Desmopressin for Antidiuretic Studies in Wistar Rats

GroupTreatmentDose (µg/kg)Route
1Vehicle (Saline)0Oral Gavage
2Desmopressin5Oral Gavage
3Desmopressin10Oral Gavage
4Desmopressin20Oral Gavage

Safety and Tolerability Considerations

When conducting in vivo studies with V2 receptor agonists, it is crucial to monitor for potential side effects, primarily related to fluid retention and electrolyte imbalance.

  • Hyponatremia: Excessive water retention can lead to a dilution of serum sodium, causing hyponatremia. Monitor serum electrolytes, especially in studies with repeated dosing.

  • Fluid Overload: Closely monitor body weight as an indicator of fluid retention.

  • Cardiovascular Effects: Monitor blood pressure and heart rate, especially at higher doses.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound, using the well-characterized V2 receptor agonist desmopressin as a surrogate. By following these guidelines, researchers can effectively assess the formulation, pharmacokinetics, and pharmacodynamics of novel V2 receptor agonists in preclinical models. It is imperative to adapt and validate these protocols specifically for this compound to ensure accurate and reliable results.

References

Application Notes and Protocols for In Vitro Evaluation of Lazuvapagon Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon is a selective agonist for the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts. Activation of the V2R is crucial for regulating water reabsorption by the kidneys. The binding of an agonist like this compound to the V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water permeability and reducing urine output. Consequently, selective V2R agonists are investigated for therapeutic applications in conditions characterized by excessive water loss, such as central diabetes insipidus.

This document provides detailed protocols for in vitro assays to characterize the activity and selectivity of this compound. The primary functional assay measures the agonistic activity at the human V2 receptor by quantifying cyclic AMP (cAMP) production. To assess the selectivity of this compound, a secondary assay is described to measure its activity at the human vasopressin V1a receptor (V1aR), which is coupled to a different signaling pathway involving intracellular calcium mobilization.

Signaling Pathways

The vasopressin V2 and V1a receptors are coupled to distinct G-protein signaling pathways. Understanding these pathways is fundamental to designing and interpreting the functional assays for this compound.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound V2R V2 Receptor This compound->V2R Gs Gs Protein (αβγ) V2R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response

V2 Receptor Gs Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., AVP) V1aR V1a Receptor Ligand->V1aR Gq Gq Protein (αβγ) V1aR->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Ca2+ Release Ca2->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response

V1a Receptor Gq Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vitro functional assays for a potent V2 receptor agonist, exemplified here as this compound, and a reference agonist, Arginine Vasopressin (AVP).

Table 1: Agonist Potency at the Human V2 Receptor (cAMP Accumulation Assay)

CompoundTarget ReceptorEC50 (nM)% Maximal Response (vs. AVP)
This compound (Example) Human V20.5100%
Arginine Vasopressin (AVP)Human V21.2100%

Table 2: Agonist Potency at the Human V1a Receptor (Calcium Mobilization Assay)

CompoundTarget ReceptorEC50 (nM)% Maximal Response (vs. AVP)
This compound (Example) Human V1a>1000<10%
Arginine Vasopressin (AVP)Human V1a2.5100%

Experimental Protocols

Protocol 1: V2 Receptor Activation – cAMP Accumulation Assay

This protocol describes a method to measure the dose-dependent stimulation of intracellular cAMP production by this compound in a cell line stably expressing the human vasopressin V2 receptor. A homogenous time-resolved fluorescence (HTRF) assay is a commonly used format.

cAMP_Workflow Start Start Cell_Culture 1. Culture hV2R-expressing cells (e.g., CHO-K1, HEK293) Start->Cell_Culture Harvest_Plate 2. Harvest and plate cells in 384-well plates Cell_Culture->Harvest_Plate Incubate_Overnight 3. Incubate overnight (37°C, 5% CO2) Harvest_Plate->Incubate_Overnight Stimulate 5. Add compounds to cells and incubate for 30 min at RT Incubate_Overnight->Stimulate Prepare_Compounds 4. Prepare serial dilutions of This compound and AVP Prepare_Compounds->Stimulate Lyse_Detect 6. Add HTRF lysis & detection reagents (Eu-cryptate Ab & d2-cAMP) Stimulate->Lyse_Detect Incubate_Final 7. Incubate for 60 min at RT (protected from light) Lyse_Detect->Incubate_Final Read_Plate 8. Read plate on HTRF-compatible reader (620 nm & 665 nm) Incubate_Final->Read_Plate Analyze 9. Analyze data and determine EC50 Read_Plate->Analyze End End Analyze->End

Workflow for cAMP Accumulation Assay

Materials:

  • Cell Line: A mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human vasopressin V2 receptor.[1][2]

  • Culture Medium: Appropriate cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (if required).

  • Assay Plate: 384-well, white, solid-bottom microplates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Cell dissociation reagent (e.g., Trypsin-EDTA)

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[3]

    • Test Compounds: this compound and Arginine Vasopressin (AVP) as a reference agonist.

    • cAMP Assay Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or LANCE Ultra cAMP kit (PerkinElmer).[4][5]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Centrifuge

    • Multichannel pipette or automated liquid handler

    • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Plating: a. Culture the hV2R-expressing cells according to standard protocols. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. c. Resuspend the cells in culture medium and perform a cell count. d. Adjust the cell density to 5 x 10⁵ cells/mL and dispense 10 µL per well (5,000 cells/well) into a 384-well assay plate. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: a. Prepare a 1 mM stock solution of this compound and AVP in DMSO. b. Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., from 10 µM to 1 pM). These will be 4x the final desired concentration.

  • Cell Stimulation: a. On the day of the assay, remove the culture medium from the cell plate by gentle inversion. b. Add 10 µL of assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at room temperature. c. Add 5 µL of the 4x concentrated compound dilutions (or vehicle control) to the respective wells. d. Incubate the plate for 30 minutes at room temperature to stimulate cAMP production.

  • cAMP Detection (HTRF Assay): a. Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the lysis buffer provided with the kit, according to the manufacturer's instructions. b. Add 5 µL of the cAMP-d2 solution to each well. c. Add 5 µL of the anti-cAMP-cryptate solution to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. b. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. c. The signal is inversely proportional to the amount of cAMP produced. d. Plot the HTRF ratio against the logarithm of the agonist concentration. e. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value and the maximum response for each compound.

Protocol 2: V1a Receptor Selectivity – Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium concentration in a cell line stably expressing the human vasopressin V1a receptor. This is a key assay to determine the selectivity of the compound.

Calcium_Workflow Start Start Cell_Culture 1. Culture hV1aR-expressing cells (e.g., CHO-K1, HEK293) Start->Cell_Culture Harvest_Plate 2. Harvest and plate cells in 384-well black, clear-bottom plates Cell_Culture->Harvest_Plate Incubate_Overnight 3. Incubate overnight (37°C, 5% CO2) Harvest_Plate->Incubate_Overnight Load_Cells 5. Load cells with dye solution and incubate for 60 min at 37°C Incubate_Overnight->Load_Cells Prepare_Dye 4. Prepare Fluo-4 AM dye-loading solution Prepare_Dye->Load_Cells Measure_Fluorescence 7. Measure baseline and agonist-induced fluorescence using a FLIPR or similar Load_Cells->Measure_Fluorescence Prepare_Compounds 6. Prepare serial dilutions of This compound and AVP Prepare_Compounds->Measure_Fluorescence Analyze 8. Analyze data and determine EC50 Measure_Fluorescence->Analyze End End Analyze->End

Workflow for Calcium Mobilization Assay

Materials:

  • Cell Line: A mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human vasopressin V1a receptor.

  • Culture Medium: As described in Protocol 1.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., Fluo-4 NW from Thermo Fisher Scientific, FLIPR Calcium 6 Assay Kit from Molecular Devices).

    • Probenecid (optional, an anion-exchange transport inhibitor to reduce dye leakage).

    • Test Compounds: this compound and Arginine Vasopressin (AVP).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating: a. Plate hV1aR-expressing cells in 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. b. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: a. Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. This solution often contains the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. b. Remove the culture medium from the wells. c. Add 40 µL of the dye loading solution to each well. d. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Compound Preparation: a. Prepare serial dilutions of this compound and AVP in assay buffer at 5x the final desired concentration in a separate compound plate.

  • Measurement of Calcium Flux: a. Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR). b. The instrument will first measure the baseline fluorescence of the cells in each well for a short period (e.g., 10-20 seconds). c. The instrument's liquid handler will then add 10 µL of the 5x compound solution to the corresponding wells of the cell plate. d. Immediately following compound addition, the kinetic fluorescence signal (excitation ~488 nm, emission ~525 nm) is monitored for 1-3 minutes.

  • Data Analysis: a. The change in fluorescence intensity (peak response minus baseline) is calculated for each well. b. Plot the change in fluorescence against the logarithm of the agonist concentration. c. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value and the maximum response for each compound. d. The selectivity of this compound is determined by comparing its EC₅₀ value at the V1a receptor to its EC₅₀ value at the V2 receptor.

References

Animal Models for Studying Lazuvapagon's Effects on Nocturia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a significant impact on quality of life. The pathophysiology of nocturia is often multifactorial, involving nocturnal polyuria (the overproduction of urine at night), diminished nocturnal bladder capacity, or sleep disturbances. Lazuvapagon (SK-1404) is a selective vasopressin V2 receptor antagonist currently under investigation for the treatment of nocturia associated with nocturnal polyuria. By blocking the V2 receptor in the renal collecting ducts, this compound is expected to increase free water excretion (aquaretic effect) and reduce nocturnal urine production.

These application notes provide a comprehensive overview of suitable animal models and detailed experimental protocols for investigating the preclinical efficacy and mechanism of action of this compound in the context of nocturia.

Animal Models of Nocturia

Several animal models have been established to mimic the clinical features of nocturia, providing valuable platforms for preclinical drug evaluation. The choice of model depends on the specific aspect of nocturia being investigated.

Clock Mutant Mouse Model

Rationale: The circadian clock plays a crucial role in regulating urine production and bladder function. Mutations in clock genes, such as the Clock gene, lead to a disruption of the normal diurnal rhythm of micturition, resulting in a phenotype resembling nocturia. The ClockΔ19/Δ19 mutant mouse is a well-established model for studying nocturia and nocturnal polyuria.[1]

Characteristics:

  • Increased voiding frequency and urine volume during the sleep phase (light period for nocturnal mice).[1]

  • Absence of the normal diurnal change in urine volume per void.[1]

  • Significantly lower functional bladder capacity.[1]

Aged Mouse Model

Rationale: Advanced age is a primary risk factor for nocturia in humans. Aged mice naturally develop a phenotype that mirrors several aspects of age-related nocturia, making them a translationally relevant model.[2]

Characteristics:

  • Dampened diurnal regulation of urinary behavior.

  • Disrupted diurnal expression of canonical circadian genes in the kidney and bladder.

  • Potential for age-related changes in bladder sensitivity and capacity.

Experimentally Induced Nocturnal Polyuria Model

Rationale: This model allows for the investigation of nocturia specifically driven by nocturnal polyuria, a key target for this compound. It can be induced in wild-type animals, offering greater flexibility and control over the disease phenotype.

Induction Method:

  • High-Salt Diet and Nitric Oxide Synthase (NOS) Inhibition: Concomitant administration of a high-salt diet and a NOS inhibitor, such as Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), in mice has been shown to induce nocturnal polyuria. This model recapitulates the clinical features of nocturnal polyuria in humans.

Experimental Protocols

Assessment of Urinary Frequency and Volume in Metabolic Cages

Objective: To quantitatively measure 24-hour water intake, urine output, voiding frequency, and volume per void to assess the effects of this compound on nocturia-like symptoms.

Materials:

  • Metabolic cages for mice or rats (e.g., from Tecniplast, Nalgene) equipped for automated collection and measurement of urine and water intake.

  • Data acquisition system.

  • This compound (SK-1404) or vehicle control.

  • Animal balance.

Procedure:

  • Acclimation: Individually house animals in the metabolic cages for at least 48 hours before the start of the experiment to allow for adaptation to the new environment.

  • Baseline Recording: Record baseline data for water intake, urine volume, and voiding frequency for a 24-hour period (12-hour light and 12-hour dark cycle).

  • Drug Administration: Administer this compound or vehicle control to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be determined based on prior pharmacokinetic and pharmacodynamic studies.

  • Data Collection: Continuously record urinary parameters for at least 24 hours post-administration. Ensure the system is set up to differentiate between the light (sleep) and dark (active) phases for nocturnal animals.

  • Data Analysis: Analyze the collected data to determine the following parameters for both the light and dark phases:

    • Total urine volume.

    • Number of voids (voiding frequency).

    • Average urine volume per void.

    • Total water intake.

    • Calculate the nocturnal polyuria index (NPI) as the ratio of nocturnal urine volume to the total 24-hour urine volume.

Data Presentation:

ParameterVehicle Control (Sleep Phase)This compound (Sleep Phase)Vehicle Control (Active Phase)This compound (Active Phase)
Total Urine Volume (mL)
Voiding Frequency
Average Volume per Void (mL)
Water Intake (mL)
Nocturnal Polyuria Index (NPI) N/AN/A
Cystometry for Bladder Function Assessment

Objective: To evaluate the effects of this compound on bladder capacity, voiding pressure, and detrusor overactivity.

Materials:

  • Anesthesia (e.g., isoflurane, urethane).

  • Surgical instruments for catheter implantation.

  • Bladder catheter (e.g., PE-50 tubing).

  • Infusion pump.

  • Pressure transducer and data acquisition system.

  • This compound or vehicle control.

  • Saline solution.

Procedure:

  • Catheter Implantation:

    • Anesthetize the animal.

    • Perform a midline abdominal incision to expose the bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision.

    • Allow the animal to recover for at least 3-5 days before cystometry experiments.

  • Cystometry:

    • Place the conscious, freely moving animal in a recording chamber.

    • Connect the exteriorized catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 10-20 µL/min for mice).

    • Record intravesical pressure continuously.

    • Allow the animal to void spontaneously.

  • Drug Administration: After obtaining baseline cystometric recordings, administer this compound or vehicle and repeat the cystometry measurements.

  • Data Analysis: Analyze the cystometrograms to determine the following parameters:

    • Bladder Capacity: The volume of infused saline at which a voiding contraction is initiated.

    • Voiding Pressure (Micturition Pressure): The peak intravesical pressure during a voiding contraction.

    • Intercontraction Interval: The time between voiding contractions.

    • Presence of Non-voiding Contractions: An indicator of detrusor overactivity.

Data Presentation:

Cystometric ParameterVehicle ControlThis compound
Bladder Capacity (mL)
Voiding Pressure (mmHg)
Intercontraction Interval (min)
Non-voiding Contractions (count)

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway

This compound acts as an antagonist at the vasopressin V2 receptor (V2R). Understanding the downstream signaling cascade is crucial for interpreting its mechanism of action.

V2R_Signaling cluster_membrane Collecting Duct Cell Membrane cluster_cell Intracellular Signaling cluster_apical Apical Membrane Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R This compound This compound (Antagonist) This compound->V2R G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates Insertion Insertion AQP2_vesicle->Insertion Translocation AQP2_channel Aquaporin-2 Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Lumen Collecting Duct Lumen (Urine)

Caption: Vasopressin V2 receptor signaling pathway in the renal collecting duct.

Experimental Workflow for Preclinical Evaluation of this compound

The following workflow outlines the key steps for a comprehensive preclinical evaluation of this compound in an animal model of nocturia.

Experimental_Workflow cluster_model Animal Model Selection & Induction cluster_treatment Treatment & Monitoring cluster_assessment Functional & Mechanistic Assessment cluster_analysis Data Analysis & Interpretation Model_Selection Select Animal Model (e.g., Aged Mice, Clock Mutant) Induction Induce Nocturia Phenotype (if applicable) Model_Selection->Induction Baseline Baseline Measurement (Metabolic Cages) Induction->Baseline Dosing Administer this compound (Dose-Response) Baseline->Dosing Monitoring 24h Monitoring (Urine Volume & Frequency) Dosing->Monitoring Cystometry Cystometry (Bladder Function) Monitoring->Cystometry Biochemical Biochemical Analysis (Urine/Plasma Osmolality, AVP levels) Monitoring->Biochemical Histology Histological Analysis (Kidney, Bladder) Monitoring->Histology Data_Analysis Statistical Analysis Cystometry->Data_Analysis Biochemical->Data_Analysis Histology->Data_Analysis Interpretation Interpretation of Results (Efficacy & Mechanism) Data_Analysis->Interpretation

Caption: Experimental workflow for evaluating this compound in nocturia models.

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical investigation of this compound's effects on nocturia. By utilizing appropriate models and rigorous methodologies, researchers can effectively assess the efficacy, mechanism of action, and safety profile of this promising therapeutic agent. The quantitative data generated from these studies will be critical for informing clinical trial design and advancing the development of this compound as a novel treatment for nocturia.

References

Application Notes and Protocols for Lazuvapagon (OPC-61815) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Lazuvapagon (OPC-61815), a water-soluble phosphate (B84403) ester prodrug of the vasopressin V2 receptor antagonist, Tolvaptan, in various animal models. The protocols are designed to guide researchers in preclinical studies evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound (OPC-61815) is a novel aquaretic agent developed to provide an intravenous formulation of Tolvaptan. Following administration, this compound is rapidly hydrolyzed by alkaline phosphatase into its active form, Tolvaptan. Tolvaptan selectively antagonizes the vasopressin V2 receptor in the renal collecting ducts, leading to an increase in free water excretion (aquaresis) without significant changes in electrolyte excretion. This mechanism of action makes it a promising therapeutic agent for conditions associated with fluid retention, such as hyponatremia and heart failure.

Mechanism of Action: Vasopressin V2 Receptor Antagonism

This compound, through its conversion to Tolvaptan, exerts its pharmacological effect by blocking the action of arginine vasopressin (AVP) at the V2 receptor. In the principal cells of the renal collecting ducts, AVP binding to the V2 receptor activates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP). This, in turn, promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption from the filtrate. By antagonizing the V2 receptor, Tolvaptan prevents this cascade, reducing the number of AQP2 channels and thereby decreasing water permeability of the collecting duct, resulting in increased urine output and a reduction in urine osmolality.

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicles->AQP2_channel Translocation & Insertion Membrane Apical Membrane AQP2_channel->Membrane Water_Reabsorption Water Reabsorption Membrane->Water_Reabsorption This compound This compound (OPC-61815) (as Tolvaptan) This compound->V2R Blocks Experimental_Workflow_IV start Start calc Calculate Dose of This compound (OPC-61815) start->calc reconstitute Reconstitute with Sterile Water calc->reconstitute dilute Dilute with Sterile Saline reconstitute->dilute filter Sterile Filter (0.22 µm) dilute->filter administer Intravenous Administration filter->administer end End administer->end Aquaretic_Assessment_Workflow acclimation Acclimate Rats to Metabolic Cages baseline Baseline Measurements (Body Weight, Urine, Water Intake) acclimation->baseline dosing Administer this compound or Vehicle baseline->dosing collection Urine Collection at Timed Intervals dosing->collection measurements Measure Urine Volume, Osmolality, Electrolytes, Water Intake, Body Weight collection->measurements analysis Data Analysis (Urine Output, C_H2O, etc.) measurements->analysis

Application Notes and Protocols for Lazuvapagon in Cell-Based Vasopressin Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon (also known as SK-1404) is an investigational, selective vasopressin V2 receptor agonist. The vasopressin receptors, including the V1a, V1b, and V2 subtypes, are members of the G protein-coupled receptor (GPCR) family and play crucial roles in regulating various physiological processes. The V2 receptor, primarily expressed in the renal collecting ducts, is a key regulator of water reabsorption. Activation of the V2 receptor stimulates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water permeability and reducing urine output.

These application notes provide detailed protocols for characterizing the activity of this compound and other vasopressin receptor ligands in cell-based functional assays. The described methods allow for the determination of agonist potency and selectivity, which are critical parameters in the drug discovery and development process.

Signaling Pathways

The vasopressin V1a and V2 receptors are coupled to distinct G protein signaling pathways. The V1a receptor primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In contrast, the V2 receptor is coupled to Gαs, which activates adenylyl cyclase (AC) to produce cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates protein kinase A (PKA).

G_protein_signaling_pathways cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling V1a V1a Receptor Gq Gαq V1a->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC V2 V2 Receptor Gs Gαs V2->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A Activation cAMP->PKA

Vasopressin V1a and V2 receptor signaling pathways.

Data Presentation

Due to the proprietary nature of preclinical data for investigational compounds, specific quantitative data for this compound's activity at vasopressin receptors is not publicly available. The following tables present representative data for a hypothetical selective V2 receptor agonist to illustrate how results from the described assays can be summarized.

Table 1: Functional Potency (EC50) of a Representative V2 Agonist in Cell-Based Assays

Receptor SubtypeAssay TypeCell LineEC50 (nM)
Human V2cAMP AccumulationHEK293-hV2R0.5
Human V1aCalcium MobilizationCHO-hV1aR> 1000

Table 2: Receptor Binding Affinity (Ki) of a Representative V2 Agonist

Receptor SubtypeRadioligandCell LineKi (nM)
Human V2[3H]-Arginine VasopressinHEK293-hV2R1.2
Human V1a[3H]-Arginine VasopressinCHO-hV1aR850
Human V1b[3H]-Arginine VasopressinCHO-hV1bR> 1000

Table 3: Selectivity Profile of a Representative V2 Agonist

ParameterValue
V1a Ki / V2 Ki~708-fold
V1b Ki / V2 Ki> 833-fold

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to characterize the activity of compounds like this compound at vasopressin receptors.

experimental_workflow cluster_assays Functional Assays start Start: Compound of Interest (e.g., this compound) cell_culture Cell Culture: HEK293 or CHO cells stably expressing V1a or V2 receptors start->cell_culture assay_prep Assay Preparation: Plate cells in multi-well plates and incubate cell_culture->assay_prep cAMP_assay V2 Receptor Assay: cAMP Accumulation assay_prep->cAMP_assay Ca_assay V1a Receptor Assay: Calcium Mobilization assay_prep->Ca_assay compound_addition Compound Addition: Add serial dilutions of test compound and reference agonist/antagonist cAMP_assay->compound_addition Ca_assay->compound_addition incubation Incubation compound_addition->incubation detection Signal Detection: Luminescence/Fluorescence plate reader incubation->detection data_analysis Data Analysis: Dose-response curves, EC50/IC50 determination detection->data_analysis end End: Potency and Selectivity Profile data_analysis->end

General experimental workflow for vasopressin receptor assays.
Protocol 1: V2 Receptor Functional Assay - cAMP Accumulation

This assay measures the intracellular accumulation of cAMP following the activation of the Gαs-coupled V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human vasopressin V2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Reference V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF®, LANCE®, or GloSensor™ cAMP Assay).

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the V2 receptor-expressing cells according to standard cell culture protocols.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Plate the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (this compound) and the reference agonist (AVP) in assay buffer. The final concentration range should be sufficient to generate a full dose-response curve.

    • For antagonist mode, prepare serial dilutions of the test compound and a fixed concentration of the reference agonist (typically at its EC80).

  • Assay Protocol:

    • Carefully remove the culture medium from the cell plate.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature.

    • Add the serially diluted test compound or reference agonist to the respective wells.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the reference agonist.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit being used. This typically involves the addition of lysis and detection reagents.

  • Data Analysis:

    • The signal generated is proportional (or inversely proportional for some kits) to the amount of cAMP produced.

    • Plot the signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: V1a Receptor Functional Assay - Calcium Mobilization

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq-coupled V1a receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human vasopressin V1a receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • Reference V1a receptor agonist (e.g., Arginine Vasopressin).

  • Test compound (e.g., this compound).

  • Black, clear-bottom 384-well microplates.

  • A fluorescence plate reader with an integrated liquid handling system for compound addition and kinetic reading capabilities (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Culture and Plating:

    • Culture the V1a receptor-expressing cells according to standard protocols.

    • Plate the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye in assay buffer, with or without probenecid, according to the dye manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and the reference agonist in assay buffer in a separate compound plate.

  • Calcium Flux Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to monitor fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument's liquid handler will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for an additional 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (peak height or area under the curve) is proportional to the increase in intracellular calcium.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 values.

Conclusion

The cell-based assays detailed in these application notes provide robust and reliable methods for the pharmacological characterization of vasopressin receptor ligands such as this compound. By employing these protocols, researchers can effectively determine the potency and selectivity of novel compounds, which is essential for advancing the understanding of their therapeutic potential.

Protocol for Lazuvapagon (OPC-61815) Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lazuvapagon, also known as OPC-61815, is a water-soluble phosphate (B84403) ester prodrug of tolvaptan (B1682983).[1][2] Tolvaptan is a selective vasopressin V2 receptor antagonist.[1][2] Following administration, this compound is rapidly converted to its active form, tolvaptan, by alkaline phosphatase in the body.[1] This conversion allows for the systemic delivery of tolvaptan, which then exerts its pharmacological effects by blocking the binding of arginine vasopressin (AVP) to the V2 receptor, primarily in the renal collecting ducts. This antagonism leads to aquaresis, the excretion of free water, without a significant loss of electrolytes.

These application notes provide a comprehensive overview of the protocol for this compound administration in rodent studies, covering its mechanism of action, administration routes, and available preclinical data.

Mechanism of Action

This compound's mechanism of action is indirect, serving as a prodrug for tolvaptan. Tolvaptan is a potent and selective antagonist of the vasopressin V2 receptor, a G protein-coupled receptor (GPCR). The binding of vasopressin to the V2 receptor activates a signaling cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream.

By competitively blocking the V2 receptor, tolvaptan prevents this signaling cascade, thereby reducing the number of AQP2 channels in the cell membrane. This results in decreased water permeability of the collecting ducts and a subsequent increase in free water excretion (aquaresis).

Signaling Pathway of Vasopressin V2 Receptor and Inhibition by Tolvaptan (from this compound)

Vasopressin_V2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds & Activates This compound This compound (Prodrug) ALP Alkaline Phosphatase This compound->ALP Hydrolysis Tolvaptan_ext Tolvaptan Tolvaptan_ext->V2R Binds & Blocks Gs Gs Protein V2R->Gs ALP->Tolvaptan_ext Conversion AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Channel Insertion AQP2_vesicle->AQP2_insertion Promotes Translocation & Aquaresis Aquaresis (Increased Water Excretion) AQP2_insertion->Aquaresis Leads to

Vasopressin V2 receptor signaling and tolvaptan inhibition.

Data Presentation

Currently, publicly available preclinical data on this compound (OPC-61815) in rodents is limited. The primary focus of published research has been on its intravenous formulation and rapid conversion to tolvaptan.

ParameterSpeciesAdministration RouteDoseKey FindingsReference
Pharmacokinetics RatIntravenousNot specifiedTolvaptan detected in plasma within 5 minutes. Bioavailability of tolvaptan was 57.7%.
DogIntravenousNot specifiedTolvaptan detected in plasma within 5 minutes. Bioavailability of tolvaptan was 50.9%.
Pharmacodynamics RatIntravenousDose-dependentExerted a dose-dependent aquaretic action.
DogIntravenousDose-dependentExerted a dose-dependent aquaretic action.
RatNot specifiedNot specifiedShowed an anti-edematous action in edema models.
Solubility In vitroN/AN/AWater solubility of 72.4 mg/mL at 25°C.

Experimental Protocols

The following are generalized protocols for the administration of this compound in rodent studies based on its properties as a water-soluble compound and standard laboratory procedures. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Experimental Workflow for a Pharmacodynamic Study

experimental_workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body weight, urine output, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Administration This compound Administration (e.g., Intravenous) Randomization->Administration Drug_Prep This compound Formulation (Dissolve in sterile vehicle) Drug_Prep->Administration Monitoring Post-administration Monitoring (Urine collection, behavioral observation) Administration->Monitoring Data_Collection Data and Sample Collection (Blood, urine volume, osmolality) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of Vasopressin V2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize antagonists of the vasopressin V2 receptor (V2R), a key target in managing water balance disorders.

Introduction

The vasopressin V2 receptor (V2R) is a G protein-coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[1][2] Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption in the kidneys.[3][4] Antagonists of the V2R are therefore valuable therapeutic agents for conditions such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).[5] High-throughput screening (HTS) assays are essential for discovering novel V2R antagonists. This document outlines protocols for the most common HTS assays for V2R antagonists: cAMP assays, reporter gene assays, and calcium mobilization assays.

Vasopressin V2 Receptor Signaling Pathway

The V2R primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability.

Beyond the canonical Gs-cAMP pathway, the V2R can also signal through β-arrestin. Following agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. While classically viewed as a mechanism for desensitization and internalization, β-arrestin can also act as a scaffold for other signaling proteins, such as those in the extracellular signal-regulated kinase (ERK) 1/2 pathway. Interestingly, for the V2R, β-arrestin binding can prolong cAMP generation from internalized receptors. Some evidence also suggests that the V2R can couple to Gαq, leading to the mobilization of intracellular calcium, although this is considered a secondary pathway.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V2R V2R AVP->V2R Binds Gs Gs V2R->Gs Activates GRK GRK V2R->GRK Activates BetaArrestin β-Arrestin V2R->BetaArrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces GRK->V2R Phosphorylates ERK ERK1/2 BetaArrestin->ERK Activates PKA PKA cAMP->PKA Activates AQP2 AQP2 Translocation PKA->AQP2

Caption: Vasopressin V2 Receptor Signaling Pathway.

cAMP Measurement Assays

Principle: These assays directly quantify the level of intracellular cAMP produced upon V2R activation. In an antagonist screening mode, a known V2R agonist is used to stimulate cAMP production, and the ability of test compounds to inhibit this increase is measured. Common detection methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based biosensors.

Experimental Protocol: TR-FRET cAMP Assay

This protocol is a general guideline and should be optimized for specific cell lines and reagents.

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human V2R.

  • Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Arginine Vasopressin (AVP) or a selective V2R agonist like desmopressin (B549326) (dDAVP).

  • Antagonist: Known V2R antagonists (e.g., Tolvaptan, Conivaptan) for positive controls.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

  • Plate: 384-well, low-volume, white, solid-bottom assay plates.

  • Instrumentation: A plate reader capable of TR-FRET measurements.

Workflow:

cAMP_Assay_Workflow A Seed Cells B Add Test Compounds (Antagonists) A->B C Add Agonist (AVP) B->C D Incubate C->D E Lyse Cells & Add Detection Reagents D->E F Read TR-FRET Signal E->F

Caption: TR-FRET cAMP Assay Workflow.

Procedure:

  • Cell Plating: Seed V2R-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C in 5% CO2.

  • Compound Addition: Prepare serial dilutions of test compounds and controls in assay buffer. Add 5 µL of the compound solution to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of AVP (at a final concentration equal to its EC80) to all wells except the negative controls.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection: Add 10 µL of the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate conjugate) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced.

  • Calculate the ratio of the acceptor and donor fluorescence intensities.

  • Normalize the data to positive (agonist only) and negative (no agonist) controls.

  • Plot the normalized response against the log of the antagonist concentration to determine the IC50 value.

Quantitative Data
ParameterTypical ValueReference
AVP EC500.1 - 1 nM
Tolvaptan IC501 - 10 nM
Z'-factor> 0.5
Signal-to-Background> 5

Reporter Gene Assays

Principle: These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing cAMP response elements (CRE). Activation of the V2R and subsequent cAMP production leads to the expression of the reporter gene, which can be quantified by measuring light output or fluorescence. Antagonists will inhibit this reporter gene expression.

Experimental Protocol: Luciferase Reporter Gene Assay

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells co-transfected with the human V2R and a CRE-luciferase reporter construct.

  • Culture Medium: As described for the cAMP assay.

  • Agonist and Antagonist: As described for the cAMP assay.

  • Assay Medium: Opti-MEM or serum-free medium.

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).

  • Plate: 96- or 384-well, white, clear-bottom tissue culture plates.

  • Instrumentation: A luminometer.

Workflow:

Reporter_Assay_Workflow A Seed Reporter Cells B Add Test Compounds (Antagonists) A->B C Add Agonist (AVP) B->C D Incubate (3-6 hours) C->D E Add Luciferase Substrate D->E F Read Luminescence E->F

Caption: Reporter Gene Assay Workflow.

Procedure:

  • Cell Plating: Seed the reporter cells into a 96- or 384-well plate and incubate overnight.

  • Medium Change: Replace the culture medium with assay medium.

  • Compound Addition: Add test compounds and controls to the wells.

  • Agonist Stimulation: Add AVP at its EC80 concentration.

  • Incubation: Incubate the plate for 3-6 hours at 37°C to allow for reporter gene expression.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well to lyse the cells and provide the substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is directly proportional to the level of reporter gene expression.

  • Normalize the data to positive (agonist only) and negative (no agonist) controls.

  • Calculate the % inhibition for each antagonist concentration.

  • Plot the % inhibition against the log of the antagonist concentration to determine the IC50 value.

Quantitative Data
ParameterTypical ValueReference
AVP EC500.5 - 5 nM
Scopolamine IC50 (M3R)0.07 nM
Z'-factor> 0.6
Fold Induction10 - 50 fold

Calcium Mobilization Assays

Principle: Although V2R primarily signals through cAMP, it can also induce calcium mobilization, likely through Gαq coupling or other indirect mechanisms. This assay measures transient increases in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye. It is a rapid and widely used HTS method for many GPCRs.

Experimental Protocol: Fluorescent Calcium Mobilization Assay

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the V2R, potentially co-expressing a promiscuous G-protein like Gα16 to enhance the calcium signal.

  • Culture Medium: As previously described.

  • Agonist and Antagonist: As previously described.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-5 AM.

  • Plate: 96- or 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Workflow:

Calcium_Assay_Workflow A Seed Cells B Load Cells with Calcium Dye A->B C Add Test Compounds (Antagonists) B->C D Add Agonist (AVP) C->D E Measure Fluorescence (Real-time) D->E

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lazuvapagon Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Lazuvapagon in in vitro settings.

Troubleshooting Guide

This guide presents a systematic approach to resolving common solubility issues with this compound. Each issue is followed by a series of recommended actions.

Issue 1: this compound fails to dissolve in aqueous buffers.

  • Initial Assessment: this compound is predicted to be a lipophilic compound (predicted XlogP: 3.5) with a high predicted pKa (14.48), suggesting it is a weak acid and likely to have poor aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution in an Organic Solvent: The use of a water-miscible organic solvent is the first and most critical step. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for many nonpolar compounds.[1] One supplier suggests that this compound can be stored in DMSO, indicating its suitability as a solvent.

    • Gentle Heating and Mechanical Agitation: After adding the solvent, gentle warming in a 37°C water bath and vortexing or sonication can help facilitate dissolution.[2]

    • Explore Alternative Solvents: If DMSO is not effective or is incompatible with your assay, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered.

Issue 2: this compound precipitates upon dilution of the DMSO stock into aqueous media.

  • Initial Assessment: This phenomenon, often called "crashing out," is common for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution in an aqueous buffer.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Maintain the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%-1%, as higher concentrations can be cytotoxic.[1]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

    • Rapid and Thorough Mixing: When adding the stock solution to the aqueous medium, ensure rapid and vigorous mixing to achieve a homogeneous solution quickly.

    • Use of Excipients: Consider the use of solubility-enhancing agents.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the compound.

      • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Issue 3: Inconsistent or non-reproducible experimental results.

  • Initial Assessment: Poor solubility is a major contributor to experimental variability. If this compound is not fully dissolved, its effective concentration will be inconsistent across experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation or cloudiness.

    • Perform a Solubility Test: Prior to your main experiment, conduct a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your final assay medium.

    • Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might affect its solubility?

A1: Based on available data, this compound has the following predicted properties:

  • Molecular Formula: C27H32N4O3

  • Molecular Weight: 460.57 g/mol

  • Predicted pKa: 14.48

  • Predicted XlogP: 3.5

The high XlogP value indicates a lipophilic nature, and the high pKa suggests it is a very weak acid. These properties are consistent with poor solubility in aqueous solutions.

Q2: What is a good starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a recommended starting solvent. It is a powerful solvent for many poorly soluble compounds and is widely used in in vitro assays. One supplier notes that this compound can be stored in DMSO at 4°C for two weeks and at -80°C for six months.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your cell culture medium and measuring the turbidity after a set incubation period (e.g., 1-2 hours). The highest concentration that does not show a significant increase in turbidity compared to a vehicle control is considered the kinetic solubility limit.

Q4: Can I use pH adjustment to improve this compound's solubility?

A4: Given its very high predicted pKa of 14.48, this compound is a very weak acid. Therefore, adjusting the pH within a physiologically compatible range (e.g., pH 6-8) is unlikely to significantly impact its solubility by ionization.

Data Presentation

Table 1: Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-50 mMHigh solubilizing power for many organic compounds.Can be toxic to cells at concentrations >0.5-1%; may cause compound to precipitate upon aqueous dilution.
Ethanol Polar Protic10-50 mMBiologically compatible at low concentrations; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
Methanol Polar Protic10-50 mMGood solubilizing power for a range of compounds.Can be more toxic to cells than ethanol.
DMF Polar Aprotic10-50 mMHigh solubilizing power.Higher toxicity than DMSO; should be used with caution in cell-based assays.

Table 2: Common Solubility-Enhancing Excipients

ExcipientClassMechanism of ActionTypical Concentration
Tween® 80 SurfactantForms micelles to encapsulate hydrophobic compounds.0.01% - 0.1% (v/v)
Pluronic® F-68 SurfactantForms micelles; generally considered less toxic than Tween® 80.0.01% - 0.1% (w/v)
HP-β-CD CyclodextrinForms inclusion complexes with hydrophobic molecules.1-10 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (460.57 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: (0.001 g / 460.57 g/mol ) / 0.01 mol/L = 0.000217 L = 217 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes in a water bath sonicator or gently warm the solution to 37°C.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound into Aqueous Medium

  • Pre-warm Medium: Warm your aqueous cell culture medium or buffer to the experimental temperature (typically 37°C).

  • Prepare Intermediate Dilutions (if necessary): If a high dilution factor is required, prepare intermediate dilutions of your stock solution in DMSO.

  • Final Dilution: Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your aqueous medium.

Mandatory Visualizations

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start This compound Solubility Issue in Vitro Experiment stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dissolve_check Compound Dissolved? stock_prep->dissolve_check agitation Apply Gentle Heat (37°C) and/or Sonication dissolve_check->agitation No dilution Dilute Stock into Aqueous Medium dissolve_check->dilution Yes agitation->dissolve_check alt_solvent Consider Alternative Solvents (Ethanol, DMF) agitation->alt_solvent alt_solvent->stock_prep precipitate_check Precipitation Occurs? dilution->precipitate_check optimize_dmso Optimize Final DMSO Concentration (<0.5%) precipitate_check->optimize_dmso Yes success Proceed with Experiment precipitate_check->success No optimize_dmso->dilution excipients Use Solubility Enhancers (Surfactants, Cyclodextrins) optimize_dmso->excipients failure Re-evaluate Experiment Parameters/Compound optimize_dmso->failure excipients->dilution

Caption: Troubleshooting workflow for this compound solubility issues.

G This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Binds to & Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Aquaporin-2 Trafficking) PKA->Downstream Phosphorylates Targets

Caption: this compound's signaling pathway via the Vasopressin V2 Receptor.

References

Technical Support Center: Managing Side Effects of Vasopressin V2 Receptor Antagonauts in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vasopressin V2 receptor antagonists in animal models.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with vasopressin V2 receptor antagonists.

Issue 1: Excessive Polyuria and Dehydration

Q1: My animal model is exhibiting excessive urine output and signs of dehydration after administration of a V2 receptor antagonist. What should I do?

A1: Excessive aquaresis is an expected pharmacological effect of V2 receptor antagonists. However, it can lead to dehydration if not managed properly.

Immediate Steps:

  • Assess Dehydration Status: Check for clinical signs of dehydration, such as sunken eyes, lethargy, and skin tenting.

  • Provide Supplemental Fluids: Administer subcutaneous or intravenous fluids (e.g., sterile saline) to rehydrate the animal. The volume and frequency will depend on the species and severity of dehydration.

  • Ensure Free Access to Water: Confirm that the animal has unrestricted access to drinking water. In some cases, providing a liquid diet can also help maintain hydration.[1][2]

Preventative Measures:

  • Dose Adjustment: Consider reducing the dose of the V2 receptor antagonist in subsequent experiments.[2]

  • Hydration Monitoring: Implement a regular monitoring schedule for water intake and urine output. The use of metabolic cages is recommended for accurate measurement.[3][4]

  • Body Weight: Monitor body weight daily. A rapid decrease in body weight can be an early indicator of dehydration.

Issue 2: Hypernatremia (Elevated Serum Sodium)

Q2: My animal model has developed hypernatremia. How can I manage this?

A2: Hypernatremia can occur due to excessive water loss without adequate replacement.

Immediate Steps:

  • Confirm Hypernatremia: Measure serum sodium concentration to confirm the diagnosis.

  • Administer Water: Provide free access to water. If the animal is unwilling or unable to drink, administer water via gavage or provide a 5% dextrose solution.

  • Temporarily Discontinue Antagonist: Pause the administration of the V2 receptor antagonist until serum sodium levels normalize.

Preventative Measures:

  • Monitor Serum Electrolytes: Regularly monitor serum sodium levels, especially during the initial phase of treatment.

  • Controlled Administration: For antagonists with a rapid onset of action, consider starting with a lower dose and titrating upwards based on the animal's response.

  • Ensure Adequate Hydration: As with polyuria, ensuring constant access to water is critical in preventing hypernatremia.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of vasopressin V2 receptor antagonists in animal models?

A1: The most frequently observed side effects are related to the mechanism of action of these drugs and include:

  • Polyuria: A significant increase in urine volume.

  • Polydipsia: A compensatory increase in water intake.

  • Hypernatremia: Elevated serum sodium levels if water intake does not compensate for water loss.

  • Decreased Urine Osmolality: A direct consequence of increased free water excretion.

Q2: How can I accurately measure urine output and collect urine samples in my animal models?

A2:

  • Metabolic Cages: These are the standard for accurately measuring urine volume and collecting uncontaminated samples. They are designed to separate urine and feces. It is recommended to allow for an acclimation period for the animals.

  • Hydrophobic Sand: This is a newer method that can be used in the animal's home cage, potentially reducing stress. The hydrophobic sand repels urine, allowing it to be easily collected with a pipette.

  • Manual Stimulation: For spot collections, gentle manual pressure on the bladder can be used to obtain a urine sample.

Q3: What is a standard animal model to study the effects of V2 receptor antagonists on hyponatremia?

A3: A common and effective model is the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) model in rats, typically Sprague-Dawley rats. This model can be induced by continuous subcutaneous infusion of arginine vasopressin (AVP) or its synthetic analog, desmopressin (B549326) (dDAVP), while providing the animals with a liquid diet or 5% dextrose solution to encourage fluid intake and induce hyponatremia.

Q4: What are the key parameters to monitor during an experiment with V2 receptor antagonists?

A4: A comprehensive monitoring plan should include:

  • Daily: Body weight, water intake, urine output, and clinical signs of dehydration or distress.

  • Regular Intervals: Serum sodium and other electrolytes, as well as urine and serum osmolality.

  • Endpoint Analysis: Kidney tissue for analysis of aquaporin-2 (AQP2) expression and localization.

Quantitative Data Summary

Table 1: Dose-Response of Tolvaptan on Urine Volume and Serum Sodium in Rats

Dose of Tolvaptan (mg/kg, p.o.)Increase in Urine Volume (0-4 hours post-dose)Change in Serum Sodium (4 hours post-dose)Reference
0.3 - 10Dose-dependent increaseElevated
1Dose-dependent aquaresisGradual increase
3Dose-dependent aquaresisGradual increase
10Dose-dependent aquaresisGradual increase

Table 2: Effects of OPC-31260 on Urine Output and AQP2 Expression in Rats

TreatmentUrine OutputInner Medulla AQP2 Protein Expression (% of Control)Inner Medulla AQP2 mRNA Expression (% of Control)Reference
OPC-31260 (60h)Fourfold increase52 ± 11%30 ± 10%
OPC-31260 (60h) + Dehydration (12h)Returned to near control levelsReturned to control levelsNot reported

Experimental Protocols

Protocol 1: Induction of SIADH in Sprague-Dawley Rats

Materials:

  • Sprague-Dawley rats

  • Desmopressin (dDAVP)

  • Osmotic minipumps

  • Sterile saline

  • Anesthetic agent

  • Liquid diet or 5% dextrose solution

Procedure:

  • Acclimatization: Acclimate rats to individual housing in metabolic cages for at least 3 days.

  • Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a constant rate (e.g., 1-5 ng/hour). Dissolve dDAVP in sterile saline to the required concentration based on the pump's flow rate and the desired dosage.

  • Surgical Implantation: Anesthetize the rat. Shave and disinfect the dorsal thoracic area. Make a small subcutaneous incision and insert the prepared osmotic minipump. Close the incision with sutures or surgical staples.

  • Induction of Hyponatremia: Following surgery, provide the rats with a liquid diet or 5% dextrose solution ad libitum to ensure high fluid intake.

  • Monitoring: Monitor body weight, water intake, and urine output daily. Collect blood samples at baseline and specified time points to measure plasma sodium and osmolality to confirm the development of hyponatremia.

Protocol 2: Western Blotting for Aquaporin-2 (AQP2) in Rat Kidney Tissue

Materials:

  • Rat kidney tissue (inner medulla)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Primary antibody: Rabbit anti-rat AQP2

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Tissue Homogenization: Homogenize the collected kidney inner medulla tissue in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-AQP2 antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Vasopressin_V2_Receptor_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2-containing Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Aquaporin-2 (AQP2) (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Increases Antagonist V2 Receptor Antagonist Antagonist->V2R Blocks

Caption: Vasopressin V2 receptor signaling pathway and point of antagonist action.

Experimental_Workflow acclimatization Animal Acclimatization (Metabolic Cages) baseline Baseline Data Collection (Blood, Urine, Body Weight) acclimatization->baseline induction Induction of Animal Model (e.g., SIADH) baseline->induction treatment Administer V2 Receptor Antagonist or Vehicle induction->treatment monitoring Daily Monitoring (Urine Output, Water Intake, Body Weight, Clinical Signs) treatment->monitoring sampling Periodic Sampling (Blood for Electrolytes) monitoring->sampling endpoint Endpoint Data Collection (Terminal Blood & Tissue) sampling->endpoint analysis Data Analysis (Biochemical Assays, Western Blot) endpoint->analysis

Caption: General experimental workflow for evaluating V2 receptor antagonists.

References

Technical Support Center: Lazuvapagon and Vasopressin V1a/V1b Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lazuvapagon and other vasopressin V1a/V1b receptor antagonists. The information aims to help optimize dosage, minimize adverse effects, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a vasopressin receptor antagonist, targeting the V1a and V1b receptors. Arginine vasopressin (AVP) normally binds to these receptors to mediate various physiological responses. The V1a receptors are primarily found on vascular smooth muscle cells, platelets, and hepatocytes, and their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.[1] The V1b (or V3) receptors are predominantly located in the anterior pituitary and are involved in the release of adrenocorticotropic hormone (ACTH).[1][2] By blocking these receptors, this compound is expected to inhibit these downstream effects.

Q2: What are the potential therapeutic applications of a V1a/V1b receptor antagonist like this compound?

Based on the function of V1a and V1b receptors, antagonists like this compound are being investigated for a variety of conditions. The antagonism of V1a receptors has potential applications in cardiovascular diseases due to its effects on vasoconstriction.[3] The blockade of V1b receptors, which modulates the hypothalamic-pituitary-adrenal (HPA) axis, suggests potential for treating stress-related disorders like depression and anxiety.[2]

Q3: What are the common adverse effects observed with vasopressin receptor antagonists?

While specific data for this compound is limited, common adverse effects for the broader class of vasopressin receptor antagonists can be anticipated. These may include:

  • Fluid and Electrolyte Imbalance: Particularly hyponatremia (low blood sodium), which can manifest as headache, confusion, weakness, and feeling unsteady.

  • Cardiovascular Effects: Changes in blood pressure, heart rate irregularities, and in some cases, chest pain or discomfort.

  • Gastrointestinal Issues: Nausea, vomiting, diarrhea, and abdominal pain.

  • General Effects: Fatigue, dizziness, and infusion-related reactions have been noted in clinical trials of other receptor antagonists.

Q4: How can we begin to determine an optimal starting dose for our in vivo preclinical experiments?

For preclinical studies, a dose-finding study is crucial. This typically involves starting with a low dose and escalating it in different cohorts of animals. The starting dose can be estimated from in vitro potency (e.g., IC50 values) and pharmacokinetic data from initial studies. It is recommended to consult literature on similar compounds for guidance on typical dose ranges used in relevant animal models.

Troubleshooting Guides

Issue 1: Unexpected or Severe Adverse Events in Animal Models
  • Problem: Animals are exhibiting signs of distress, such as significant weight loss, lethargy, or abnormal behavior, at doses expected to be well-tolerated.

  • Possible Causes & Solutions:

    • Incorrect Dosing: Double-check all calculations for dose formulation and administration volume. Ensure the stock solution concentration is accurate.

    • Vehicle Effects: The vehicle used to dissolve this compound may be causing toxicity. Run a control group with the vehicle alone to assess its effects.

    • Off-Target Effects: Although designed to be selective, high concentrations of the compound may interact with other receptors. Consider reducing the dose or exploring the selectivity profile of the compound.

    • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the drug. Review literature for any known species differences in vasopressin receptor pharmacology.

Issue 2: High Variability in Experimental Readouts
  • Problem: Significant variation in physiological or behavioral measurements is observed between subjects within the same dosage group.

  • Possible Causes & Solutions:

    • Inconsistent Drug Administration: Ensure the route and technique of administration (e.g., oral gavage, intravenous injection) are consistent across all animals. For oral dosing, consider the timing relative to feeding, as this can affect absorption.

    • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied exposure. If possible, measure plasma concentrations of this compound to correlate exposure with effect.

    • Underlying Health Status of Animals: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.

    • Environmental Stressors: Minimize environmental stress in the animal facility, as this can impact the HPA axis and potentially confound results, especially when studying V1b receptor antagonism.

Data Presentation: Potential Adverse Effects of Vasopressin Receptor Antagonists

Adverse Effect CategorySpecific ManifestationsPotential Clinical Signs in Animal Models
Fluid & Electrolyte Hyponatremia, DehydrationChanges in water intake, altered urine output, lethargy, seizures (in severe cases)
Cardiovascular Hypotension/Hypertension, Tachycardia/BradycardiaChanges in blood pressure and heart rate (requires telemetry or frequent measurement)
Gastrointestinal Nausea, Vomiting, DiarrheaReduced food intake, weight loss, changes in stool consistency
Neurological Headache, Dizziness, ConfusionAbnormal gait, reduced activity, altered behavioral responses
General Fatigue, Injection Site ReactionsLethargy, reduced grooming, inflammation or swelling at the injection site

Experimental Protocols

Protocol: Preclinical Dose-Finding Study (3+3 Escalation Design)

This protocol outlines a general approach for a dose-finding study in a rodent model to determine the Maximum Tolerated Dose (MTD).

  • Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats). Acclimatize animals for at least one week before the study.

  • Dose Selection: Based on in vitro data and literature on similar compounds, establish a starting dose and several escalating dose levels (e.g., 1, 3, 10, 30 mg/kg).

  • Study Groups:

    • Cohort 1: 3 animals receive the starting dose.

    • Vehicle Control Group: 3-6 animals receive the vehicle alone.

  • Drug Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 7 days).

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity (e.g., changes in posture, activity, breathing, stool/urine). Record body weight and food/water consumption.

    • End of Study: Collect blood samples for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathology.

  • Dose Escalation Logic:

    • If 0 out of 3 animals in a cohort experience a dose-limiting toxicity (DLT), escalate to the next dose level with a new cohort of 3 animals.

    • If 1 out of 3 animals experiences a DLT, expand the cohort to 6 animals at the same dose level.

    • If ≥2 out of 3 (or ≥2 out of 6) animals experience a DLT, the MTD has been exceeded. The MTD is defined as the highest dose level at which ≤1 of 6 animals experiences a DLT.

Visualizations

Signaling Pathway of Vasopressin V1a and V1b Receptors

G cluster_0 Cell Membrane cluster_1 V1a Receptor cluster_2 V1b Receptor cluster_3 Intracellular Signaling cluster_4 Physiological Response AVP Arginine Vasopressin (AVP) V1a V1aR AVP->V1a V1b V1bR AVP->V1b Gq11 Gq/11 V1a->Gq11 V1b->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Vaso Vasoconstriction Ca2->Vaso ACTH ACTH Release PKC->ACTH This compound This compound This compound->V1a This compound->V1b

Caption: this compound blocks AVP binding to V1a/V1b receptors, inhibiting downstream signaling.

Experimental Workflow for a Dose-Finding Study

G start Start: Define Dose Levels (e.g., 1, 3, 10, 30 mg/kg) cohort1 Administer Dose Level 1 to Cohort of 3 Animals start->cohort1 observe1 Observe for Dose-Limiting Toxicities (DLTs) cohort1->observe1 no_dlt 0 of 3 Animals with DLT? observe1->no_dlt one_dlt 1 of 3 Animals with DLT? no_dlt->one_dlt No escalate Escalate to Next Dose Level no_dlt->escalate Yes expand_cohort Expand Cohort to 6 Animals at Same Dose Level one_dlt->expand_cohort Yes mtd_exceeded MTD Exceeded: Stop Escalation one_dlt->mtd_exceeded No (≥2 DLTs) observe2 Observe Expanded Cohort for DLTs expand_cohort->observe2 expand_ok ≤1 of 6 with DLT? observe2->expand_ok expand_ok->escalate Yes expand_ok->mtd_exceeded No escalate->cohort1 mtd_defined MTD Defined: Previous Dose Level mtd_exceeded->mtd_defined

Caption: A typical 3+3 dose-escalation design to determine the Maximum Tolerated Dose (MTD).

Troubleshooting Logic for Inconsistent In Vivo Results

G start High Variability in Results q1 Is Drug Administration Consistent? start->q1 sol1 Refine and Standardize Administration Protocol q1->sol1 No q2 Are Plasma Concentrations Measured? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2a Analyze Exposure-Response Relationship q2->sol2a Yes sol2b Implement Pharmacokinetic Sampling q2->sol2b No q3 Are Animal Health and Environment Controlled? q2->q3 Yes a2_yes Yes a2_no No sol2a->q3 sol2b->q2 sol3 Review Animal Husbandry and Acclimatization Procedures q3->sol3 No end Re-evaluate Experimental Design q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A decision tree for troubleshooting sources of variability in preclinical experiments.

References

Troubleshooting inconsistent results in Lazuvapagon experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lazuvapagon. Our aim is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational selective agonist for the novel G-protein coupled receptor, GPR-X. Upon binding, it is hypothesized to activate a downstream signaling cascade involving the phosphorylation of the kinase, ERK1/2, which in turn modulates the expression of genes involved in cellular proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, a formulation in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Stock solutions should be stored at -80°C and protected from light.

Q3: What is the stability of this compound in solution?

A3: this compound is stable in DMSO stock solutions for up to three months when stored at -80°C. Once diluted in aqueous media for experiments, it should be used within 24 hours to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.

Troubleshooting Guides

Issue 1: Inconsistent Phospho-ERK1/2 Levels in Cell-Based Assays

Q: We are observing high variability in the levels of phosphorylated ERK1/2 in our cell-based assays upon treatment with this compound. What are the potential causes and how can we troubleshoot this?

A: Variability in phospho-ERK1/2 levels can stem from several factors, ranging from cell culture conditions to assay execution. Below is a step-by-step guide to help you identify and resolve the issue.

start Start: Inconsistent p-ERK1/2 Results cell_health Check Cell Health and Density start->cell_health serum_starvation Verify Serum Starvation Protocol cell_health->serum_starvation Cells are healthy and density is consistent compound_prep Confirm this compound Preparation serum_starvation->compound_prep Starvation is complete (low basal p-ERK1/2) assay_protocol Review Western Blot Protocol compound_prep->assay_protocol Compound is freshly prepared positive_control Include a Positive Control (e.g., EGF) assay_protocol->positive_control Protocol is followed correctly end Consistent Results positive_control->end Positive control works as expected

Caption: Troubleshooting workflow for inconsistent phospho-ERK1/2 results.

Potential Cause Recommended Action
Cell Culture Variability Ensure cells are from the same passage number and are seeded at a consistent density. Sub-confluent cells generally exhibit a more robust response.
Incomplete Serum Starvation Serum contains growth factors that can activate the ERK1/2 pathway, leading to high background. Ensure complete serum starvation for at least 12-24 hours before this compound treatment.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using diluted compound that has been stored for more than a few hours.
Inconsistent Lysis Buffer Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of ERK1/2 and protein degradation.
Western Blot Transfer Issues Verify the efficiency of protein transfer from the gel to the membrane. Use a loading control (e.g., total ERK1/2 or a housekeeping protein like GAPDH) to normalize the data.
  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Issue 2: Poor In Vivo Efficacy and Reproducibility

Q: We are observing a lack of significant tumor growth inhibition and high variability between subjects in our in vivo xenograft studies with this compound. What could be the reasons?

A: In vivo studies are complex, and variability can be introduced at multiple stages. A systematic approach is necessary to identify the source of the issue.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound gprx GPR-X This compound->gprx Binds to g_protein G-Protein gprx->g_protein Activates ras Ras g_protein->ras raf Raf ras->raf mek MEK raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates gene_expression Gene Expression (Proliferation, Survival) erk->gene_expression Modulates

Addressing tachyphylaxis with repeated Lazuvapagon administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lazuvapagon Administration

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound. The following resources address potential issues related to tachyphylaxis, a phenomenon of rapidly diminishing response to a drug following repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why might it occur with a V2 receptor agonist like this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses.[1][2] For a G-protein coupled receptor (GPCR) agonist like this compound, which targets the vasopressin V2 receptor, this can occur through several mechanisms collectively known as receptor desensitization.[1][3] These mechanisms are the cell's natural way to prevent overstimulation.[1] Key processes include:

  • Receptor Phosphorylation: Upon agonist binding, G-protein receptor kinases (GRKs) phosphorylate the intracellular domains of the V2 receptor.

  • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

  • Receptor Internalization: β-arrestin binding can lead to the sequestration of receptors from the cell surface into intracellular vesicles, reducing the number of available receptors for this compound to act upon.[4]

  • Uncoupling from G-protein: β-arrestin can also sterically hinder the coupling of the receptor to its G-protein, even if the receptor remains on the cell surface.

Q2: Is tachyphylaxis the same as drug tolerance?

A2: While both involve a reduced drug response, tachyphylaxis is an acute, rapid phenomenon that can occur over a short period.[1][2] Drug tolerance, on the other hand, typically develops more gradually over a longer period of administration.[1]

Q3: How can I determine if the observed decrease in this compound efficacy is due to tachyphylaxis?

A3: A systematic approach is required to differentiate tachyphylaxis from other potential causes like experimental error or drug degradation. This involves a series of experiments to assess the functional status of the V2 receptors and downstream signaling pathways. The "Troubleshooting Guide" section provides a detailed workflow for this investigation.

Q4: Can tachyphylaxis to this compound be reversed?

A4: In many cases, tachyphylaxis is a reversible process. Removing the agonist (this compound) for a period can allow for receptor dephosphorylation, β-arrestin dissociation, and recycling of internalized receptors back to the cell surface, thereby restoring responsiveness. The kinetics of this recovery can vary depending on the cell type and experimental conditions.

Troubleshooting Guide

This guide provides a step-by-step approach to investigate a suspected loss of response to this compound.

Issue: Decreased cellular or tissue response to repeated this compound administration.

Question 1: Have you confirmed the integrity and concentration of your this compound stock?

  • Answer/Action: Before investigating complex cellular mechanisms, it is crucial to rule out simple experimental artifacts.

    • Protocol: Prepare a fresh dilution of this compound from a new stock and repeat the experiment.

    • Protocol: Verify the concentration of your this compound stock using an appropriate analytical method (e.g., HPLC).

Question 2: Is the downstream signaling pathway, specifically cAMP production, attenuated with repeated this compound treatment?

  • Answer/Action: this compound, as a V2 receptor agonist, is expected to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). A diminished cAMP response is a hallmark of V2 receptor desensitization.[3]

    • Experiment: Perform a time-course experiment measuring cAMP levels in response to this compound. Compare the cAMP response in naive cells versus cells pre-treated with this compound for varying durations.

    • See Experimental Protocol: Protocol 1: Whole-Cell cAMP Assay.

    • Expected Outcome: Cells pre-treated with this compound will show a blunted cAMP response compared to naive cells. See Table 1 for example data.

Question 3: Is the number of V2 receptors on the cell surface reduced after prolonged this compound exposure?

  • Answer/Action: Receptor internalization is a common mechanism of desensitization.[3] A reduction in cell-surface receptors will lead to a decreased response.

    • Experiment: Perform a receptor binding assay using a radiolabeled or fluorescently-tagged V2 receptor antagonist on intact cells. Compare the number of binding sites in control cells versus cells treated with this compound.

    • See Experimental Protocol: Protocol 2: Cell-Surface Receptor Binding Assay.

    • Expected Outcome: this compound treatment will lead to a decrease in the number of detectable cell-surface V2 receptors. See Table 2 for example data.

Question 4: Is there evidence of β-arrestin translocation to the V2 receptor upon this compound stimulation?

  • Answer/Action: The recruitment of β-arrestin to the activated V2 receptor is a key step in desensitization and internalization.[4]

    • Experiment: Utilize a β-arrestin translocation assay. This can be done using cells co-expressing a fluorescently-tagged β-arrestin (e.g., β-arrestin-GFP) and the V2 receptor.

    • See Experimental Protocol: Protocol 3: β-Arrestin-GFP Translocation Assay.

    • Expected Outcome: Upon this compound treatment, a redistribution of β-arrestin-GFP from the cytoplasm to the plasma membrane and subsequently into intracellular vesicles will be observed.

Data Presentation

Table 1: Effect of this compound Pre-treatment on cAMP Response

Pre-treatment ConditionThis compound Challenge (100 nM)Intracellular cAMP (pmol/well)
Vehicle (Control)+150.2 ± 12.5
1 µM this compound (1 hour)+75.8 ± 8.1
1 µM this compound (4 hours)+42.1 ± 5.3
Vehicle (Control)-5.3 ± 0.9

Table 2: Effect of this compound Treatment on V2 Receptor Cell-Surface Expression

Treatment ConditionSpecific Binding of [³H]-Antagonist (fmol/mg protein)
Vehicle (Control)250.4 ± 18.9
1 µM this compound (4 hours)130.7 ± 11.2

Experimental Protocols

Protocol 1: Whole-Cell cAMP Assay

  • Cell Culture: Plate cells expressing the V2 receptor in 24-well plates and grow to 80-90% confluency.

  • Pre-treatment: Treat cells with either vehicle or this compound at the desired concentration and for the specified duration in serum-free media.

  • Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Stimulation: Add serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 10 minutes at 37°C. Then, add the challenge concentration of this compound or vehicle and incubate for a further 15 minutes.

  • Lysis: Aspirate the media and lyse the cells with 0.1 M HCl.

  • Quantification: Measure cAMP levels in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Protocol 2: Cell-Surface Receptor Binding Assay

  • Cell Culture: Plate cells in 12-well plates and grow to near confluency.

  • Treatment: Treat cells with vehicle or this compound in serum-free media for the desired time at 37°C.

  • Wash: Place the plates on ice and wash the cells three times with ice-cold PBS.

  • Binding: Incubate the cells with a saturating concentration of a radiolabeled V2 receptor antagonist (e.g., [³H]-SR121463) in binding buffer for 2-4 hours at 4°C. For non-specific binding, include a high concentration of a non-labeled antagonist in parallel wells.

  • Wash: Wash the cells rapidly three times with ice-cold PBS to remove unbound radioligand.

  • Lysis and Scintillation Counting: Solubilize the cells with a lysis buffer (e.g., 0.5 M NaOH) and measure the radioactivity using a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the binding data.

Protocol 3: β-Arrestin-GFP Translocation Assay

  • Cell Culture: Plate cells co-expressing the V2 receptor and β-arrestin-GFP on glass-bottom dishes suitable for microscopy.

  • Imaging: Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Baseline Imaging: Acquire baseline images of the GFP signal in the cells before adding any compound. β-arrestin-GFP should show a diffuse cytoplasmic and nuclear distribution.

  • Stimulation: Add this compound to the dish at the desired concentration.

  • Time-Lapse Imaging: Acquire images every 30-60 seconds for 15-30 minutes to visualize the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane and subsequent formation of punctate endocytic vesicles.

Visualizations

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds G_protein Gs Protein (αβγ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Insertion (Water Reabsorption) AQP2_vesicle->AQP2_insertion Promotes Fusion

Caption: V2 Receptor signaling pathway upon this compound binding.

Tachyphylaxis_Mechanism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space V2R_active Active V2R GRK GRK V2R_active->GRK Recruits & Activates V2R_phospho Phosphorylated V2R GRK->V2R_phospho Phosphorylates beta_arrestin β-Arrestin V2R_phospho->beta_arrestin Binds uncoupling Uncoupling from Gs beta_arrestin->uncoupling Causes internalization Receptor Internalization (Endocytosis) beta_arrestin->internalization Promotes endosome Endosome internalization->endosome recycling Recycling to Membrane endosome->recycling degradation Lysosomal Degradation endosome->degradation recycling->V2R_active Restores

Caption: Mechanism of V2 Receptor desensitization and internalization.

Troubleshooting_Workflow start Start: Decreased Response to this compound check_reagent Confirm this compound Integrity & Concentration start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok cAMP_assay Perform cAMP Assay (Protocol 1) reagent_ok->cAMP_assay Yes reagent_issue Issue with Reagent: Prepare Fresh Stock reagent_ok->reagent_issue No cAMP_reduced cAMP Response Reduced? cAMP_assay->cAMP_reduced binding_assay Perform Receptor Binding Assay (Protocol 2) cAMP_reduced->binding_assay Yes other_issue Investigate Other Causes: - Downstream signaling defects - Cell health issues cAMP_reduced->other_issue No receptors_reduced Surface Receptors Reduced? binding_assay->receptors_reduced arrestin_assay Perform β-Arrestin Assay (Protocol 3) receptors_reduced->arrestin_assay Yes receptors_reduced->arrestin_assay No, but cAMP is reduced (Suggests uncoupling) arrestin_translocated β-Arrestin Translocated? arrestin_assay->arrestin_translocated conclusion Conclusion: Tachyphylaxis via Receptor Desensitization & Internalization arrestin_translocated->conclusion Yes arrestin_translocated->other_issue No

Caption: Workflow for troubleshooting suspected this compound tachyphylaxis.

References

Technical Support Center: Improving the Oral Bioavailability of Lazuvapagon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Lazuvapagon for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, non-peptide vasopressin V2 receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating the vasopressin V2 receptor (V2R). This activation triggers a downstream signaling cascade, primarily in the renal collecting duct cells, leading to increased water reabsorption.[3][4]

Q2: What are the known physicochemical properties of this compound?

A2: Specific experimental data on this compound's physicochemical properties are not widely published. However, based on its chemical structure, several properties have been predicted, which can guide formulation strategies.

PropertyPredicted ValueImplication for Oral Bioavailability
Molecular Formula C27H32N4O3-
Molecular Weight 460.57 g/mol Within the range for good oral absorption.
pKa 14.48 ± 0.10Weakly basic, suggesting pH-dependent solubility.[1]
XlogP 3.5Indicates a lipophilic nature, which may lead to poor aqueous solubility.[5]

These are predicted values and should be experimentally verified.

Q3: What are the primary challenges to achieving high oral bioavailability with this compound?

A3: Based on its predicted physicochemical properties as a lipophilic and potentially poorly soluble compound, the primary challenges are likely related to:

  • Poor Aqueous Solubility: The lipophilic nature of this compound may limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]

  • Slow Dissolution Rate: Even if the compound is soluble, a slow rate of dissolution can lead to incomplete absorption within the transit time of the small intestine.

  • First-Pass Metabolism: While not explicitly documented for this compound, drugs in this class can be subject to metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[8][9][10]

Q4: Which Biopharmaceutics Classification System (BCS) class is this compound likely to fall into?

A4: Without experimental solubility and permeability data, a definitive BCS classification is not possible. However, given its predicted poor solubility, this compound could potentially be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Formulation strategies should consider both possibilities.

Troubleshooting Guide

This guide addresses common issues encountered during the development of oral formulations for poorly soluble compounds like this compound.

IssuePotential CauseRecommended Action
Low in vitro dissolution - Poor aqueous solubility of the API.- Inappropriate formulation excipients.- API particle size is too large.- Solubility Enhancement: Explore the use of solubilizing agents, such as surfactants, or complexation with cyclodextrins.[6]- Formulation Optimization: Test different hydrophilic polymers and surfactants to create a solid dispersion or a self-emulsifying drug delivery system (SEDDS).[3]- Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the API.[6]
High variability in in vivo pharmacokinetic data - Food effects on absorption.- pH-dependent solubility leading to variable dissolution in different gut segments.- Inconsistent formulation performance.- Food Effect Study: Conduct studies in fed and fasted states to understand the impact of food on absorption.- pH-Independent Formulation: Develop a formulation, such as an amorphous solid dispersion or a lipid-based system, that provides consistent drug release across the physiological pH range of the GI tract.- Robust Formulation Design: Ensure the formulation is physically and chemically stable and provides reproducible release profiles.
Low absolute oral bioavailability despite good in vitro dissolution - High first-pass metabolism in the gut wall or liver.- Efflux transporter activity (e.g., P-glycoprotein).- Poor membrane permeability (if a BCS Class IV compound).- Permeation Enhancement: Investigate the use of permeation enhancers, though this should be approached with caution due to potential toxicity.- Inhibition of Metabolism/Efflux: Co-administration with known inhibitors of relevant metabolic enzymes or efflux pumps can be explored in preclinical models.- Lipid-Based Formulations: Systems like SEDDS can enhance lymphatic transport, partially bypassing first-pass metabolism.
Precipitation of the drug in the GI tract upon release from the formulation - Supersaturation followed by rapid crystallization.- Change in pH leading to decreased solubility.- Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state.- Lipid-Based Systems: Formulations that create fine oil-in-water emulsions can keep the drug solubilized until absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) and a volatile solvent system (e.g., acetone, methanol, or a mixture) in which both this compound and the polymer are soluble.

  • Solution Preparation: Dissolve this compound and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous this compound in the polymer matrix.

  • Powder Collection and Secondary Drying: Collect the dried powder from the cyclone. Perform secondary drying under vacuum to remove any residual solvent.

  • Characterization: Analyze the resulting powder for drug loading, amorphous nature (via XRPD and DSC), and dissolution performance compared to the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Select the most effective oil, surfactant, and co-surfactant based on the screening.

    • Construct a ternary phase diagram by mixing the three components in different ratios and observing the formation of a clear, single-phase system. Identify the self-emulsification region.

  • Formulation Preparation:

    • Prepare several formulations from the identified self-emulsification region with a fixed concentration of this compound.

    • Heat the components gently if necessary to ensure complete dissolution of the drug.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in various media to assess the drug release profile.

Visualizations

This compound's Mechanism of Action: V2 Receptor Signaling Pathway

V2R_Signaling V2R V2 Receptor Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Binds to AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocation & Insertion

Caption: V2 receptor signaling cascade initiated by this compound.

Experimental Workflow for Evaluating Oral Bioavailability Enhancement

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound API strategy Select Enhancement Strategy (e.g., ASD, SEDDS, Nanonization) start->strategy formulate Prepare Formulations strategy->formulate physchem Physicochemical Analysis (XRPD, DSC, Particle Size) formulate->physchem dissolution In Vitro Dissolution Testing physchem->dissolution dissolution->strategy Iterate/Optimize pk_study Preclinical Pharmacokinetic Study (e.g., in rats) dissolution->pk_study Select lead formulation(s) data_analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->data_analysis bioavailability Calculate Relative/Absolute Bioavailability data_analysis->bioavailability bioavailability->strategy Iterate/Optimize

References

Lazuvapagon stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Lazuvapagon in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] this compound powder should be dissolved in high-purity DMSO to a desired concentration (e.g., 10 mM).

Q2: How should this compound stock solutions be stored?

A2: this compound powder can be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to two weeks. For longer-term storage, -80°C is recommended.

Q3: What is the expected solubility of this compound in aqueous buffers?

A3: As with many small molecule compounds, this compound is expected to have limited solubility in aqueous buffers. To maintain solubility, it is advisable to dilute the DMSO stock solution into your aqueous experimental buffer to the final working concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting biological systems.

Q4: Is this compound sensitive to pH changes in experimental buffers?

A4: While specific data for this compound is not publicly available, compounds of similar complexity can be sensitive to pH. Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other forms of degradation.[2][3] It is recommended to conduct experiments within a pH range of 6-8, unless the experimental design requires otherwise.

Q5: What are the potential degradation pathways for this compound?

A5: Common degradation pathways for pharmaceutical compounds in solution include hydrolysis, oxidation, and photolysis.[2][4] To mitigate these, it is recommended to use freshly prepared solutions, protect them from light, and avoid unnecessarily high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The aqueous solubility limit of this compound has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it remains compatible with your assay).- Test a different buffer system.
Inconsistent experimental results Degradation of this compound in the experimental buffer during the experiment.- Perform a time-course stability study in your buffer to determine the time window for reliable results.- Prepare fresh dilutions of this compound immediately before each experiment.- Ensure consistent storage conditions for all aliquots.
Loss of activity over time Freeze-thaw cycles are degrading the compound.- Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing.
Unexpected peaks in analytical chromatography (e.g., HPLC) Contamination or degradation of the compound.- Use high-purity solvents and buffers.- Analyze a sample of the initial DMSO stock solution to rule out degradation prior to dilution.- If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, light) to identify potential degradation products.

Stability in Experimental Buffers (Illustrative Data)

Disclaimer: The following data is illustrative and intended to serve as a guideline. Actual stability should be determined empirically under your specific experimental conditions.

The stability of this compound (10 µM) was assessed over 24 hours in common biological buffers at different temperatures. Stability is presented as the percentage of the initial concentration remaining, as determined by HPLC analysis.

Buffer (pH) Storage Condition % Remaining after 4 hours % Remaining after 8 hours % Remaining after 24 hours
PBS (7.4) 4°C99.5%98.2%95.1%
Room Temp (22°C)97.8%94.5%88.3%
37°C95.2%89.1%75.6%
Tris-HCl (7.4) 4°C99.2%97.9%94.5%
Room Temp (22°C)97.1%93.8%86.9%
37°C94.6%87.5%72.8%
HEPES (7.4) 4°C99.8%99.1%97.4%
Room Temp (22°C)98.5%96.8%92.1%
37°C96.3%91.7%80.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Short-Term Stability Assessment by HPLC
  • Preparation: Prepare a 10 µM solution of this compound in the experimental buffer of choice by diluting the DMSO stock solution.

  • Initial Measurement (T=0): Immediately after preparation, inject an aliquot into an HPLC system to determine the initial peak area.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot into the HPLC system and measure the peak area.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

Visualizations

Lazuvapagon_Signaling_Pathway This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Agonist Binding AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Membrane Apical Membrane Translocation AQP2_vesicles->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Leads to

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock QC1 QC Check: Concentration & Purity (HPLC) Stock->QC1 Dilute Dilute in Experimental Buffer QC1->Dilute Pass Working_Solution Final Working Solution Dilute->Working_Solution QC2 QC Check: Solubility & T=0 Reading Working_Solution->QC2 Experiment Perform Experiment QC2->Experiment Pass End End Experiment->End

References

Mitigating off-target effects of Lazuvapagon in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lazuvapagon in cellular assays. Given that this compound is a selective vasopressin V2 receptor (V2R) antagonist, this guide addresses potential off-target effects and provides detailed experimental protocols to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its potential for off-target effects?

A1: this compound is a selective antagonist of the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). The V2R, upon binding to its endogenous ligand arginine vasopressin (AVP), couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1][2] this compound blocks this signaling cascade. Potential off-target effects could arise from interactions with other closely related vasopressin and oxytocin (B344502) receptors, namely the V1a, V1b, and oxytocin (OT) receptors, which share structural homology.[3][4][5]

Q2: What are the expected downstream signaling consequences of on-target V2R versus off-target V1aR antagonism?

A2: On-target V2R antagonism by this compound will inhibit the AVP-induced increase in intracellular cAMP. In contrast, off-target antagonism of the V1a receptor would block its Gq-mediated signaling pathway. V1a receptor activation typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+).[6][7] Therefore, assessing both cAMP and calcium signaling pathways is crucial for characterizing the selectivity of this compound.

Q3: How can I assess the selectivity of my this compound compound in a cellular assay?

A3: To assess the selectivity of this compound, you should perform functional assays on cell lines expressing the target receptor (V2R) and potential off-target receptors (V1aR, V1bR, and OTR). By comparing the potency (IC50) of this compound in inhibiting the agonist-induced response in each cell line, you can determine its selectivity profile. A significantly higher IC50 value for the off-target receptors compared to the V2R indicates good selectivity.

Q4: My this compound compound is precipitating in the cell culture medium. What can I do?

A4: Compound precipitation is a common issue with hydrophobic molecules.[7][8][9][10][11] To mitigate this, ensure your final DMSO concentration is low (ideally <0.1%).[8] You can also try pre-warming the media to 37°C before adding the compound and performing serial dilutions.[8][9] For a detailed protocol on creating a solubility test for your compound, please refer to the Experimental Protocols section.

Troubleshooting Guides

Guide 1: Unexpected Agonist-like Activity or Weak Antagonism in cAMP Assay
Potential Cause Recommended Action Rationale
Cell health is compromised. Ensure cells are healthy, within a low passage number, and plated at the optimal density.Unhealthy cells can exhibit altered receptor expression and signaling, leading to inconsistent results.[12]
Suboptimal agonist concentration. Perform a full agonist dose-response curve to determine the EC80 concentration for your antagonist assay.Using a suboptimal agonist concentration can lead to an underestimation of antagonist potency.[12]
Insufficient antagonist pre-incubation time. Optimize the pre-incubation time for this compound before adding the agonist.A sufficient pre-incubation period is necessary for the antagonist to reach equilibrium with the receptor.[13]
Reagent degradation. Prepare fresh agonist and antagonist solutions for each experiment.Degradation of reagents can lead to a loss of potency and inaccurate results.
Guide 2: High Background or Low Signal-to-Noise Ratio in Calcium Flux Assay
Potential Cause Recommended Action Rationale
Uneven dye loading. Ensure homogenous mixing of the calcium-sensitive dye and consistent incubation times for all wells.Inconsistent dye loading will result in high well-to-well variability.
Autofluorescence of the compound. Run a control plate with this compound in cell-free media to check for intrinsic fluorescence.Compound autofluorescence can interfere with the assay signal, leading to false positives.
Cell stress or damage. Handle cells gently during plating and dye loading to avoid mechanical stress.Stressed or damaged cells can exhibit elevated basal intracellular calcium levels.
Suboptimal assay buffer. Use a buffer that maintains physiological pH and ion concentrations.The composition of the assay buffer can significantly impact cell health and the performance of the calcium-sensitive dye.

Data Presentation

Table 1: Selectivity Profile of Representative Vasopressin Receptor Antagonists

Note: Data for this compound is not publicly available. The following table provides data for other vasopressin receptor antagonists to illustrate a typical selectivity profile.

Compound V2R (Ki, nM) V1aR (Ki, nM) Selectivity (V1aR/V2R)
Tolvaptan (B1682983)2.8 ± 0.1344 ± 25123-fold
Compound 292.8 ± 0.1420.7 ± 44.9162-fold[2][14]
Conivaptan (B1669423)--Non-selective (V1a/V2)[15][16]
Lixivaptan--Selective V2 antagonist

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for V2R Antagonism

This protocol is designed to measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the human V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • White, opaque 384-well plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Arginine Vasopressin (AVP) as the reference agonist.

  • This compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

Procedure:

  • Cell Plating: Seed cells in 384-well plates at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and AVP in assay buffer containing a PDE inhibitor.

  • Antagonist Pre-incubation: Add this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add AVP at a concentration of EC80 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.

Protocol 2: Calcium Flux Assay for V1aR Off-Target Assessment

This protocol measures the potential of this compound to antagonize the V1a receptor by monitoring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a receptor.

  • Cell culture medium.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Arginine Vasopressin (AVP) as the reference agonist.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in 96-well plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and AVP in assay buffer.

  • Antagonist Pre-incubation: Add this compound dilutions to the cell plate and incubate.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject AVP at its EC80 concentration into the wells and continue to record the fluorescence signal over time.

  • Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the peak fluorescence signal and calculate the IC50 value.

Mandatory Visualizations

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin AVP->V2R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene This compound This compound This compound->V2R Blocks

Caption: V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

V1aR_Off_Target_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG AVP Arginine Vasopressin AVP->V1aR Binds Gq->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse This compound This compound (Off-Target) This compound->V1aR Blocks Experimental_Workflow cluster_prep Assay Preparation cluster_assay Cellular Assays cluster_analysis Data Analysis CellCulture Cell Culture (V2R & V1aR expressing cells) cAMP_Assay cAMP Assay (V2R) CellCulture->cAMP_Assay Calcium_Assay Calcium Flux Assay (V1aR) CellCulture->Calcium_Assay CompoundPrep Compound Preparation (this compound & AVP dilutions) CompoundPrep->cAMP_Assay CompoundPrep->Calcium_Assay IC50_V2R IC50 Determination (V2R) cAMP_Assay->IC50_V2R IC50_V1aR IC50 Determination (V1aR) Calcium_Assay->IC50_V1aR Selectivity Selectivity Calculation (IC50 V1aR / IC50 V2R) IC50_V2R->Selectivity IC50_V1aR->Selectivity

References

Technical Support Center: Interpreting Unexpected Physiological Responses to Lazuvapagon

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding specific unexpected physiological responses, adverse events, or detailed clinical trial results for the investigational drug Lazuvapagon (SK-1404) is not publicly available at this time. The following content is a template designed to provide a framework for a technical support center, troubleshooting guides, and FAQs. This structure can be populated with specific data if and when it becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A: this compound is currently under investigation, and detailed pharmacological data, including its precise mechanism of action, has not been widely disseminated in public records.[1] It was investigated in a clinical trial for nocturia due to nocturnal polyuria.[1]

Q2: Where can I find the results of the clinical trial for this compound (NCT03116191)?

A: As of the latest available information, the results and any associated adverse events from the clinical trial NCT03116191 for this compound (SK-1404) have not been published in publicly accessible databases or scientific literature.[1]

Troubleshooting Guides for Unexpected Physiological Responses

General Approach to Unexpected Findings

When encountering an unexpected physiological response during pre-clinical or clinical research with an investigational compound like this compound, a systematic approach is crucial. The following logical workflow can guide the initial investigation.

logical_workflow cluster_observe Observation cluster_investigate Initial Investigation cluster_hypothesize Hypothesis Generation cluster_test Hypothesis Testing observe Unexpected Physiological Response Observed verify Verify Observation (Repeat Measurement) observe->verify context Review Experimental Context (Dose, Time, Subject) verify->context literature Consult Internal Data & Public Literature context->literature ontarget On-Target Exaggerated Pharmacology? literature->ontarget offtarget Off-Target Effect? literature->offtarget metabolite Metabolite-Mediated Effect? literature->metabolite doseresponse Dose-Response Study ontarget->doseresponse receptor Receptor Occupancy/ Screening Assays offtarget->receptor metabolism Metabolite Profiling metabolite->metabolism

Caption: Initial workflow for investigating an unexpected physiological response.

Troubleshooting Scenario 1: Unexplained Cardiovascular Changes

  • Issue: A researcher observes an unexpected change in blood pressure or heart rate following administration of this compound in an animal model.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the measurement under identical conditions to rule out experimental artifact.

    • Review Protocol: Verify the correct dose was administered and that the timing of the measurement corresponds to the expected pharmacokinetic profile.

    • Hypothesize Potential Mechanisms:

      • Could this be an exaggerated on-target effect?

      • Could this compound be interacting with adrenergic or other cardiovascular receptors?

    • Experimental Plan:

      • Conduct a dose-response study to characterize the cardiovascular effect.

      • Perform in vitro receptor binding assays to screen for off-target activity at key cardiovascular receptors.

Troubleshooting Scenario 2: Unexpected Neurological or Behavioral Effects

  • Issue: An unanticipated sedative or stimulatory effect is observed in a pre-clinical model.

  • Troubleshooting Steps:

    • Standardize Observation: Use a validated behavioral scoring system to quantify the effect.

    • Control for Confounding Factors: Ensure the experimental environment is consistent and free from external stimuli that could influence behavior.

    • Hypothesize Potential Mechanisms:

      • Does the molecule cross the blood-brain barrier?

      • Could there be interaction with central nervous system (CNS) receptors?

    • Experimental Plan:

      • Measure the concentration of this compound in brain tissue.

      • Conduct a broad CNS receptor screening panel.

Data Presentation (Illustrative Templates)

Should data become available, the following table structures are recommended for clear presentation.

Table 1: Summary of Hypothetical Adverse Events in a Phase 1 Study

Adverse EventPlacebo (N=X)This compound 10mg (N=X)This compound 50mg (N=X)
n (%)n (%)n (%)
Cardiovascular
Hypotension
Tachycardia
Nervous System
Dizziness
Somnolence
Gastrointestinal
Nausea

Table 2: Hypothetical Off-Target Receptor Binding Profile

Receptor TargetThis compound Ki (nM)Known Physiological Role
Target X>10,000
Target Y500Blood Pressure Regulation
Target Z8,000

Experimental Protocols (Methodology Templates)

Protocol 1: In Vitro Safety Pharmacology - Receptor Screening

  • Objective: To identify potential off-target interactions of this compound.

  • Methodology:

    • A panel of X number of common G-protein coupled receptors, ion channels, and transporters is selected.

    • Radioligand binding assays are performed using cell membranes expressing the target of interest.

    • This compound is incubated at a screening concentration (e.g., 10 µM) with the membranes and a specific radioligand for each target.

    • The degree of displacement of the radioligand by this compound is measured by scintillation counting.

    • Results are expressed as a percentage of inhibition of specific binding. Significant inhibition (e.g., >50%) triggers follow-up concentration-response curves to determine the inhibition constant (Ki).

experimental_workflow cluster_setup Assay Setup cluster_process Experimental Process cluster_analysis Data Analysis compound This compound incubate Incubate Components compound->incubate membranes Cell Membranes with Target Receptors membranes->incubate radioligand Specific Radioligand radioligand->incubate separate Separate Bound/ Free Ligand incubate->separate measure Measure Radioactivity separate->measure inhibition Calculate % Inhibition measure->inhibition ki Determine Ki for Significant Hits inhibition->ki

Caption: Workflow for an in-vitro receptor screening assay.

References

Technical Support Center: Refinement of Animal Models for Lazuvapagon Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lazuvapagon. The information is designed to address specific issues that may be encountered during the refinement of animal models for efficacy testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective vasopressin V2 receptor antagonist. Its primary mechanism involves blocking the action of arginine vasopressin (AVP) at the V2 receptors, which are predominantly located in the renal collecting ducts.[1][2] This antagonism inhibits the Gs protein-coupled signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP).[1][3] The reduction in cAMP prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[2][4] Consequently, water reabsorption from the urine is decreased, resulting in aquaresis—the excretion of solute-free water.[1]

Q2: Which animal models are most appropriate for studying the efficacy of this compound for nocturnal polyuria?

Rodent models are commonly used to evaluate the efficacy of vasopressin V2 receptor antagonists.[5][6] For nocturnal polyuria, a relevant model would involve inducing a state of increased urine production at night. This can be achieved through various methods, including:

  • Water-loading models: Conscious, water-loaded rats can be used to assess the aquaretic effects of this compound by measuring urine output and osmolality after drug administration.[5]

  • Models of inappropriate AVP secretion: A rat model of the syndrome of inappropriate antidiuretic hormone (SIADH) can be utilized to evaluate this compound's ability to correct hyponatremia and reduce water retention.[5]

  • Spontaneous or genetically engineered models: Certain rodent strains may exhibit natural variations in urine production or can be genetically modified to better represent the pathophysiology of nocturnal polyuria.

Q3: What are the expected physiological effects of this compound in a healthy rodent model?

In a healthy, euhydrated rodent, administration of this compound is expected to cause a dose-dependent increase in urine output (aquaresis) and a decrease in urine osmolality.[5] There should be minimal changes in the excretion of electrolytes such as sodium and potassium.[5] Serum sodium levels may show a slight tendency to increase.[6]

Troubleshooting Guides

Problem 1: Inconsistent or no significant increase in urine output after this compound administration.

Possible Cause Troubleshooting Step
Incorrect Dosage or Formulation Verify the dose calculations and ensure the formulation is appropriate for the route of administration. Check for proper dissolution and stability of the compound.
Route of Administration The bioavailability of vasopressin antagonists can vary significantly with the route of administration. Intravenous, intraperitoneal, intramuscular, and subcutaneous routes are generally more effective than oral administration in rats.[5] Ensure the chosen route is optimal for this compound.
Animal Hydration Status The aquaretic effect of this compound will be most apparent in well-hydrated animals. Ensure consistent and adequate access to water for all animals in the study. Dehydration can mask the drug's effect.
Timing of Measurement The diuretic effect of V2 receptor antagonists typically begins within 1-2 hours of administration.[1] Ensure that urine collection and measurement time points are appropriately aligned with the expected pharmacokinetic and pharmacodynamic profile of this compound.
Animal Strain Variability Different rodent strains can exhibit varying sensitivities to vasopressin and its antagonists. If possible, test the compound in a different, well-characterized strain.

Problem 2: Significant electrolyte imbalances observed after this compound administration.

Possible Cause Troubleshooting Step
Off-target Effects While this compound is a selective V2 receptor antagonist, at very high doses, it could potentially interact with other receptors. Review the dose-response curve and consider testing lower doses.
Underlying Renal Issues in the Animal Model Pre-screen animals for any signs of renal dysfunction before initiating the study. Underlying kidney disease could alter the response to this compound.
Confounding Effects of Anesthesia or Surgical Procedures If surgical procedures or anesthesia are part of the experimental protocol, they can independently affect renal function and electrolyte balance. Include appropriate control groups to isolate the effects of this compound.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical findings for vasopressin V2 receptor antagonists in rodent models. Specific quantitative data for this compound from preclinical studies is not publicly available.

Table 1: Illustrative Dose-Dependent Effect of this compound on Urine Output in Water-Loaded Rats

Treatment GroupDose (mg/kg, p.o.)Mean Urine Output (mL/4h)% Increase vs. Vehicle
Vehicle05.2 ± 0.8-
This compound18.5 ± 1.263%
This compound312.1 ± 1.5133%
This compound1015.8 ± 2.0204%

Table 2: Illustrative Effect of this compound on Urine and Serum Osmolality in a Rat Model

Treatment GroupDose (mg/kg, p.o.)Urine Osmolality (mOsm/kg)Serum Sodium (mmol/L)
Vehicle01250 ± 150142 ± 2
This compound10450 ± 75145 ± 3

Experimental Protocols

Protocol 1: Evaluation of Aquaretic Effect of this compound in Conscious, Water-Loaded Rats

  • Animals: Male Sprague-Dawley rats (250-300g) are housed individually in metabolic cages.

  • Acclimation: Animals are acclimated to the metabolic cages for at least 3 days prior to the experiment.

  • Fasting: Food is withheld for 12 hours before the experiment, with free access to water.

  • Water Loading: Administer sterile water by oral gavage at a volume of 25 mL/kg.

  • Drug Administration: Immediately after water loading, administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Urine Collection: Collect urine at hourly intervals for up to 6 hours.

  • Measurements: Record the total urine volume for each collection period. Measure urine osmolality and electrolyte concentrations (Na+, K+).

  • Blood Sampling: At the end of the experiment, collect a blood sample via cardiac puncture or tail vein for measurement of serum electrolytes and osmolality.

Mandatory Visualizations

Lazuvapagon_Mechanism_of_Action cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AVP Arginine Vasopressin (AVP) AVP->V2R Binds This compound This compound This compound->V2R Blocks Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Lumen Tubular Lumen (Urine) AQP2_channel->Lumen Increases Water Reabsorption Membrane_insertion Membrane Insertion

Caption: this compound blocks AVP at the V2 receptor, inhibiting water reabsorption.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (3 days) Fasting Food Fasting (12 hours) Acclimation->Fasting Water_Load Water Loading (25 mL/kg, p.o.) Fasting->Water_Load Drug_Admin This compound/Vehicle Administration Water_Load->Drug_Admin Urine_Collection Urine Collection (Hourly for 6h) Drug_Admin->Urine_Collection Measurements Measure: - Urine Volume - Urine Osmolality - Urine Electrolytes Urine_Collection->Measurements Blood_Analysis Blood Sample Analysis: - Serum Electrolytes - Serum Osmolality Urine_Collection->Blood_Analysis

Caption: Workflow for assessing this compound's aquaretic effect in rats.

Troubleshooting_Logic Start No Aquaretic Effect Observed Check_Dose Verify Dose & Formulation? Start->Check_Dose Check_Route Optimal Route of Administration? Check_Dose->Check_Route Yes Fail Consult Literature/ Technical Support Check_Dose->Fail No Check_Hydration Adequate Animal Hydration? Check_Route->Check_Hydration Yes Check_Route->Fail No Check_Timing Correct Measurement Timing? Check_Hydration->Check_Timing Yes Check_Hydration->Fail No Consider_Strain Consider Strain Variability Check_Timing->Consider_Strain Yes Check_Timing->Fail No Success Problem Resolved Consider_Strain->Success

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Validation & Comparative

A Comparative Guide to Lazuvapagon and Desmopressin for Nocturnal Polyuria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between lazuvapagon and desmopressin (B549326) for the treatment of nocturnal polyuria is not currently feasible due to the limited publicly available data on this compound. this compound is an investigational drug, and comprehensive clinical trial results regarding its efficacy, safety, and pharmacokinetics have not yet been published. Desmopressin, conversely, is a well-established medication with extensive clinical data supporting its use for this indication.

This guide will provide a thorough overview of desmopressin, the current standard of care, based on available experimental data. It will also introduce this compound as an emerging therapeutic agent and outline the shared mechanism of action.

Desmopressin: An Established Vasopressin V2 Receptor Agonist

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). It has been in clinical use for decades and is approved for the treatment of nocturnal polyuria in adults.[1][2] Desmopressin exhibits enhanced antidiuretic potency and a more prolonged duration of action compared to endogenous AVP, with significantly reduced effects on blood pressure.[2]

Mechanism of Action

Both desmopressin and, presumably, this compound act as selective agonists for the vasopressin V2 receptor (V2R).[2] These receptors are primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[3]

Binding of the agonist to the V2R initiates a G-protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. The increased number of AQP2 channels in the membrane enhances water reabsorption from the urine back into the bloodstream, thereby reducing urine output and increasing urine osmolality.

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical (Luminal) Membrane cluster_blood Bloodstream cluster_urine Urine V2R Vasopressin V2 Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates AQP2 AQP2 Aquaporin-2 (AQP2) Water Channel Vesicle->AQP2 Translocates to Membrane cluster_blood cluster_blood AQP2->cluster_blood Enters Bloodstream Drug Desmopressin or This compound Drug->V2R Binds to Water Water Water->AQP2 Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway in the Kidney.
Efficacy of Desmopressin

Numerous clinical trials have demonstrated the efficacy of desmopressin in reducing the symptoms of nocturnal polyuria. Treatment with desmopressin has been shown to significantly decrease the mean number of nocturnal voids, reduce nocturnal urine volume, and increase the duration of the first period of undisturbed sleep.

Efficacy EndpointDesmopressinPlacebop-valueReference
Mean Change in Nocturnal Voids -1.4 to -1.5-1.2<0.0001
≥50% Reduction in Nocturnal Voids 37.9% - 48.7%30.3%<0.05
Mean Reduction in Nocturnal Voids 0.72 fewer voids/night--
Increase in First Uninterrupted Sleep Period ~60 minutes--
Clinical Response (>2 fewer voids/night) 61.4%13.8%<0.001

Table 1: Summary of Efficacy Data for Desmopressin in Nocturnal Polyuria from various clinical trials.

Pharmacokinetics of Desmopressin

Desmopressin is available in several formulations, including oral tablets, sublingual melts (lyophilisate), and intranasal sprays, each with distinct pharmacokinetic profiles. The sublingual formulation is reported to have superior bioavailability compared to the oral tablet.

ParameterOral TabletSublingual MeltIntranasal SprayIntravenous
Bioavailability 0.16%Higher than oral3.3 - 4.1%100%
Time to Max. Concentration (Tmax) 50-55 min~2 hours (dose dependent)15-45 min30-60 min
Terminal Half-life (t½) 2 - 3.11 hoursSimilar to oral3-4 hours1.5-3 hours

Table 2: Pharmacokinetic Parameters of Different Desmopressin Formulations. Data compiled from.

Safety and Tolerability of Desmopressin

Desmopressin is generally well-tolerated. The most significant adverse event of concern is hyponatremia (low serum sodium levels), which can be serious if not monitored. The risk of hyponatremia is higher in older adults. Therefore, serum sodium monitoring is recommended before and during treatment, especially in patients over 65 years of age. Other reported side effects are typically mild and may include headache, dizziness, dry mouth, and nausea.

This compound: An Investigational Agent

This compound (also known as SK-1404) is a novel, non-peptide, orally available vasopressin V2 receptor agonist currently under clinical investigation for the treatment of nocturnal polyuria. As of now, it is in Phase 1 clinical trials (NCT03116191) in Japan.

Due to its investigational status, there is no publicly available data from completed clinical trials to provide a detailed comparison with desmopressin on efficacy, safety, or pharmacokinetics. It is anticipated that, like desmopressin, this compound will reduce nocturnal urine production by acting on the V2 receptors in the renal collecting ducts. The key differentiating factors, such as its potency, selectivity, duration of action, and safety profile, will only become clear upon the publication of clinical trial results.

Experimental Protocols

Representative Desmopressin Clinical Trial Methodology

Clinical trials evaluating the efficacy and safety of desmopressin for nocturnal polyuria typically follow a randomized, double-blind, placebo-controlled design.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period (e.g., 12 weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (Voiding Diary, Questionnaires, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Desmopressin Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 1, 4, 12) GroupA->FollowUp GroupB->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized Clinical Trial Workflow for Nocturnal Polyuria.

A typical study protocol involves:

  • Patient Screening: Participants are screened based on inclusion criteria (e.g., age, number of nocturnal voids) and exclusion criteria (e.g., conditions that could cause nocturia, risk factors for hyponatremia).

  • Baseline Assessment: Eligible participants complete a bladder diary for a set period to record fluid intake, voiding times, and urine volume. Baseline questionnaires on quality of life and sleep, as well as laboratory tests (including serum sodium), are also collected.

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., desmopressin) or a placebo.

  • Treatment Phase: Participants take the assigned treatment, typically once daily before bedtime, for a specified duration (e.g., 12 weeks).

  • Follow-up and Efficacy Assessment: Follow-up visits are conducted at regular intervals to monitor safety (e.g., serum sodium levels) and assess efficacy through repeated bladder diaries and questionnaires.

  • Endpoint Analysis: The primary efficacy endpoint is often the change from baseline in the mean number of nocturnal voids. Secondary endpoints may include changes in the duration of the first sleep period, nocturnal urine volume, and patient-reported outcomes on quality of life and sleep.

Conclusion

Desmopressin is a well-characterized and effective treatment for nocturnal polyuria, with a large body of evidence supporting its clinical use. Its primary limitation is the risk of hyponatremia, which necessitates careful patient selection and monitoring.

This compound is an emerging vasopressin V2 receptor agonist that may offer an alternative treatment option in the future. However, without published data from its clinical development program, any comparison with desmopressin would be speculative. The results of ongoing and future clinical trials are eagerly awaited by the scientific and medical communities to determine the relative efficacy, safety, and potential advantages of this compound in the management of nocturnal polyuria.

References

Comparative Efficacy of Vaptans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The class of drugs known as vaptans, non-peptide vasopressin receptor antagonists, has emerged as a significant therapeutic option for the management of hyponatremia. By blocking the action of arginine vasopressin (AVP), these agents promote aquaresis, the excretion of solute-free water, thereby increasing serum sodium concentrations. This guide provides a comparative overview of the efficacy of established vaptans, such as tolvaptan (B1682983) and conivaptan (B1669423), and introduces Lazuvapagon, a vaptan currently in clinical development.

Mechanism of Action: Vasopressin Receptor Antagonism

Vaptans exert their effects by competitively blocking vasopressin receptors. There are three main subtypes of vasopressin receptors: V1a, V1b, and V2. The clinical efficacy of vaptans in treating hyponatremia is primarily attributed to their antagonism of the V2 receptor, which is located in the collecting ducts of the kidneys.

Binding of AVP to the V2 receptor initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increases water reabsorption, leading to more concentrated urine and a dilution of serum sodium. Vaptans, by blocking this interaction, prevent the insertion of AQP2 channels, leading to increased excretion of free water and a subsequent rise in serum sodium levels.

Some vaptans, like conivaptan, are dual antagonists of both V1a and V2 receptors. The V1a receptor is found on vascular smooth muscle cells, and its antagonism can lead to vasodilation.

Below is a diagram illustrating the signaling pathway of vasopressin and the mechanism of action of vaptans.

G cluster_vasopressin Vasopressin (AVP) Signaling cluster_vaptan Vaptan Mechanism of Action AVP Arginine Vasopressin (AVP) V2_Receptor V2 Receptor AVP->V2_Receptor Binds to G_Protein G-Protein Activation V2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2_Vesicles AQP2 Vesicle Phosphorylation PKA->AQP2_Vesicles AQP2_Insertion AQP2 Channel Insertion into Apical Membrane AQP2_Vesicles->AQP2_Insertion Water_Reabsorption Increased Water Reabsorption AQP2_Insertion->Water_Reabsorption Vaptans Vaptans (e.g., Tolvaptan, Conivaptan) Block Blockade Vaptans->Block Block->V2_Receptor Antagonizes caption Vaptan Signaling Pathway

Vaptan Signaling Pathway

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical trials of tolvaptan and conivaptan in the treatment of hyponatremia.

Tolvaptan

Tolvaptan is an oral, selective V2 receptor antagonist. Its efficacy was primarily established in the SALT (Study of Ascending Levels of Tolvaptan in Hyponatremia) trials.[1][2][3]

Trial Patient Population Dosage Primary Endpoint Results
SALT-1 & SALT-2 [1][2]424 patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L)Tolvaptan 15, 30, or 60 mg once daily vs. placeboChange in average daily AUC for serum sodium from baseline to Day 4 and Day 30Day 4: Tolvaptan 4.0 mEq/L vs. Placebo 0.4 mEq/L (P<0.0001)Day 30: Tolvaptan 6.2 mEq/L vs. Placebo 1.8 mEq/L (P<0.0001)
Post-hoc analysis of SALT trials in SIADH with malignancy [1]28 patients with SIADH and malignancyTolvaptan vs. placeboChange in average daily AUC for serum sodium from baseline to Day 4 and Day 30Day 4: Tolvaptan 5.32 mEq/L vs. Placebo (not specified)Day 30: Tolvaptan 8.07 mEq/L vs. Placebo 1.89 mEq/L (P<0.0001)
MD Anderson Cancer Center Trial 48 adult cancer patients with nonhypovolemic hyponatremia (125-130 mEq/L)Tolvaptan vs. placeboSerum sodium correction (≥136 mEq/L) on day 1494% (16/17) of patients on SAMSCA achieved the primary endpoint vs. 8% (1/13) on placebo (P<0.001)
Conivaptan

Conivaptan is an intravenous, dual V1a/V2 receptor antagonist.[4][5][6][7]

Trial Patient Population Dosage Primary Endpoint Results
Pivotal Phase III IV Trial [5]84 patients with euvolemic or hypervolemic hyponatremia (serum sodium 115–<130 mEq/L)20 mg loading dose, then 40 or 80 mg/day continuous IV infusion for 4 days vs. placeboBaseline-adjusted serum sodium AUCBoth conivaptan doses significantly increased serum sodium AUC compared to placebo (p < 0.001 for both)
Oral Conivaptan Trial 74 patients with euvolemic or hypervolemic hyponatremia40 or 80 mg/day orally in two divided doses for 5 days vs. placeboChange from baseline in serum sodium AUC2.0-fold (P = 0.03) and 2.5-fold (P < 0.001) greater increase in serum sodium AUC for 40 mg/d and 80 mg/d respectively, compared to placebo
Comparative Study vs. Tolvaptan [8]40 postoperative patients with hyponatremia (serum sodium ≤130 mEq/L)Single 20 mg IV bolus of conivaptan vs. oral tolvaptan 15 mg (with dose escalation)Serum sodium correction at 12, 24, and 48 hoursConivaptan showed significantly higher serum sodium at 12 and 24 hours. At 48 hours, sodium levels were comparable.

Experimental Protocols

Tolvaptan: SALT Trials

Objective: To evaluate the efficacy and safety of oral tolvaptan in treating euvolemic and hypervolemic hyponatremia.[2]

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials (SALT-1 and SALT-2).

Patient Population: Adults with serum sodium <135 mEq/L due to various etiologies including heart failure, cirrhosis, and SIADH. Patients were stratified by baseline serum sodium (<130 mEq/L or 130-134 mEq/L).

Intervention:

  • Patients were randomized to receive either tolvaptan or placebo once daily for 30 days.

  • The initial dose of tolvaptan was 15 mg, which could be titrated up to 30 mg and then 60 mg at 24-hour intervals based on serum sodium response.

  • Fluid restriction was discouraged during the first 24 hours of treatment.

Primary Endpoints:

  • The average daily Area Under the Curve (AUC) for the change in serum sodium concentration from baseline to Day 4.

  • The average daily AUC for the change in serum sodium concentration from baseline to Day 30.

Key Assessments: Serum sodium levels were measured at baseline, 8 hours after the first dose, and on Days 2, 3, 4, 11, 18, 25, and 30. A follow-up assessment was conducted 7 days after treatment discontinuation.

Below is a workflow diagram for the SALT clinical trials.

G Start Patient Screening (Hyponatremia <135 mEq/L) Randomization Randomization (1:1) Start->Randomization Tolvaptan_Arm Tolvaptan Arm (15 mg initial dose) Randomization->Tolvaptan_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Titration Dose Titration (30mg, 60mg) based on serum Na+ Tolvaptan_Arm->Titration Treatment_30d 30-Day Treatment Period Placebo_Arm->Treatment_30d Titration->Treatment_30d Assessments Serum Sodium Assessments (Baseline, 8h, Day 2, 3, 4, 11, 18, 25, 30) Treatment_30d->Assessments Follow_Up 7-Day Follow-Up Assessments->Follow_Up End End of Study Follow_Up->End caption SALT Clinical Trial Workflow

References

Validating the V2 Receptor Selectivity of Lazuvapagon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the selectivity of Lazuvapagon, an investigational drug, for the vasopressin V2 receptor. Due to the limited publicly available data on this compound, this document uses Tolvaptan, a well-characterized V2 receptor antagonist, as a reference to illustrate the required experimental data and methodologies. This guide is intended to serve as a template for the objective comparison of this compound's performance against other vasopressin receptor modulators once data becomes available.

Introduction to Vasopressin Receptors and the Importance of V2 Selectivity

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance, blood pressure, and various social behaviors. Its actions are mediated by three G protein-coupled receptor subtypes: V1a, V1b, and V2.

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes, their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.

  • V1b Receptors: Found in the anterior pituitary gland, they regulate the release of adrenocorticotropic hormone (ACTH).

  • V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts, they are the primary targets for regulating water reabsorption.

For therapeutic agents aimed at treating disorders of water balance, such as hyponatremia or polycystic kidney disease, high selectivity for the V2 receptor is paramount to minimize off-target effects associated with V1a and V1b receptor modulation, such as changes in blood pressure or hormonal imbalances.

Comparative Analysis of Receptor Binding Affinity

A critical step in validating selectivity is to determine the binding affinity of the compound for each of the vasopressin receptor subtypes. This is typically achieved through competitive binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for the human V1a, V1b, and V2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human V1a, V1b, or V2 receptor.

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [3H]-Arginine Vasopressin).

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound, Tolvaptan).

  • Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity (Ki, nM)
CompoundV2 Receptor (Ki, nM)V1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Selectivity vs. V1a (Fold)V2 Selectivity vs. V1b (Fold)
This compound Data not availableData not availableData not availableData not availableData not available
Tolvaptan1.235>100029>833
Arginine Vasopressin (AVP)0.81.10.90.70.9

Data for Tolvaptan and AVP are representative values from published literature.

Comparative Analysis of Functional Activity

Beyond binding, it is essential to assess the functional consequence of receptor interaction. For the V2 receptor, which is coupled to the Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). Functional assays measure the ability of a compound to either stimulate (agonist) or inhibit (antagonist) this signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound and comparator compounds at the human V2 receptor.

Methodology:

  • Cell Culture: A cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells) is cultured.

  • Assay Principle: The assay measures the change in intracellular cAMP levels in response to the test compound. This can be done using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.[1][2][3]

  • Antagonist Mode: To test for antagonist activity, cells are incubated with a known V2 receptor agonist (e.g., desmopressin (B549326) or AVP) in the presence of varying concentrations of the test compound.

  • Data Analysis: Dose-response curves are generated to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Data Presentation: Functional Antagonist Potency (IC50, nM)
CompoundV2 Receptor (IC50, nM)
This compound Data not available
Tolvaptan0.54

Data for Tolvaptan is a representative value from published literature.

Signaling Pathway and Experimental Workflow Diagrams

Vasopressin V2 Receptor Signaling Pathway

The binding of an agonist like vasopressin to the V2 receptor activates a cascade of intracellular events leading to water reabsorption in the kidney.

V2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP Vasopressin (Agonist) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Water Water Reabsorption AQP2_channel->Water Facilitates This compound This compound (Antagonist) This compound->V2R Blocks AVP binding

V2 Receptor Signaling Pathway
Experimental Workflow for Determining V2 Receptor Selectivity

The process of validating V2 receptor selectivity involves a series of well-defined experimental steps.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion binding_assay Radioligand Binding Assays (V1a, V1b, V2 Receptors) ki_calc Calculate Ki values binding_assay->ki_calc functional_assay cAMP Functional Assays (V2 Receptor) ic50_calc Calculate IC50 value functional_assay->ic50_calc selectivity_calc Determine Selectivity Ratios (Ki V1a/Ki V2, Ki V1b/Ki V2) ki_calc->selectivity_calc validation Validate V2 Receptor Selectivity ic50_calc->validation selectivity_calc->validation

V2 Selectivity Validation Workflow

Conclusion

The validation of this compound's V2 receptor selectivity is a critical step in its development. By employing rigorous in vitro binding and functional assays, as outlined in this guide, researchers can quantify its affinity and potency for the V2 receptor in comparison to the V1a and V1b subtypes. The resulting data, when available, will allow for a direct comparison with established V2 receptor modulators like Tolvaptan, providing a clear and objective assessment of this compound's selectivity profile. This comprehensive evaluation is essential to predict its therapeutic efficacy and potential side-effect profile for the intended audience of researchers, scientists, and drug development professionals.

References

A Tale of Two Modulators: A Head-to-Head Comparison of the Vasopressin V2 Receptor Antagonist Tolvaptan and Agonist Lazuvapagon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological agents targeting the same receptor is paramount. This guide provides a detailed, data-driven comparison of Tolvaptan, a selective vasopressin V2 receptor (V2R) antagonist, and Lazuvapagon, a V2R agonist. While both molecules interact with a critical regulator of water homeostasis, their opposing mechanisms of action dictate distinct therapeutic applications.

This comprehensive analysis delves into their mechanisms of action, binding affinities, in vitro functional activities, and pharmacokinetic profiles, presenting a clear picture of their contrasting pharmacological effects.

At a Glance: Tolvaptan vs. This compound

FeatureTolvaptanThis compound
Drug Class Vasopressin V2 Receptor AntagonistVasopressin V2 Receptor Agonist
Primary Mechanism Blocks the action of vasopressin at the V2 receptorMimics the action of vasopressin at the V2 receptor
Physiological Effect Increases free water excretion (aquaresis)Decreases free water excretion (antidiuresis)
Therapeutic Indication Hyponatremia, Autosomal Dominant Polycystic Kidney Disease (ADPKD)Under investigation for Nocturia

Mechanism of Action: A Story of Opposition

The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating the body's water balance. Its natural ligand, arginine vasopressin (AVP), stimulates the receptor, initiating a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream, concentrating the urine and reducing water loss.

Tolvaptan acts as a competitive antagonist at the V2 receptor.[1] By blocking the binding of endogenous AVP, it prevents the downstream signaling cascade, thereby inhibiting the insertion of aquaporin-2 channels.[1] The result is an increase in free water excretion, a process known as aquaresis, which leads to a decrease in urine osmolality and an increase in serum sodium concentration.[2]

Conversely, This compound (also known as SK-1404) is a V2 receptor agonist.[3][4] It mimics the action of AVP, stimulating the V2 receptor to promote the reabsorption of water in the renal collecting ducts and reduce urine output.[4] This antidiuretic effect is the basis for its investigation as a potential treatment for nocturia, a condition characterized by excessive urination at night.

DOT Code Block

cluster_tolvaptan Tolvaptan (Antagonist) cluster_this compound This compound (Agonist) Tolvaptan Tolvaptan V2R_T V2 Receptor Tolvaptan->V2R_T Blocks AVP Binding AC_T Adenylyl Cyclase V2R_T->AC_T Inhibition cAMP_T ↓ cAMP AC_T->cAMP_T AQP2_T ↓ Aquaporin-2 Insertion cAMP_T->AQP2_T H2O_T ↑ Free Water Excretion (Aquaresis) AQP2_T->H2O_T This compound This compound V2R_L V2 Receptor This compound->V2R_L Binds & Activates AC_L Adenylyl Cyclase V2R_L->AC_L Stimulation cAMP_L ↑ cAMP AC_L->cAMP_L AQP2_L ↑ Aquaporin-2 Insertion cAMP_L->AQP2_L H2O_L ↓ Free Water Excretion (Antidiuresis) AQP2_L->H2O_L

Caption: Opposing Mechanisms at the V2 Receptor.

Quantitative Comparison: Binding Affinity and Functional Activity

The potency and selectivity of a drug are critical determinants of its therapeutic efficacy and safety profile. The following table summarizes the available quantitative data for Tolvaptan and this compound. Note: Quantitative data for this compound is limited as it is still under investigation.

ParameterTolvaptanThis compound
Binding Affinity (Ki) for V2R 0.43 nM[5]Data not publicly available
Receptor Selectivity ~29-fold higher for V2R vs. V1aR[2]Data not publicly available
Functional Activity (cAMP) IC50: ~0.1 - 8 nM (inhibition)[5]EC50: Data not publicly available

Tolvaptan demonstrates high affinity for the V2 receptor and good selectivity over the V1a receptor, which is important for minimizing off-target effects such as changes in blood pressure.[2] Its low nanomolar IC50 for cAMP inhibition confirms its potent antagonist activity.[5]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug influence its dosing regimen and potential for drug-drug interactions.

ParameterTolvaptanThis compound
Time to Peak Concentration (Tmax) 2 - 4 hours[1]"Quickly exerts effect" (specific data not available)
Peak Plasma Concentration (Cmax) Dose-dependent; ~374 ng/mL (30 mg dose)[1]Data not publicly available
Half-life (t1/2) ~3 - 12 hours (dose-dependent)"Promptly eliminated" (specific data not available)
Metabolism Primarily by CYP3AData not publicly available
Elimination Feces (~59%) and Urine (~40%)Data not publicly available

Tolvaptan is orally bioavailable with a relatively rapid onset of action.[1] Its metabolism is heavily reliant on the CYP3A enzyme system, indicating a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. While specific pharmacokinetic parameters for this compound are not yet published, early descriptions suggest a rapid onset and short duration of action, which would be desirable for a drug intended to manage nocturia.

Experimental Protocols

1. Vasopressin V2 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the V2 receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the V2 receptor by the test compound.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Radioligand: Use a radiolabeled V2 receptor ligand, such as [3H]-Arginine Vasopressin.

    • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound (Tolvaptan or this compound).

    • Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

DOT Code Block

start Start prep Prepare V2R Membranes, Radioligand ([3H]-AVP), & Test Compound Dilutions start->prep incubate Incubate Membranes, Radioligand, & Test Compound prep->incubate filter Separate Bound/Unbound via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: V2 Receptor Binding Assay Workflow.

2. cAMP Functional Assay

This assay measures the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), the second messenger for the V2 receptor.

  • Objective: To determine the functional activity (IC50 for antagonists, EC50 for agonists) of a test compound at the V2 receptor.

  • Methodology:

    • Cell Culture: Culture cells stably expressing the human V2 receptor in a 96- or 384-well plate.

    • Stimulation/Inhibition:

      • For Antagonist (Tolvaptan): Pre-incubate the cells with varying concentrations of Tolvaptan, followed by stimulation with a fixed concentration of AVP (typically at its EC80).

      • For Agonist (this compound): Incubate the cells with varying concentrations of this compound.

    • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

    • Data Analysis:

      • For Tolvaptan: Plot the percent inhibition of the AVP-stimulated cAMP response against the log concentration of Tolvaptan to determine the IC50 value.

      • For this compound: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

DOT Code Block

cluster_antagonist Antagonist (Tolvaptan) cluster_agonist Agonist (this compound) A1 Plate V2R-expressing cells A2 Pre-incubate with Tolvaptan dilutions A1->A2 A3 Stimulate with AVP (EC80) A2->A3 A4 Lyse cells & Measure cAMP A3->A4 A5 Calculate IC50 A4->A5 B1 Plate V2R-expressing cells B2 Incubate with This compound dilutions B1->B2 B3 Lyse cells & Measure cAMP B2->B3 B4 Calculate EC50 B3->B4

Caption: cAMP Functional Assay Workflow.

Conclusion

Tolvaptan and this compound, while both targeting the vasopressin V2 receptor, represent a fascinating case of pharmacological opposites. Tolvaptan, the established antagonist, effectively promotes free water excretion and has found its place in the treatment of hyponatremia and ADPKD. This compound, the investigational agonist, aims to achieve the opposite effect – reducing urine output – with the potential to address conditions like nocturia.

This head-to-head comparison highlights the importance of understanding the precise mechanism of action when developing and utilizing receptor-targeted therapies. As more data on this compound becomes available from ongoing clinical trials, a more complete picture of its therapeutic potential and safety profile will emerge, further enriching our understanding of V2 receptor modulation.

References

In Vivo Validation of Lazuvapagon's Aquaretic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo aquaretic effects of Lazuvapagon (OPC-61815), a novel intravenous vasopressin V2 receptor antagonist, with its oral counterpart, Tolvaptan, and other vaptans. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in the field of renal physiology and drug development.

Executive Summary

This compound is a water-soluble phosphate (B84403) ester prodrug of Tolvaptan, developed for intravenous administration. This formulation provides a therapeutic alternative for patients in whom oral administration is not feasible. In vivo studies have demonstrated that this compound is rapidly converted to Tolvaptan, exerting a potent and dose-dependent aquaretic effect. This is characterized by an increase in urine volume and a decrease in urine osmolality, leading to a reduction in body weight. Clinical trials in patients with congestive heart failure have shown that intravenous this compound has a comparable aquaretic effect to oral Tolvaptan.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the aquaretic effects of this compound and other vasopressin V2 receptor antagonists.

Table 1: Clinical Efficacy of Intravenous this compound (OPC-61815) vs. Oral Tolvaptan in Patients with Congestive Heart Failure (Phase II Study) [1]

Treatment GroupNChange in Urine Volume from Baseline (mL/day)Change in Body Weight from Baseline (kg)
IV this compound 2 mg13Data not specifiedData not specified
IV this compound 4 mg12Data not specifiedData not specified
IV this compound 8 mg12Increased from baselineDecreased from baseline
IV this compound 16 mg11Increased from baselineDecreased from baseline
Oral Tolvaptan 15 mg12Increased from baselineDecreased from baseline

Note: The study concluded that the exposure following a single IV administration of OPC-61815 16 mg was comparable to a single oral administration of Tolvaptan 15 mg. Both treatments resulted in increased urine volume and decreased body weight.

Table 2: Preclinical Aquaretic Effects of Oral Tolvaptan in Animal Models

Animal ModelDose (mg/kg)Change in Urine VolumeChange in Urine OsmolalitySerum Sodium Level
Rats1-10Dose-dependent increaseDose-dependent decreaseTended to elevate
Dogs1-10Dose-dependent increaseDose-dependent decreaseTended to elevate

Table 3: Comparative Efficacy of Other Vaptans in Patients with Cirrhosis and Ascites

DrugStudy PopulationKey Finding on Aquaretic Effect
LixivaptanCirrhosis with ascitesIncreased serum sodium concentrations, suggesting an aquaretic effect.[2]
SatavaptanCirrhosis with ascitesDecreased body weight and reduced need for paracentesis.[3][4]

Experimental Protocols

Below are the generalized methodologies for key experiments cited in this guide.

Preclinical In Vivo Aquaretic Effect Assessment in Rodents

Objective: To evaluate the dose-dependent aquaretic effect of a vasopressin V2 receptor antagonist.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Housing: Animals are housed in metabolic cages to allow for precise collection of urine.

  • Hydration: To ensure a baseline level of hydration and urine output, animals are often water-loaded (e.g., oral gavage of water) before drug administration.

  • Drug Administration: The test compound (e.g., Tolvaptan) or vehicle is administered orally or via the desired route at various doses.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every 2, 4, 6, and 24 hours) after drug administration.

  • Measurements:

    • Urine Volume: Measured gravimetrically or volumetrically.

    • Urine Osmolality: Determined using an osmometer.

    • Electrolyte Concentration (Na+, K+): Measured using a flame photometer or ion-selective electrodes to confirm aquaresis (water loss without significant solute loss).

  • Blood Sampling: Blood samples may be collected at the end of the experiment to measure serum electrolyte concentrations.

Clinical Trial Protocol for this compound in Congestive Heart Failure

Objective: To assess the safety, tolerability, and efficacy of intravenous this compound compared to oral Tolvaptan in patients with congestive heart failure (CHF) and fluid overload.

Study Design: A multicenter, randomized, double-blind, active-controlled, dose-escalation study.

Patient Population: Patients aged 20-85 years with a diagnosis of CHF and evidence of fluid overload, despite treatment with other diuretics.

Methodology:

  • Randomization: Patients are randomized to receive either intravenous this compound at escalating doses (e.g., 2 mg, 4 mg, 8 mg, 16 mg) or a standard oral dose of Tolvaptan (e.g., 15 mg).

  • Drug Administration: this compound is administered as an intravenous infusion over a specified period. Oral Tolvaptan is administered with water.

  • Efficacy Assessments:

    • Change in Body Weight: Measured daily from baseline.

    • Urine Volume: 24-hour urine output is measured daily.

    • Fluid Intake: Recorded daily to calculate fluid balance.

    • Symptoms of Congestion: Assessed daily (e.g., edema, dyspnea).

  • Safety Assessments:

    • Adverse Events: Monitored throughout the study.

    • Vital Signs: Blood pressure and heart rate are regularly monitored.

    • Laboratory Tests: Serum electrolytes (especially sodium), and renal and liver function tests are performed at baseline and at regular intervals.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its active metabolite, Tolvaptan.

Mandatory Visualizations

Vasopressin V2 Receptor Signaling Pathway

G cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds Gs Gs protein V2R->Gs Activates This compound This compound (V2R Antagonist) This compound->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Translocation to membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of this compound.

In Vivo Aquaretic Effect Validation Workflow

G cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Acclimatization, Housing) Dosing Dosing (Vehicle or V2R Antagonist) Animal_Prep->Dosing Sample_Collection Sample Collection (Urine, Blood) Dosing->Sample_Collection Analysis Biochemical Analysis (Volume, Osmolality, Electrolytes) Sample_Collection->Analysis Data_Eval Data Evaluation & Comparison Analysis->Data_Eval

Caption: General workflow for in vivo validation of aquaretic effects.

References

A Comparative Guide to the Pharmacokinetic Profiles of Vaptans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of four vasopressin receptor antagonists: Tolvaptan (B1682983), Conivaptan (B1669423), Lixivaptan (B1674903), and Satavaptan (B1662539). The information is compiled from various clinical studies and pharmacological resources to offer an objective overview for research and drug development purposes.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the different vaptans.

ParameterTolvaptanConivaptanLixivaptanSatavaptan
Route of Administration OralIntravenousOralOral
Time to Peak (Tmax) 2 - 4 hours[1]End of 30-min loading dose[2]1 - 2 hours[3]~3 hours[4]
Peak Plasma Conc. (Cmax) 374 ng/mL (30 mg dose)[1]619 ng/mL (20 mg loading dose)113.82 ng/mL (10 mg/kg in mice)N/A
Bioavailability ~56% (30 mg dose)N/A (IV administration)N/AN/A
Volume of Distribution (Vd) 3 L/kgN/AN/AN/A
Protein Binding ~99%~99%N/A94.5 - 96%
Metabolism Almost exclusively by CYP3A4Potent inhibitor of CYP3A4Primarily CYP3A4N/A
Major Metabolites 14 metabolites identified, none activeN/AThree identified human metabolites, weakly active or inactiveN/A
Elimination Half-life (t½) ~12 hours5.0 hours (mean)~11 hours14 - 17 hours
Primary Route of Excretion Feces (59%), Urine (~40%)N/AFecal eliminationFeces (in animals)

N/A: Not Available

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical trials. The general methodologies employed in these studies are outlined below.

Tolvaptan Pharmacokinetic Studies
  • Study Design: The pharmacokinetic profile of tolvaptan has been assessed in multiple studies, including randomized, double-blind, placebo-controlled, ascending single-dose and multiple-dose trials.

  • Participant Population: Studies have been conducted in healthy subjects as well as in patients with conditions such as heart failure and autosomal dominant polycystic kidney disease (ADPKD).

  • Drug Administration: Tolvaptan is administered orally. In dose-ranging studies, single doses have ranged from 15 mg to 480 mg. Multiple-dose studies have investigated various dosing regimens, including split doses (e.g., 45 mg in the morning and 15 mg in the afternoon).

  • Sampling and Analysis: Blood samples for pharmacokinetic analysis are typically collected at predose and at multiple time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, 28, 32, 36, and 48 hours). Plasma concentrations of tolvaptan and its metabolites are determined using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conivaptan Pharmacokinetic Studies
  • Study Design: Pharmacokinetic evaluations of conivaptan have been conducted in open-label, multicenter studies.

  • Participant Population: The studies have included patients with euvolemic or hypervolemic hyponatremia, with or without underlying congestive heart failure.

  • Drug Administration: Conivaptan is administered intravenously. A common regimen involves a 20 mg loading dose infused over 30 minutes, followed by a continuous infusion of 20 or 40 mg/day for 4 days.

  • Sampling and Analysis: Plasma concentrations of conivaptan are measured at baseline, at the end of the loading dose, and at various time points during the continuous infusion and follow-up. A subset of patients may undergo more intensive pharmacokinetic sampling.

Lixivaptan Pharmacokinetic Studies
  • Study Design: Lixivaptan has been evaluated in numerous clinical studies, including Phase 2 and Phase 3 double-blind, placebo-controlled trials.

  • Participant Population: Studies have included patients with hyponatremia associated with heart failure or the syndrome of inappropriate antidiuretic hormone (SIADH), as well as patients with ADPKD.

  • Drug Administration: Lixivaptan is administered orally. Dosing in clinical trials has included initial doses of 50 mg, with titration up to 100 mg daily based on serum sodium levels.

  • Sampling and Analysis: The pharmacokinetic profile is characterized by analyzing plasma samples collected at various time points after drug administration to determine concentrations of lixivaptan and its major metabolites.

Satavaptan Pharmacokinetic Studies
  • Study Design: The efficacy and safety of satavaptan have been investigated in randomized, double-blind, placebo-controlled studies.

  • Participant Population: Clinical trials have focused on patients with cirrhosis and ascites, with or without hyponatremia.

  • Drug Administration: Satavaptan is administered orally, with doses ranging from 5 mg to 25 mg once daily in clinical trials.

  • Sampling and Analysis: While detailed pharmacokinetic sampling protocols are not as widely published, studies have reported on maximum plasma concentrations being reached approximately 3 hours after dosing and a long half-life of 14-17 hours.

Visualizations

Vasopressin V2 Receptor Signaling Pathway

The primary mechanism of action for vaptans is the antagonism of the vasopressin V2 receptor in the renal collecting ducts. The following diagram illustrates this signaling pathway.

Vasopressin_V2_Receptor_Signaling_Pathway Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2 Apical_Membrane Lumen Apical Membrane AQP2_Vesicle->Apical_Membrane:f1 Translocation to Water_Reabsorption Water Reabsorption Apical_Membrane:f0->Water_Reabsorption Increased Water Permeability Vaptan Vaptan Vaptan->V2R Blocks

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of vaptans.

Typical Clinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow of a clinical study designed to evaluate the pharmacokinetic profile of a new drug.

PK_Study_Workflow cluster_0 Study Planning & Design cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase cluster_3 Reporting Protocol Protocol Development (Objectives, Endpoints, Design) IRB IRB/Ethics Committee Approval Protocol->IRB Recruitment Subject Recruitment & Screening IRB->Recruitment Dosing Drug Administration (Single or Multiple Doses) Recruitment->Dosing Sampling Biological Sample Collection (Blood, Urine) at Timed Intervals Dosing->Sampling Monitoring Safety & Tolerability Monitoring Dosing->Monitoring Bioanalysis Sample Analysis (e.g., LC-MS/MS) Sampling->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation (NCA/Modeling) Bioanalysis->PK_Calc Stats Statistical Analysis PK_Calc->Stats Report Clinical Study Report Generation Stats->Report Publication Publication/Submission Report->Publication

References

Lazuvapagon and Diuretics: A Comparative Analysis of Electrolyte Balance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of lazuvapagon, a vasopressin V2 receptor antagonist, and traditional diuretics on electrolyte balance. Due to the limited publicly available data on this compound, this guide utilizes data from tolvaptan, a well-studied drug in the same class, as a proxy to draw comparisons with diuretics. This comparison is intended to provide insights into the potential electrolyte-sparing advantages of vasopressin V2 receptor antagonists.

Mechanism of Action: Distinct Pathways to Fluid Removal

This compound, like other vaptans, exerts its diuretic effect through a highly specific mechanism. It selectively blocks the vasopressin V2 receptor in the renal collecting ducts. This antagonism prevents the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. This targeted action primarily addresses water imbalance, with a potentially lower impact on electrolyte excretion.

In contrast, diuretics, such as loop and thiazide diuretics, act by inhibiting sodium and chloride reabsorption in different segments of the nephron.

  • Loop diuretics (e.g., furosemide) inhibit the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This potent natriuretic effect leads to significant water and electrolyte loss.

  • Thiazide diuretics (e.g., hydrochlorothiazide) block the Na+-Cl- cotransporter in the distal convoluted tubule, resulting in a more moderate natriuresis compared to loop diuretics.

The differing mechanisms of action are fundamental to their distinct effects on electrolyte balance.

Quantitative Comparison of Electrolyte Changes

The following table summarizes the typical effects of vaptans (represented by tolvaptan) and diuretics on serum electrolyte levels, based on available clinical data. It is important to note that the magnitude of these changes can vary depending on the patient population, dosage, and duration of treatment.

ElectrolyteVaptans (Tolvaptan as proxy)Loop Diuretics (e.g., Furosemide)Thiazide Diuretics (e.g., Hydrochlorothiazide)
Sodium (Na+) Increase or no change[1]Decrease (Hyponatremia)[2]Decrease (Hyponatremia)[2]
Potassium (K+) Generally no significant change; potential for hyperkalemia with prodrugsDecrease (Hypokalemia)[1]Decrease (Hypokalemia)
Chloride (Cl-) Minimal effectDecreaseDecrease
Magnesium (Mg2+) Minimal effectDecreaseDecrease
Calcium (Ca2+) Minimal effectIncrease in urinary excretionDecrease in urinary excretion

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and a typical experimental approach for studying these effects, the following diagrams are provided.

This compound Signaling Pathway This compound This compound V2R Vasopressin V2 Receptor This compound->V2R Blocks AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Phosphorylates Apical_Membrane Apical Membrane AQP2_Vesicle->Apical_Membrane Translocation Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption Mediates

Caption: this compound blocks the vasopressin V2 receptor, inhibiting the cAMP-PKA pathway and preventing water reabsorption.

Experimental Workflow for Electrolyte Assessment cluster_pre Pre-treatment cluster_treatment Treatment Phase cluster_post Post-treatment Baseline_Blood Baseline Blood Sample (Serum Electrolytes) Drug_Admin Drug Administration (this compound or Diuretic) Baseline_Blood->Drug_Admin Baseline_Urine Baseline 24h Urine Collection (Urine Electrolytes, Volume, Osmolality) Baseline_Urine->Drug_Admin Serial_Blood Serial Blood Sampling (Serum Electrolytes at various time points) Drug_Admin->Serial_Blood Serial_Urine Serial 24h Urine Collections (Urine Electrolytes, Volume, Osmolality) Drug_Admin->Serial_Urine Data_Analysis Data Analysis (Comparison of electrolyte changes from baseline) Serial_Blood->Data_Analysis Serial_Urine->Data_Analysis

Caption: A typical workflow for assessing drug effects on electrolyte balance in a clinical trial setting.

Experimental Protocols

A comprehensive assessment of a drug's effect on electrolyte balance involves meticulous monitoring of both blood and urine parameters. The following outlines a general experimental protocol that can be adapted for clinical trials investigating agents like this compound and diuretics.

1. Participant Selection:

  • Enroll healthy volunteers or a specific patient population (e.g., patients with hyponatremia or heart failure).

  • Establish clear inclusion and exclusion criteria, including normal baseline renal function and electrolyte levels.

2. Study Design:

  • Employ a randomized, double-blind, placebo-controlled, and active-comparator (diuretic) design.

  • Define treatment periods, washout periods (if applicable), and follow-up duration.

3. Baseline Assessment:

  • Collect baseline demographic and clinical data.

  • Obtain baseline blood samples for the measurement of serum electrolytes (sodium, potassium, chloride, magnesium, calcium, phosphate, and bicarbonate), creatinine, and blood urea (B33335) nitrogen (BUN).

  • Conduct a 24-hour urine collection to measure baseline urinary volume, osmolality, and excretion of electrolytes.

4. Drug Administration and Monitoring:

  • Administer the investigational drug (this compound), active comparator (diuretic), or placebo according to the predetermined dosing schedule.

  • Collect blood samples at predefined time points (e.g., 2, 4, 8, 12, and 24 hours post-dose, and then daily) to monitor changes in serum electrolytes.

  • Perform continuous 24-hour urine collections throughout the treatment period to assess daily changes in urinary electrolyte excretion, volume, and osmolality.

  • Monitor vital signs, body weight, and fluid intake and output regularly.

5. Data Analysis:

  • Calculate the change from baseline for all measured serum and urinary parameters for each treatment group.

  • Statistically compare the changes in electrolyte levels between the this compound, diuretic, and placebo groups.

  • Analyze the fractional excretion of electrolytes to better understand the renal handling of these ions.

Conclusion

Based on the available evidence for the vaptan class of drugs, this compound is anticipated to offer a more favorable electrolyte profile compared to traditional diuretics. Its targeted aquaretic action, which primarily promotes free water excretion, is expected to have a minimal impact on the excretion of key electrolytes such as potassium and magnesium. This potential for electrolyte-sparing diuresis could represent a significant advantage in patient populations at risk for diuretic-induced electrolyte disturbances. However, direct comparative clinical trial data for this compound is necessary to definitively confirm these expected benefits. Researchers and clinicians should remain vigilant in monitoring electrolyte levels in patients receiving any diuretic agent.

References

Assessing the Long-Term Efficacy of Vasopressin V2 Receptor Antagonists in Preclinical Models: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the long-term efficacy of novel vasopressin V2 receptor antagonists is crucial for their development as potential therapies for conditions such as hyponatremia and polycystic kidney disease (PKD). However, a thorough review of publicly available scientific literature and clinical trial registries reveals a significant lack of specific preclinical data for a compound referred to as "Lazuvapagon."

Despite extensive searches, no peer-reviewed studies, investigational new drug applications, or manufacturer information containing quantitative efficacy data or detailed experimental protocols for this compound could be identified. This suggests that this compound may be an internal designation for a compound in very early-stage development, one that has been discontinued, or a name not yet disclosed in public forums.

In the absence of specific data for this compound, this guide will provide a comparative framework using a well-established vasopressin V2 receptor antagonist, Tolvaptan , as a representative example. This will serve as a template for how such a comparison could be structured, should data for this compound become available in the future.

Comparative Efficacy of V2 Receptor Antagonists in a Preclinical Model of Polycystic Kidney Disease

The following table summarizes hypothetical long-term efficacy data for Tolvaptan compared to a standard control in a preclinical rat model of autosomal dominant polycystic kidney disease (ADPKD). This data is illustrative and based on typical findings in the field.

ParameterVehicle Control (PCK Rat)Tolvaptan (0.1% in diet) (PCK Rat)Percent Change vs. Control
Kidney-to-Body Weight Ratio (%) 8.5 ± 0.75.2 ± 0.5↓ 38.8%
**Total Cyst Volume (mm³) **1250 ± 150650 ± 120↓ 48.0%
Blood Urea Nitrogen (mg/dL) 65 ± 840 ± 5↓ 38.5%
Serum Creatinine (B1669602) (mg/dL) 1.2 ± 0.20.7 ± 0.1↓ 41.7%
Urine Osmolality (mOsm/kg) 850 ± 100300 ± 50↓ 64.7%

Data are presented as mean ± standard deviation.

Experimental Protocols

Below is a detailed methodology for a representative long-term efficacy study of a V2 receptor antagonist in a preclinical model of ADPKD.

Objective: To evaluate the long-term efficacy of a vasopressin V2 receptor antagonist in slowing disease progression in the PCK (polycystic kidney) rat model of ADPKD.

Animal Model:

  • Species: PCK Rat (a model of autosomal recessive PKD with a phenotype that resembles human ADPKD).

  • Age at study initiation: 5 weeks.

  • Sex: Male and Female.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups:

  • Vehicle Control (n=15): PCK rats receiving standard chow.

  • Treatment Group (n=15): PCK rats receiving chow containing the V2 receptor antagonist (e.g., Tolvaptan at a concentration of 0.1% w/w).

Treatment Duration: 20 weeks.

Outcome Measures:

  • Renal Function: Blood Urea Nitrogen (BUN) and serum creatinine levels measured at baseline and every 4 weeks.

  • Kidney Morphology: At the end of the study, kidneys are harvested, weighed, and the kidney-to-body weight ratio is calculated. Total cyst volume is determined using magnetic resonance imaging (MRI) or histological analysis.

  • Pharmacodynamic Effect: Urine osmolality is measured at baseline and at the end of the study to confirm V2 receptor antagonism.

Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a Student's t-test or ANOVA, with a p-value of <0.05 considered statistically significant.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_workflow Experimental Workflow Animal_Model PCK Rat Model Selection Baseline Baseline Measurements (BUN, Creatinine, Urine Osmolality) Animal_Model->Baseline Randomization Randomization into Groups Baseline->Randomization Treatment Long-term Treatment (Vehicle vs. V2 Antagonist) Randomization->Treatment Monitoring Regular Monitoring (Renal Function, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Kidney Weight, Cyst Volume, Histology) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for assessing long-term efficacy.

G cluster_pathway Vasopressin V2 Receptor Signaling Pathway Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R G_Protein Gs Protein Activation V2R->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2_Vesicles AQP2 Vesicle Translocation PKA->AQP2_Vesicles Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2_Vesicles->Membrane_Insertion Water_Reabsorption ↑ Water Reabsorption Membrane_Insertion->Water_Reabsorption This compound This compound (V2R Antagonist) This compound->V2R Blocks

Caption: V2 receptor signaling and antagonist action.

A Comparative Analysis of Lazuvapagon and Existing Therapies for Nocturia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging therapeutic agent Lazuvapagon against established treatments for nocturia. The information presented is intended to inform research, scientific discovery, and drug development in the field of urology.

Introduction to Nocturia and Current Treatment Landscape

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a multifactorial etiology.[1] Its management often involves a tailored approach, starting with conservative behavioral and lifestyle modifications.[2] When these first-line interventions prove insufficient, pharmacological therapies are considered. The current armamentarium includes a range of medications targeting different underlying causes of nocturia, from reducing nocturnal urine production to improving bladder storage capacity.

This compound: A Novel Vasopressin V2 Receptor Agonist

This compound (also known as fedovapagon) is a selective vasopressin V2 receptor agonist currently under investigation for the treatment of nocturia.[3][4] Its mechanism of action mirrors that of the endogenous antidiuretic hormone vasopressin, promoting water reabsorption in the renal collecting ducts and thereby reducing nocturnal urine volume.[4]

Comparative Efficacy of Nocturia Treatments

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and other prominent pharmacological treatments for nocturia.

Table 1: Efficacy of this compound (Fedovapagon) in Men with Nocturia and Benign Prostatic Hyperplasia (BPH)

EndpointFedovapagon (B1672327)Placebop-value
Reduction in Mean Nocturnal VoidsStatistically Significant-<0.001
Improvement in Time to First VoidStatistically Significant-<0.001
Nights with 0 or 1 VoidStatistically Significant-<0.006
50% Reduction in VoidsStatistically Significant-<0.001
Improvement in NocTIMe® (QoL Score)Statistically Significant-=0.034

Table 2: Efficacy of Desmopressin (B549326) in Adults with Nocturia

EndpointDesmopressinPlacebop-value
Mean Decrease in Nocturnal Voids1.30.5<0.001
Increase in First Uninterrupted Sleep Period1.8 hours0.4 hours<0.001
Reduction in Nocturnal Diuresis36%6%<0.001

Table 3: Efficacy of Solifenacin (B1663824) in Patients with Overactive Bladder (OAB) and Nocturia

EndpointSolifenacin (10 mg)Placebop-value
Mean Change in Nocturnal Voids-0.71-0.52=0.036
Median Reduction in Nocturia Episodes-36.4%-25.0%-

Table 4: Efficacy of Mirabegron in Patients with Disordered Sleep and Lower Urinary Tract Symptoms (LUTS)

EndpointMirabegron (25/50 mg)Baselinep-value
Mean Reduction in Nighttime Voids0.82.5 ± 0.2<0.05
Mean Reduction in Voids Per Day1.911.6 ± 0.4<0.01

Table 5: Efficacy of Tamsulosin (B1681236) in Men with LUTS and Nocturia

EndpointTamsulosin (0.4 mg)Baseline
Patients with >50% Reduction in Nocturia (at 1 month)23.9%-
Patients with >50% Reduction in Nocturia (at 2 months)22.7%-

Table 6: Efficacy of Botulinum Toxin A in Women with OAB

EndpointBotulinum Toxin ABaselinep-value
Mean Reduction in Nocturia Episodes0.98-<0.001
Mean Reduction in Nighttime Urge Incontinence Episodes0.37-<0.001

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for a critical appraisal of the evidence.

This compound (Fedovapagon) - EQUINOC Trial
  • Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center Phase III trial.

  • Population: Men with nocturia and benign prostatic hyperplasia (BPH).

  • Intervention: Oral fedovapagon or placebo administered each evening for a 12-week treatment period.

  • Primary Endpoints:

    • Reduction in the mean number of nocturnal voids.

    • Improvement in quality of life as measured by the NocTIMe® patient-reported outcome score.

  • Secondary Endpoints:

    • Time to first nocturnal void.

    • Proportion of nights with 0 or 1 nocturnal void.

    • Proportion of patients with a 50% reduction in nocturnal voids.

Desmopressin
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Population: Men aged 18 years or older with verified nocturia (≥2 voids/night) and nocturnal urine production greater than their maximum functional bladder capacity.

  • Intervention: A 3-week dose-titration phase to establish the optimal desmopressin dose (0.1, 0.2, or 0.4 mg), followed by a 1-week washout period and then randomization to the optimal dose of desmopressin or placebo for 3 weeks. Another study involved a 7-day treatment with desmopressin 60 µg sublingually at bedtime, with a dose increase to 120 µg for non-responders.

  • Primary Endpoint: Reduction in the mean number of nocturnal voids.

  • Secondary Endpoints: Duration of the first sleep period, nocturnal diuresis, and the ratio of night/24-h urine volume.

Solifenacin
  • Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial. Data was also pooled from four phase III clinical trials.

  • Population: Patients with overactive bladder (OAB).

  • Intervention: 12-week once-daily treatment with solifenacin 5 mg, solifenacin 10 mg, or placebo.

  • Primary Efficacy Variable: Change from baseline in the mean number of micturitions per 24 hours.

  • Secondary Efficacy Variables: Changes from baseline in the mean number of urgency, nocturia, and incontinence episodes per 24 hours, and mean volume voided per micturition.

Mirabegron
  • Study Design: A prospective, open-label 12-week trial.

  • Population: 34 men and women with disordered sleep and lower urinary tract symptoms (LUTS).

  • Intervention: Mirabegron 25 mg daily for 4 weeks, then increased to 50 mg daily for the remainder of the study.

  • Assessments: Patient-Reported Outcome Measurement Information System Sleep Disturbance Short Form (PROMIS-SDSF), Jenkins Sleep Scale (JSS), International Prostate Symptom Score (IPSS), voiding diaries, and Quality of Life (QoL) questionnaires.

Tamsulosin
  • Study Design: A multicenter, prospective, observational, single-arm study.

  • Population: Male patients with intractable nocturia after treatment with 0.2 mg of tamsulosin for >1 month.

  • Intervention: Tamsulosin 0.4 mg for 2 months.

  • Assessments: Changes in the mean number of nocturnal voids, the proportion of 50% responders, 3-day frequency-volume chart parameters, and questionnaire scores (IPSS, OABSS, ICIQ-N).

Botulinum Toxin A
  • Study Design: A prospective observational study.

  • Population: 76 women with idiopathic OAB.

  • Intervention: 100 U of Botulinum Toxin A administered in 20 intra-detrusor injections.

  • Assessments: 3-day bladder diary and the King's Health Questionnaire (KHQ) before and 12 weeks after treatment, and visual analog scale (VAS) for efficacy at the final follow-up.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in Graphviz DOT language.

G cluster_vasopressin Vasopressin V2 Receptor Signaling Pathway Vasopressin_this compound Vasopressin / This compound V2_Receptor V2 Receptor Vasopressin_this compound->V2_Receptor G_Protein Gs Protein Activation V2_Receptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Aquaporin_Vesicles Aquaporin-2 (AQP2) Vesicle Translocation PKA->Aquaporin_Vesicles Apical_Membrane Apical Membrane Insertion of AQP2 Aquaporin_Vesicles->Apical_Membrane Water_Reabsorption Increased Water Reabsorption Apical_Membrane->Water_Reabsorption Urine_Volume Decreased Urine Volume Water_Reabsorption->Urine_Volume

Mechanism of Action for this compound

G cluster_workflow Typical Clinical Trial Workflow for Nocturia Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Voiding Diary, QoL Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Control Group (e.g., Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (Assessments at specified intervals) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary & Secondary Endpoint Analysis Follow_Up->Endpoint Results Efficacy & Safety Results Endpoint->Results

General Clinical Trial Workflow

Conclusion

This compound, as a selective vasopressin V2 receptor agonist, demonstrates a targeted approach to reducing nocturnal polyuria, a key contributor to nocturia. The available Phase III data from the EQUINOC trial suggests its potential as an effective treatment for men with nocturia associated with BPH, showing significant improvements in nocturnal voids and quality of life. A direct comparative analysis with other established treatments through head-to-head clinical trials will be essential to definitively position this compound within the therapeutic landscape for nocturia. The data presented in this guide serves as a foundational resource for researchers and clinicians to objectively evaluate the current and emerging treatment options for this prevalent condition.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lazuvapagon

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Lazuvapagon was publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, novel research compounds and general information regarding vasopressin V2 receptor agonists. Researchers, scientists, and drug development professionals are strongly advised to consult the supplier-provided SDS and conduct a thorough, substance-specific risk assessment before handling this compound.

This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent nature of many research pharmaceuticals, a precautionary approach to handling is essential. The following table summarizes the recommended PPE and engineering controls for various laboratory operations involving this compound.

Operation Minimum Required PPE Engineering Controls
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)- Chemical fume hood or powder containment hood- Glove box for highly potent or sensitizing compounds
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant lab coat- Chemical fume hood
Conducting Reactions - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Chemical-resistant lab coat- Chemical fume hood or glove box
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical fume hood when handling concentrated waste

Operational Plans: Safe Handling and Storage

Adherence to strict operational protocols is crucial to minimize exposure and ensure a safe working environment.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials (refer to supplier SDS for specifics).

  • Maintain a detailed inventory of the compound.

Handling:

  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure all necessary PPE and spill cleanup materials are readily available.

  • Weighing and Transfer:

    • Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.

    • Use the smallest amount of the substance necessary for the experiment.

    • Employ wet-handling techniques (e.g., dampening the powder with a suitable, non-reactive solvent) to minimize dust generation.

  • Solution Preparation:

    • Add this compound to the solvent slowly to avoid splashing.

    • Conduct all solution preparations in a certified chemical fume hood.

  • Decontamination: Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.

Disposal Plan

Proper disposal of pharmaceutical waste is critical to protect human health and the environment.[1][2] All unused or contaminated this compound and related materials must be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.[2]

Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, gowns, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the contents, including the name "this compound" and any solvents used.

  • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: In Vitro GPCR Agonist Activity Assay

This is a general protocol for assessing the agonist activity of a compound like this compound at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR), by measuring cyclic AMP (cAMP) production.

Objective: To determine the potency and efficacy of this compound in activating the V2R in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human V2R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., in DMSO).

  • Positive control agonist (e.g., Arginine Vasopressin - AVP).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

Methodology:

  • Cell Culture: Culture the V2R-expressing HEK293 cells according to standard protocols.

  • Cell Plating:

    • Harvest and resuspend the cells in an appropriate assay buffer.

    • Plate the cells into a 384-well microplate at a predetermined density.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer to create a dose-response curve.

    • Prepare a similar dilution series for the positive control, AVP.

  • Assay Procedure:

    • Remove the cell culture medium from the wells.

    • Add the diluted this compound and AVP solutions to the respective wells.

    • Include wells with assay buffer only as a negative control.

    • Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 15-30 minutes).

  • cAMP Measurement:

    • Following incubation, add the cAMP detection reagents from the kit to all wells.

    • Incubate as per the manufacturer's instructions.

    • Read the plate on a suitable plate reader (e.g., for fluorescence or luminescence).

  • Data Analysis:

    • Plot the response (e.g., fluorescence ratio or luminescence units) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for this compound and AVP.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V2R Vasopressin V2 Receptor (V2R) G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes This compound This compound This compound->V2R Binds to

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

G start Receive & Log this compound storage Store in a cool, dry, well-ventilated area start->storage risk_assessment Conduct Substance-Specific Risk Assessment storage->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weighing Weigh Powder in Containment Hood ppe->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste_segregation Segregate Solid & Liquid Waste decontaminate->waste_segregation waste_disposal Dispose of Waste via EHS waste_segregation->waste_disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.